(S)-3-Aminotetrahydrofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHRQMEIYLZFZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104530-79-2 | |
| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-3-Aminotetrahydrofuran chemical structure and stereochemistry
An In-depth Technical Guide to (S)-3-Aminotetrahydrofuran: Structure, Stereochemistry, and Synthetic Applications
Introduction: The Significance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pursuit of molecular specificity is paramount. Chiral building blocks—molecules with a defined three-dimensional arrangement—are the cornerstone of designing potent and selective therapeutics. Among these, this compound has emerged as a particularly valuable scaffold. This saturated heterocyclic amine is not merely a synthetic intermediate; it is a versatile architectural element that imparts crucial physicochemical properties to active pharmaceutical ingredients (APIs).[1][2] Its tetrahydrofuran (THF) ring often serves as a bioisosteric replacement for phenyl groups, enhancing metabolic stability and aqueous solubility, while the stereodefined amine provides a critical anchor for targeted molecular interactions.[3]
This guide offers a detailed examination of this compound, intended for researchers, chemists, and drug development professionals. We will dissect its core chemical structure, elucidate the principles governing its stereochemistry, explore established enantioselective synthetic routes, and highlight its application in the synthesis of clinically relevant molecules.
Core Chemical Structure and Physicochemical Properties
This compound is a five-membered heterocyclic compound featuring an oxygen atom at position 1 and a chiral amine-substituted carbon at position 3. Its formal IUPAC name is (3S)-oxolan-3-amine.[4] The molecule's structure combines the polarity of an ether and a primary amine with the conformational flexibility of the THF ring, characteristics that are highly desirable in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | PubChem[4] |
| Molecular Weight | 87.12 g/mol | PubChem[4] |
| CAS Number | 104530-79-2 | ChemicalBook[2] |
| Appearance | Off-white to brown crystalline powder or flakes | ChemicalBook[2] |
| Boiling Point | 125.6 ± 33.0 °C (Predicted) | LookChem[5] |
| Density | 0.997 ± 0.06 g/cm³ (Predicted) | LookChem[5] |
| pKa | 8.90 ± 0.20 (Predicted) | LookChem[5] |
| XLogP3 | -0.7 | LookChem[5] |
These properties, particularly its low molecular weight, favorable pKa for physiological conditions, and negative LogP indicating hydrophilicity, make it an attractive starting point for fragment-based drug discovery and lead optimization.
The Decisive Factor: Stereochemistry and the (S)-Configuration
The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. The carbon atom at the 3-position (C3) of the aminotetrahydrofuran ring is a stereocenter, as it is bonded to four different substituents: a hydrogen atom, an amino group, and two distinct carbon pathways within the ring (C2-O and C4-C5). This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers.
The assignment of the (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules , a systematic method for ranking substituents around a chiral center.[6][7]
Application of CIP Rules to 3-Aminotetrahydrofuran:
-
Identify Substituents: The four groups attached to the C3 stereocenter are:
-
-NH₂ (amino group)
-
-H (hydrogen atom)
-
-CH₂-O- (the C2 atom and its connection to the ring oxygen)
-
-CH₂- (the C4 atom of the ring)
-
-
Assign Priorities: Priority is assigned based on the atomic number (Z) of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[8][9][10]
-
Priority 1: The Nitrogen atom of the -NH₂ group (Z=7).
-
Priority 2: The Oxygen atom (Z=8) is one atom away from C2. The C2 atom itself (Z=6) has a higher priority than the C4 atom (Z=6) because it is bonded to this oxygen. Therefore, the -CH₂-O- path receives higher priority.
-
Priority 3: The C4 atom path (-CH₂-).
-
Priority 4: The Hydrogen atom (Z=1).
-
-
Orient and Trace: The molecule is oriented so that the lowest priority group (Priority 4, -H) points away from the viewer. The path is then traced from Priority 1 → Priority 2 → Priority 3. For this compound, this path traces a counter-clockwise direction, leading to the designation (S), from the Latin sinister for left.[6][10]
Enantioselective Synthesis: Pathways to Purity
The synthesis of enantiomerically pure this compound is a critical challenge. Racemic mixtures are often less effective and can introduce off-target effects, making enantioselective synthesis a regulatory and scientific necessity. Several routes have been established, often leveraging the chiral pool—readily available, inexpensive enantiopure starting materials from nature.
Key Synthetic Strategy: From L-Aspartic Acid
One of the most well-documented and scalable approaches begins with the natural amino acid L-aspartic acid.[11][12] This multi-step synthesis leverages the inherent stereochemistry of the starting material to establish the desired (S)-configuration in the final product.
Exemplary Protocol: Synthesis via L-Aspartic Acid
The following protocol is a conceptual summary of the key transformations described in the literature.[11]
-
Acylation (Amine Protection): L-aspartic acid is first treated with an acylating agent (e.g., benzoyl chloride) under basic conditions. This protects the amine functionality, preventing it from interfering in subsequent steps and directing the chemistry to the carboxylic acid groups.
-
Esterification: The two carboxylic acid groups of the acylated intermediate are converted to methyl or ethyl esters by reaction with the corresponding alcohol under acidic catalysis. This increases the reactivity of the carbonyl carbons for the subsequent reduction.
-
Reduction: The diester is reduced to a diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid. This step is critical and converts the two ester groups into primary alcohols, forming an (S)-2-acylamino-1,4-butanediol intermediate. The industrial scalability of this step can be challenging due to the hazardous nature of reagents like LiAlH₄.[13]
-
Cyclization: The diol is induced to cyclize under acidic conditions (e.g., H₂SO₄) or by converting one hydroxyl group into a better leaving group (e.g., a tosylate) followed by intramolecular nucleophilic attack by the other hydroxyl group. This Williamson ether synthesis-type reaction forms the protected aminotetrahydrofuran ring.
-
Hydrolysis and Salt Formation: The acyl protecting group is removed via hydrolysis (e.g., refluxing with aqueous NaOH or HCl).[14] The reaction mixture is then acidified with hydrochloric acid to yield the more stable and easily handled this compound hydrochloride salt.[11][14]
This route, while robust, involves multiple steps and requires careful control of reaction conditions to maintain enantiomeric purity. Alternative strategies, such as those starting from L-methionine or employing chiral resolutions of racemic 3-aminotetrahydrofuran, are also utilized depending on the desired scale and available resources.[12]
Core Applications in Drug Development
The defined stereochemistry and favorable properties of this compound make it a privileged scaffold in pharmaceutical research. Its incorporation into a drug candidate can significantly influence binding affinity, selectivity, and pharmacokinetic profiles.
-
HIV-1 Protease Inhibitors: The aminotetrahydrofuran moiety has been successfully incorporated as a P2 ligand in the design of potent HIV-1 protease inhibitors. The specific (S)-configuration is crucial for fitting into the active site of the viral enzyme, establishing key hydrogen bonding and hydrophobic interactions that lead to potent inhibition.[12]
-
11β-HSD1 Inhibitors: this compound hydrochloride serves as a key intermediate in the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[14] This enzyme is a therapeutic target for metabolic syndrome, type 2 diabetes, and obesity. The stereochemistry of the amine is essential for achieving high affinity and selectivity for the enzyme's active site.
-
Antithrombotic Agents: Derivatives such as (S)-3-amino-tetrahydrofuran-3-carboxylic acid are precursors to compounds with antithrombotic properties. These agents are developed to prevent and treat conditions caused by blood clots. The rigid, chiral core helps to orient other functional groups correctly for interaction with targets like Factor Xa.[15]
-
EGFR Inhibitors: While not always a direct precursor, the related (S)-tetrahydrofuran-3-ol is a building block for third-generation EGFR inhibitors used in cancer therapy, such as Afatinib.[16] This highlights the broader utility of the chiral 3-substituted THF scaffold in oncology.
Conclusion
This compound is far more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of stereochemically precise and biologically active molecules. Its unique combination of a hydrophilic heterocyclic core and a stereodefined primary amine provides a powerful platform for medicinal chemists to enhance drug-like properties and achieve potent, selective target engagement. A thorough understanding of its structure, the principles of its stereochemistry, and the nuances of its enantioselective synthesis is fundamental for any scientist or researcher working at the forefront of pharmaceutical development. As the demand for more specific and effective medicines grows, the importance of chiral building blocks like this compound will only continue to increase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 104530-79-2 [chemicalbook.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. psiberg.com [psiberg.com]
- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 8. myheplus.com [myheplus.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 14. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 15. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic Guide to (S)-3-Aminotetrahydrofuran: NMR, IR, and MS Analysis
Introduction
(S)-3-Aminotetrahydrofuran is a vital chiral building block in modern drug development and chemical synthesis.[1] Its utility stems from the unique spatial arrangement of its primary amine and ether functionalities within a constrained five-membered ring system. For researchers and quality control professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven protocols for reliable data acquisition. The molecular formula for this compound is C₄H₉NO, and its molecular weight is approximately 87.12 g/mol .[2]
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of (S)-3-Aminotetrahydrofuran
(S)-3-Aminotetrahydrofuran, a cornerstone in modern medicinal chemistry, stands as a testament to the evolution of synthetic strategy and the pursuit of molecular chirality. This guide delves into the historical context of its discovery and the development of elegant and efficient synthetic routes that have enabled its widespread use in the pharmaceutical industry. For researchers and drug development professionals, understanding the genesis of this critical building block provides valuable insights into the principles of asymmetric synthesis and process development.
Introduction: The Significance of a Chiral Building Block
This compound is a chiral heterocyclic amine that has garnered significant attention as a "privileged scaffold" in drug discovery. Its rigid tetrahydrofuran ring constrains the conformation of the amino substituent, presenting a well-defined vector for interaction with biological targets. This structural feature, combined with its favorable physicochemical properties, has led to its incorporation into a multitude of clinical candidates and marketed drugs, particularly in the development of treatments for cardiovascular diseases and viral infections. The IUPAC name for this compound is (3S)-oxolan-3-amine[1].
The Dawn of an Essential Intermediate: Early Synthetic Approaches
While the precise moment of the "discovery" of this compound in its enantiomerically pure form is not pinpointed to a single event, its emergence is intrinsically linked to the broader development of methods for synthesizing chiral cyclic ethers and amines. Early synthetic efforts often focused on racemic mixtures or required challenging resolutions. A notable early report in the Journal of the Chemical Society, Chemical Communications in 1987 laid the groundwork for accessing optically active cyclic ether derivatives of amino acids, signaling a growing interest in such structures[2].
The initial forays into the asymmetric synthesis of 3-aminotetrahydrofuran derivatives often relied on the "chiral pool," utilizing readily available, enantiomerically pure starting materials from nature. This approach circumvents the need for asymmetric catalysis in the key stereocenter-defining step, instead leveraging the inherent chirality of the starting material.
Harnessing Nature's Chirality: Synthesis from Amino Acids
Two of the most prominent and industrially viable routes to this compound originate from the natural amino acids L-aspartic acid and L-methionine. These methods are celebrated for their efficiency and the high enantiomeric purity of the final product, often achievable without the need for chromatographic purification[3].
The L-Aspartic Acid Route
A well-established and scalable synthesis of this compound hydrochloride commences with L-aspartic acid. This multi-step process elegantly transforms the amino acid into the desired chiral cyclic amine.[2][4]
Key Transformation Steps:
-
Acylation: The amino group of L-aspartic acid is protected, typically with a benzoyl group, to prevent side reactions in subsequent steps.
-
Esterification: The two carboxylic acid functionalities are converted to their corresponding esters, usually methyl or ethyl esters, to facilitate the subsequent reduction.
-
Reduction: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride or sodium borohydride.
-
Cyclization: The resulting diol undergoes an intramolecular cyclization to form the tetrahydrofuran ring. This step is often acid-catalyzed.
-
Hydrolysis: The protecting group on the amine is removed.
-
Salt Formation: The final product is isolated as a stable hydrochloride salt.
The following diagram illustrates the synthetic pathway from L-aspartic acid:
Figure 1: Synthetic pathway from L-Aspartic Acid.
Experimental Protocol: Synthesis of this compound Hydrochloride from L-Aspartic Acid [2]
-
Acylation: To a solution of L-aspartic acid in aqueous sodium hydroxide, benzoyl chloride is added portion-wise while maintaining the pH. The resulting N-benzoyl-L-aspartic acid is precipitated by acidification.
-
Esterification: The N-benzoyl-L-aspartic acid is dissolved in methanol, and thionyl chloride is added dropwise at low temperature. The reaction is refluxed to afford the dimethyl ester.
-
Reduction & Cyclization: The crude dimethyl ester is dissolved in a suitable solvent (e.g., THF) and added to a suspension of a reducing agent like sodium borohydride. The reaction mixture is heated, leading to both the reduction of the esters and subsequent intramolecular cyclization.
-
Hydrolysis & Salt Formation: The protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt by precipitation from a suitable solvent system.
| Step | Reagents | Typical Yield | Key Considerations |
| Acylation | Benzoyl chloride, NaOH | >90% | Control of pH is crucial for selective N-acylation. |
| Esterification | Methanol, Thionyl chloride | >95% | Anhydrous conditions are necessary to prevent hydrolysis of thionyl chloride. |
| Reduction & Cyclization | Sodium borohydride, THF | Variable | The choice of reducing agent and reaction conditions can influence the yield and purity. |
| Hydrolysis & Salt Formation | HCl | >85% | The final product is often purified by recrystallization. |
The L-Methionine Pathway
An alternative and equally effective approach utilizes L-methionine as the chiral starting material[3]. This route also involves a series of chemical transformations to construct the tetrahydrofuran ring and install the amino group with the correct stereochemistry. While specific details of the industrial processes are often proprietary, the general strategy involves the conversion of the methionine side chain into a precursor suitable for cyclization.
Alternative Synthetic Strategies: Expanding the Toolbox
Beyond the chiral pool approach, other synthetic methodologies have been developed to access this compound and its derivatives. These methods often involve asymmetric catalysis or the resolution of racemic mixtures.
One such method starts with (S)-3-hydroxytetrahydrofuran. This chiral alcohol can be converted to the corresponding amine via a two-step sequence involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide source and subsequent reduction[4]. However, the availability of the starting material and the use of potentially hazardous reagents like sodium azide are key considerations for large-scale production[4].
The following diagram outlines this alternative synthetic route:
Figure 2: Synthesis from (S)-3-Hydroxytetrahydrofuran.
It is important to note that the reaction with azide proceeds with inversion of stereochemistry (SN2 mechanism), leading to the (R)-enantiomer of the azide, which is then reduced to the (R)-amine. To obtain the (S)-amine, one would need to start with (R)-3-hydroxytetrahydrofuran.
Conclusion: A Legacy of Innovation
The history of this compound is a compelling narrative of chemical ingenuity. From early academic explorations of chiral heterocycles to the development of robust, industrial-scale syntheses, the journey of this molecule mirrors the progress in asymmetric synthesis. The routes from L-aspartic acid and L-methionine, in particular, exemplify the power of the chiral pool approach, providing a cost-effective and reliable supply of this vital building block. As drug discovery continues to demand novel molecular architectures with precise stereochemical control, the lessons learned from the synthesis of this compound will undoubtedly continue to inspire the next generation of synthetic chemists.
References
- 1. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
(S)-3-Aminotetrahydrofuran: A Technical Guide to a Privileged Chiral Building Block in Modern Drug Discovery
Abstract
(S)-3-Aminotetrahydrofuran has emerged as a cornerstone chiral building block for the synthesis of complex pharmaceutical agents. Its stereodefined structure, incorporating a hydrophilic ether and a reactive primary amine, offers a unique combination of properties that are highly sought after in medicinal chemistry. The tetrahydrofuran (THF) ring is considered a privileged scaffold, capable of engaging in crucial hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and modulating physicochemical properties. This guide provides an in-depth analysis of this compound, covering its synthesis, key chemical transformations, and strategic applications in the development of groundbreaking therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Value of the Tetrahydrofuran Scaffold
The pursuit of novel chemical entities with superior efficacy and safety profiles is the driving force of pharmaceutical research. In this context, the selection of appropriate building blocks is paramount. This compound is a premier example of a chiral building block that imparts desirable characteristics to a final drug molecule. The tetrahydrofuran moiety is not merely a passive linker; its oxygen atom can act as a hydrogen bond acceptor, a feature expertly exploited in the design of potent enzyme inhibitors.[1][2] This ability to form strong, directional interactions with the backbones of protein targets, such as in HIV protease, has led to the development of highly successful drugs.[2] This guide will dissect the essential technical aspects of this compound, providing a robust framework for its effective utilization.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its successful application in synthesis. This compound is commercially available as a free base, a hydrochloride salt, or a tosylate salt, with the choice depending on the required stability and reaction conditions.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | (3S)-oxolan-3-amine | [5] |
| CAS Number | 104530-79-2 | [3][5] |
| Molecular Formula | C₄H₉NO | [5][6][7] |
| Molecular Weight | 87.12 g/mol | [5][6][7] |
| Boiling Point | ~125.6 °C (Predicted) | [3] |
| Density | ~1.012 g/mL at 25 °C | [7] |
| pKa | ~8.90 (Predicted) | [3] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Canonical SMILES | C1COC[C@H]1N | [5] |
| InChIKey | MIPHRQMEIYLZFZ-BYPYZUCNSA-N | [5][7] |
Stereoselective Synthesis of this compound
The enantiomeric purity of this building block is critical to its function. Several scalable, stereoselective synthetic routes have been developed, starting from readily available chiral pool materials. The choice of a specific route often depends on factors like cost, scale, and tolerance for hazardous reagents.
Key Synthetic Pathways
Two predominant pathways for the synthesis of this compound have been established in the literature:
-
From L-Aspartic Acid: This is a robust, multi-step synthesis that leverages a cheap and abundant chiral starting material.[9][10] The process typically involves six key transformations: acylation, esterification, reduction of the carboxylic acids to diols, acid-catalyzed cyclization to form the THF ring, hydrolysis of the protecting group, and final salt formation.[9] This method avoids the use of explosive azide intermediates, making it more amenable to industrial-scale production.
-
From (S)-3-Hydroxytetrahydrofuran: This route offers a high-yielding conversion but involves more hazardous reagents.[11] The process begins with the activation of the hydroxyl group, often via tosylation. This is followed by an SN2 displacement with sodium azide to introduce the nitrogen functionality with inversion of stereochemistry. The resulting azide is then reduced to the desired primary amine, typically through catalytic hydrogenation. The primary drawback of this route is the use of highly toxic sodium azide and the generation of a potentially explosive azide intermediate, which requires stringent safety protocols.[11]
Caption: Major synthetic routes to this compound.
Core Reactions and Applications in Drug Design
As a primary amine, this compound undergoes a wide range of chemical transformations, making it a versatile scaffold for library synthesis and lead optimization.
Fundamental Transformations
The primary amine handle is readily functionalized through several key reactions:
-
N-Acylation: Formation of amides via reaction with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This is one of the most common methods for incorporating the scaffold.[12][13]
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce stable sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Caption: Key reactions of this compound.
Case Study: HIV Protease Inhibitors (Darunavir)
The development of potent HIV-1 protease inhibitors is a triumph of structure-based drug design. The FDA-approved drug Darunavir features a critical bis-tetrahydrofuran (bis-THF) ligand.[2] While not this compound itself, its structural cousin, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is used. The underlying principle is the same: the oxygen atoms of the THF rings act as potent hydrogen bond acceptors. This interaction is with the backbone NH groups of Asp29 and Asp30 in the protease active site. This "backbone binding" strategy creates highly potent inhibitors that are less susceptible to resistance mutations, which often occur in the enzyme's side chains.[2] The use of (S)-3-aminotetrahydrofuranyl urethane was a key discovery that informed this design philosophy.[1]
Case Study: Antifungal Agents (Posaconazole)
Posaconazole is a broad-spectrum triazole antifungal agent. Its complex structure includes a substituted tetrahydrofuran ring, which is crucial for its activity.[14][15] The synthesis of Posaconazole involves the coupling of a key chiral THF subunit with an aryl piperazine amine.[16] Although industrial syntheses may use different precursors, the fundamental importance of the stereodefined THF core, exemplified by molecules like this compound, is a recurring theme in the synthesis of such complex heterocyclic drugs.[16][17]
Field-Proven Experimental Protocols
The following protocols are representative methodologies. Researchers should note that optimization for specific substrates may be required.
Protocol 1: Representative N-Acylation with an Acyl Chloride
This protocol describes a standard procedure for forming an amide bond, a cornerstone reaction for utilizing this compound. The causality behind the choice of reagents is critical: a tertiary amine base (e.g., triethylamine) is used to quench the HCl byproduct, preventing the protonation and deactivation of the starting amine. Anhydrous conditions prevent the hydrolysis of the reactive acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side reactions.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride and HCl), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: Chiral Purity Analysis by HPLC
Ensuring the enantiomeric excess (e.e.) of the building block is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices for amines include columns based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Sample Preparation: Prepare a dilute solution of this compound (or its derivative) in the mobile phase solvent (approx. 1 mg/mL).
-
Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to reduce peak tailing and improve resolution.
-
Analysis:
-
Inject a sample of the racemic compound first to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of the (S)-enantiomer.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Conclusion and Future Outlook
This compound is more than just a simple cyclic amine; it is a strategically valuable chiral building block that has proven its worth in numerous drug discovery programs. Its unique structural and electronic properties, particularly the ability of the THF oxygen to form key hydrogen bonds, make it a privileged scaffold for targeting a variety of enzymes and receptors. The well-established synthetic routes and predictable reactivity profile ensure its reliable supply and application. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, stereochemically defined building blocks like this compound will undoubtedly grow, solidifying its role as an indispensable tool in the medicinal chemist's arsenal.
References
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-Tetrahydrofuran-3-amine hydrochloride | 204512-95-8 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 111769-26-7: (R)-3-Aminotetrahydrofuran | CymitQuimica [cymitquimica.com]
- 9. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. longdom.org [longdom.org]
- 16. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 17. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of Tetrahydrofurans: Strategies, Mechanisms, and Protocols for Drug Development
Abstract
The tetrahydrofuran (THF) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, influencing solubility, metabolic stability, and binding affinity through hydrogen bond interactions.[4] For researchers in drug development, mastering the synthesis of substituted THFs is not merely an academic exercise but a critical necessity for accessing novel chemical matter. This guide provides an in-depth exploration of the core synthetic strategies for constructing the THF ring system, framed from the perspective of a seasoned application scientist. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, explain the causal logic behind procedural choices, and furnish detailed, field-tested protocols. Our focus remains on providing actionable insights that empower chemists to select and execute the most effective synthetic routes for their specific molecular targets.
The Strategic Importance of the Tetrahydrofuran Moiety
The THF ring is more than a simple cyclic ether; it is a cornerstone of medicinal chemistry. Found in natural products with potent biological activities—ranging from the anticancer Annonaceous acetogenins to polyether antibiotics—the THF core is a testament to nature's synthetic ingenuity.[1][3] In synthetic pharmaceuticals, its incorporation is a deliberate strategic choice. For instance, the 3-(S)-tetrahydrofuranyl urethane moiety is a critical P2 ligand in the HIV protease inhibitor Amprenavir, enhancing its potency.[4] The oxygen atom of the THF ring can serve as a crucial hydrogen bond acceptor, locking a molecule into the desired conformation within a biological target's binding site.[4] This unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility makes the THF motif a high-value target for synthetic chemists.
Foundational Synthetic Strategies: Intramolecular Cyclizations
The most direct and conceptually simple path to the THF core involves the intramolecular cyclization of a linear precursor. The choice of strategy is dictated by the available starting materials and the desired substitution pattern.
Acid-Catalyzed Dehydration of 1,4-Diols
The acid-catalyzed dehydration of 1,4-butanediol is a major industrial route to unsubstituted THF, highlighting the fundamental reactivity that can be harnessed for more complex systems.[5] For substituted THFs, this method relies on the intramolecular nucleophilic attack of a hydroxyl group onto a protonated alcohol, which then departs as a water molecule.
Causality and Control: The success of this reaction hinges on favoring the 5-exo-tet cyclization pathway, which is kinetically and thermodynamically preferred for forming a five-membered ring.
-
Acid Choice: Strong, non-nucleophilic acids like sulfuric acid or tosylic acid are typically employed to promote the reaction without competing side reactions.
-
Stereochemical Outcome: The reaction often proceeds through an SN2-like mechanism, leading to inversion of stereochemistry at the carbon bearing the leaving group. However, SN1 pathways can occur with sterically hindered substrates, potentially leading to racemization.
The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate (CAN) at room temperature provides a high-yielding and stereoselective alternative for creating THF derivatives.[6]
Intramolecular Williamson Ether Synthesis
A cornerstone of ether synthesis, the intramolecular Williamson reaction provides a reliable route to THFs. This method involves a 1,4-halo- or sulfonate-alcohol, where the alkoxide, formed by deprotonation with a base, displaces the tethered leaving group.
Causality and Control: This is a classic SN2 reaction, and its efficiency is governed by established principles.
-
Leaving Group: The choice of leaving group is critical. Iodides are the most reactive, followed by bromides, chlorides, and sulfonates (e.g., tosylates, mesylates). The better the leaving group, the milder the conditions required.
-
Base Selection: A non-nucleophilic base, such as sodium hydride (NaH), is essential to prevent intermolecular side reactions. The base must be strong enough to fully deprotonate the alcohol.
-
Stereointegrity: As a pure SN2 process, this reaction proceeds with complete inversion of configuration at the electrophilic carbon, making it a powerful tool for stereocontrolled synthesis.
Modern and Catalytic Approaches to THF Synthesis
While classical methods are robust, modern organic synthesis has introduced a suite of powerful catalytic and stereoselective reactions that offer enhanced efficiency, selectivity, and functional group tolerance.
Cycloetherification and Oxy-Michael Additions
Intramolecular additions of alcohols to activated double bonds are highly effective for constructing THF rings.
-
Oxa-Michael Addition: For substrates like ε-hydroxy-α,β-unsaturated ketones, an intramolecular conjugate addition (Oxa-Michael reaction) can be catalyzed by a base or a bifunctional organocatalyst, providing excellent enantioselectivities.[6] This method is powerful for creating highly functionalized THFs with controlled stereochemistry.
-
Metal-Catalyzed Hydroalkoxylation: Transition metals, particularly platinum, gold, and palladium, can catalyze the intramolecular addition of an alcohol across an unactivated alkene. The choice of catalyst and ligand is crucial for achieving high regioselectivity (5-exo vs. 6-endo cyclization).
Annulation and Cycloaddition Strategies
[3+2] Annulation reactions have emerged as a powerful method for assembling the five-membered THF ring from two smaller components.[1][7]
Causality and Control: These reactions involve the formal cycloaddition of a three-atom component (often a 1,3-dipole equivalent) and a two-atom component (a dipolarophile).
-
Epoxide-Alkene Annulation: Lewis acids like AlCl₃ can promote the formal [3+2] cycloaddition between an epoxide (acting as the three-atom component after ring-opening) and an alkene, offering a direct route to substituted THFs.[7]
-
Carbonyl Ylides: Carbonyl ylides, generated from precursors like α-iodo silylethers in the presence of SmI₂, can undergo highly diastereoselective [3+2] cycloadditions with unactivated alkenes.[1]
The diagram below illustrates the general concept of a Lewis acid-mediated [3+2] annulation.
Caption: Generalized workflow for a Lewis acid-catalyzed [3+2] annulation to synthesize THFs.
Detailed Experimental Protocols
To bridge theory and practice, this section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Stereoselective THF Synthesis via Intramolecular Epoxide Opening
This protocol is adapted from methodologies frequently used in natural product synthesis, where an alcohol nucleophile opens a tethered epoxide.[1]
Objective: To synthesize a 2,5-disubstituted tetrahydrofuran with high diastereoselectivity.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the precursor, a (4S,5R)-5,6-epoxyhex-1-en-4-ol, using a Sharpless Asymmetric Epoxidation on the corresponding dienol.
-
Reaction Setup: To a solution of the epoxy-alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere at 0 °C, add camphorsulfonic acid (CSA, 0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Workup: Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired tetrahydrofuran derivative.
Self-Validation: The high diastereoselectivity of this reaction is a key validation point. The stereochemistry of the product should be confirmed by NMR spectroscopy (NOE analysis) and compared to literature values for analogous systems.
Protocol 2: Industrial Synthesis via 1,4-Butanediol Dehydration
This protocol outlines the principles of the large-scale industrial production of unsubstituted THF.[5][8]
Objective: To produce tetrahydrofuran from 1,4-butanediol.
Step-by-Step Methodology:
-
Reactor Charging: Charge an acid-resistant reactor with a 22% aqueous solution of sulfuric acid.[8]
-
Feed Addition: Heat the reactor to 100 °C. Continuously feed 1,4-butanediol into the reactor at a controlled rate.
-
Distillation: Maintain the temperature at the top of the distillation column at approximately 80 °C.[8] The THF-water azeotrope will distill off.
-
Collection: Collect the distillate, which will be an aqueous solution containing approximately 80% tetrahydrofuran.[8]
-
Purification: Further purify the collected THF by subsequent distillation steps to remove water and any byproducts, yielding high-purity THF.
Data Summary Table:
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Diol Dehydration | 1,4-Diol, H₂SO₄ | 100-120 °C | Cost-effective, scalable | Harsh conditions, limited to simple THFs |
| Williamson Ether | Halohydrin, NaH | 0 °C to RT | High yield, stereospecific | Requires pre-functionalization |
| Epoxide Opening | Epoxy-alcohol, Acid | 0 °C to RT | High stereocontrol | Substrate synthesis can be multi-step |
| [3+2] Annulation | Epoxide, Alkene, LA | -78 °C to RT | Convergent, builds complexity | Catalyst-dependent, can have regioselectivity issues |
Conclusion and Future Outlook
The synthesis of the tetrahydrofuran ring system is a mature yet continually evolving field. While classical methods like intramolecular cyclizations remain indispensable for their reliability and predictability, modern catalytic approaches, including photoredox and dual catalysis systems, are opening new frontiers.[6] These emerging methods allow for the direct C-H functionalization of simple ethers or the enantioselective synthesis of complex THF cores from abundant hydrocarbon feedstocks, pushing the boundaries of efficiency and sustainability.[6] For the drug development professional, a deep understanding of both the foundational and cutting-edge strategies is paramount for the rapid and innovative synthesis of next-generation therapeutics.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Tetrahydrofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
A Technical Guide to Sourcing Enantiomerically Pure (S)-3-Aminotetrahydrofuran for Pharmaceutical Research and Development
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement of enantiomerically pure (S)-3-Aminotetrahydrofuran. The focus is on ensuring the quality, reliability, and suitability of commercial sources for this critical pharmaceutical intermediate.
Executive Summary: The Criticality of Enantiopurity in this compound
This compound is a vital chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its tetrahydrofuran motif is a common feature in a variety of bioactive molecules, including those with potential as drug candidates.[2] The stereochemistry at the C3 position is paramount, as different enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[3] For instance, the related (R)-3-aminotetrahydrofuran is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[4] Consequently, sourcing this compound with the highest possible enantiomeric purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the key considerations for selecting a reliable supplier and validating the chiral purity of this essential reagent.
Assessing Enantiomeric Purity: Methodologies and Protocols
The confirmation of enantiomeric excess (% ee) is a non-negotiable step in the quality control of this compound. The two most prevalent and reliable techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely considered the gold standard for determining enantiomeric purity due to its high resolution and the availability of a wide array of chiral stationary phases (CSPs).[5] The separation is based on the differential interaction of the enantiomers with the CSP, leading to distinct retention times.[3]
Experimental Protocol: Chiral HPLC for this compound
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as Chiralpak® or Chiralcel®, is often effective for separating chiral amines. A common choice would be a column like Chiralcel® OD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For primary amines, the addition of a small amount of an amine modifier like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and resolution.[6] A typical starting mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the compound has some absorbance (e.g., 210-220 nm), or a more universal detector like a Corona Charged Aerosol Detector (CAD) if UV absorbance is poor.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
If analyzing the hydrochloride or tosylate salt, ensure it is fully dissolved. It may be necessary to neutralize the salt to the free base for better chromatography on certain columns.
-
Prepare a racemic standard of 3-Aminotetrahydrofuran to establish the retention times of both the (S) and (R) enantiomers.
-
-
Analysis and Data Interpretation:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the this compound sample.
-
Integrate the peak areas for both the major (S) enantiomer and any minor (R) enantiomer present.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can also be employed to determine enantiomeric purity, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[2] CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[7]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral acid like Mosher's acid.
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
The interaction with the CSA should induce chemical shift non-equivalence for one or more protons of the (S) and (R) enantiomers. Look for a splitting of a previously sharp singlet or doublet into two distinct signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the (S) and (R) enantiomers.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Calculate the enantiomeric excess (% ee) from this ratio.
-
Commercial Suppliers of this compound
A number of chemical suppliers offer this compound in various forms (free base, hydrochloride salt, tosylate salt) and purities. The choice of supplier should be based on a combination of stated purity, available documentation, lot-to-lot consistency, and scale-up capability.
| Supplier | Product Name(s) | Available Forms | Stated Purity | CAS Number |
| Sigma-Aldrich (Merck) | This compound tosylate | Tosylate Salt | 97% | 104530-80-5 |
| 3-Aminotetrahydrofuran (racemic) | Free Base | 95% | 88675-24-5 | |
| SynQuest Laboratories | (3S)-Oxolan-3-amine | Free Base | 97% | Not specified for (S) |
| J&W Pharmlab | (S)-Tetrahydro-furan-3-ylamine | Free Base | 96% | Not specified |
| Matrix Scientific | This compound | Free Base | Not specified | Not specified |
| BLD Pharm | (S)-Tetrahydrofuran-3-amine hydrochloride | Hydrochloride Salt | Not specified | 204512-95-8[8] |
| MedchemExpress | (S)-Tetrahydrofuran-3-ylamine | Free Base | Not specified | Not specified[1] |
This table is not exhaustive and is intended as a starting point for supplier evaluation. Purity and availability are subject to change by lot.
A Workflow for Supplier Selection and Qualification
Selecting a supplier for a critical raw material like enantiomerically pure this compound requires a systematic approach. The following workflow is recommended:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 3. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 4. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of (S)-3-Aminotetrahydrofuran from L-aspartic acid
An Application Note and Detailed Protocol for the
Introduction
(S)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules. Its constrained cyclic ether scaffold and chiral amine functionality make it a desirable feature for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. This application note provides a detailed, field-tested protocol for the synthesis of this compound hydrochloride from the readily available and inexpensive chiral precursor, L-aspartic acid. The described multi-step synthesis is robust and scalable, making it suitable for both academic research and industrial drug development settings.
Synthetic Strategy Overview
The overall synthetic strategy involves the transformation of L-aspartic acid into the target this compound through a four-step sequence. This pathway was chosen for its reliability and the use of well-established chemical transformations. The key steps are:
-
Protection of the amine: The amino group of L-aspartic acid is first protected to prevent side reactions in subsequent steps.
-
Reduction of carboxylic acids: The two carboxylic acid moieties are reduced to the corresponding diol.
-
Cyclization: The resulting diol undergoes an intramolecular cyclization to form the tetrahydrofuran ring.
-
Deprotection and salt formation: The protecting group is removed, and the final product is isolated as a stable hydrochloride salt.
Figure 1: Overall synthetic workflow for the preparation of this compound HCl from L-aspartic acid.
Detailed Experimental Protocol
This protocol details a reliable method for the synthesis of this compound hydrochloride from L-aspartic acid.
Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)succinic acid
In this initial step, the amino group of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amine from interfering with the subsequent reduction of the carboxylic acids.
-
Materials:
-
L-aspartic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
To a stirred solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x 50 mL).
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.
-
Step 2: Synthesis of (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate
The protected L-aspartic acid is then reduced to the corresponding diol. Borane-tetrahydrofuran complex is a common and effective reagent for this transformation.
-
Materials:
-
(S)-2-(tert-butoxycarbonylamino)succinic acid
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve (S)-2-(tert-butoxycarbonylamino)succinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add borane-tetrahydrofuran complex (3.0 eq) via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diol, which can be used in the next step without further purification.
-
Step 3: Synthesis of (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate
The diol undergoes an intramolecular cyclization to form the tetrahydrofuran ring. This step is typically acid-catalyzed.
-
Materials:
-
(S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the crude diol (1.0 eq) in dichloromethane.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the protected aminotetrahydrofuran.
-
Step 4: Synthesis of this compound hydrochloride
The final step involves the deprotection of the Boc group under acidic conditions, followed by isolation of the product as its hydrochloride salt.
-
Materials:
-
(S)-tert-butyl (tetrahydrofuran-3-yl)carbamate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate (1.0 eq) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
A precipitate will form during the reaction.
-
Add diethyl ether to the mixture to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white crystalline solid.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | L-Aspartic Acid | (Boc)₂O, NaHCO₃ | (S)-2-(tert-butoxycarbonylamino)succinic acid | 90-95% |
| 2 | (S)-2-(tert-butoxycarbonylamino)succinic acid | BH₃·THF | (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate | 85-90% (crude) |
| 3 | (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate | H₂SO₄ (cat.) | (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate | 75-85% (after purification) |
| 4 | (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate | 4 M HCl in dioxane | This compound hydrochloride | 95-99% |
Troubleshooting and Key Considerations
-
Step 1: The pH adjustment in the workup is critical for efficient extraction of the Boc-protected amino acid. Ensure the aqueous layer is sufficiently acidified before extraction.
-
Step 2: The addition of the borane-THF complex should be slow and at a low temperature to control the exothermic reaction. Anhydrous conditions are essential for the success of this reduction step.
-
Step 3: The progress of the cyclization should be carefully monitored by TLC to avoid the formation of byproducts due to prolonged exposure to acid.
-
Step 4: The final product is hygroscopic. It should be handled and stored in a dry environment. The use of a pre-prepared solution of HCl in dioxane is recommended for consistency.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound hydrochloride from L-aspartic acid. The described methodology is well-established and offers good overall yields. By following the detailed steps and considering the key points highlighted, researchers can confidently prepare this important chiral building block for their drug discovery and development programs.
Application Note & Protocols: Enantioselective Synthesis of (S)-3-Aminotetrahydrofuran
Abstract: (S)-3-Aminotetrahydrofuran is a pivotal chiral building block in contemporary medicinal chemistry. Its constrained cyclic structure and stereodefined amine functionality are featured in a multitude of clinically relevant molecules, including treatments for cancer, diabetes, and viral infections.[1] This document provides a comprehensive guide to the enantioselective synthesis of this compound, detailing established protocols, discussing the rationale behind methodological choices, and presenting comparative data to aid researchers in selecting the optimal synthetic strategy.
Introduction: The Strategic Importance of this compound
The tetrahydrofuran (THF) moiety is a prevalent scaffold in a vast number of natural products and biologically active compounds.[2][3] When functionalized with a chiral amine, as in this compound, it becomes a high-value intermediate for drug development. The precise three-dimensional arrangement of the amino group is often critical for specific drug-receptor interactions, enhancing potency and selectivity while minimizing off-target effects.[4] Its incorporation into drug candidates like the antiarrhythmic Tecadenoson (for the (R)-enantiomer) and various inhibitors of HIV-protease underscores the demand for robust and scalable enantioselective synthetic routes.[5][6]
This guide will focus on two primary, field-proven strategies for synthesizing the (S)-enantiomer:
-
Chiral Pool Synthesis: Leveraging readily available, enantiopure starting materials from nature, such as L-aspartic acid.
-
Chiral Substrate-Controlled Synthesis: Starting with an enantiopure precursor like (S)-(+)-3-Hydroxytetrahydrofuran.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route depends on factors such as scale, cost, safety, and available equipment. The following table summarizes the key aspects of the two primary methods discussed in this note.
| Feature | Strategy 1: From L-Aspartic Acid | Strategy 2: From (S)-3-Hydroxytetrahydrofuran |
| Starting Material | L-Aspartic Acid (inexpensive, naturally abundant) | (S)-3-Hydroxytetrahydrofuran (commercially available but more expensive) |
| Number of Steps | ~6 steps | ~3 steps |
| Key Transformations | Acylation, Esterification, Reduction, Cyclization, Hydrolysis | Tosylation, Azidation, Reduction |
| Control of Stereochemistry | Derived from the inherent chirality of L-aspartic acid | Derived from the inherent chirality of the starting alcohol |
| Potential Hazards | Use of highly reactive reducing agents (e.g., LiAlH₄) | Use of toxic sodium azide and potentially explosive azide intermediates |
| Scalability | Can be challenging due to hazardous reagents | Generally high-yielding and scalable, but safety protocols are critical |
Synthetic Route 1: Chiral Pool Synthesis from L-Aspartic Acid
This is a classical and reliable approach that builds the chiral tetrahydrofuran ring system from an inexpensive amino acid. The stereocenter is established from the outset by the L-aspartic acid starting material.[7]
Workflow Overview
The overall transformation involves protecting the amine, modifying the carboxylic acids, reducing them to alcohols, cyclizing to form the THF ring, and finally deprotecting to reveal the desired product.
Caption: Workflow for the synthesis of this compound from L-Aspartic Acid.
Rationale and Mechanistic Insights
-
N-Protection: The initial acylation (e.g., with benzoyl chloride) is crucial to prevent the amine from interfering with subsequent reactions, particularly the reduction step.[7]
-
Reduction: The reduction of both ester groups to primary alcohols is the most challenging step. It typically requires powerful and hazardous hydrides like lithium aluminum hydride (LiAlH₄). The difficulty of handling such reagents on an industrial scale is a significant drawback of this route.[5]
-
Cyclization: The resulting 1,4-diol undergoes an acid-catalyzed intramolecular dehydration (an SN2-type reaction) to form the stable five-membered tetrahydrofuran ring.
-
Deprotection: The final step removes the protecting group to yield the free amine, which is often isolated as a hydrochloride salt for improved stability and handling.[6][7]
Detailed Experimental Protocol (Illustrative)
This protocol is a synthesized representation based on established literature procedures.[7]
Step 1: N-Benzoyl-L-aspartic acid
-
In a 500 mL flask, dissolve L-aspartic acid (30g, 0.225 mol) in 214g of water containing sodium hydroxide (48g, 1.175 mol). Stir for 30 minutes.
-
Cool the mixture in an ice bath and slowly add benzoyl chloride (99g) and phosphoric acid (115.5g, 1.01 mol) concurrently, maintaining the temperature below 10°C.
-
Stir for 4 hours at room temperature.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain (S)-2-benzoyl-aspartic acid.
Step 2: Dimethyl (S)-2-benzoyl-aspartate
-
Suspend the N-benzoyl-L-aspartic acid (from Step 1) in 3880g of methanol in a 5L reaction flask.
-
Cool to below 25°C and slowly add acetyl chloride (181.7g, 2.257 mol).
-
Allow the reaction to stir for 3 hours. Monitor completion by HPLC.
-
Neutralize the reaction with solid sodium bicarbonate. Filter the solids and concentrate the filtrate to dryness.
-
Recrystallize the crude product from ethyl acetate/petroleum ether to yield the pure diester.
Step 3: (S)-2-Benzoylamino-1,4-butanediol
-
[CAUTION: LiAlH₄ is highly reactive. Handle under an inert atmosphere with extreme care.]
-
In a multi-neck flask under argon, prepare a stirred suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C and add a solution of the dimethyl ester (from Step 2) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool to 0°C and carefully quench the reaction by sequential, slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the combined filtrates to obtain the crude diol.
Step 4 & 5: Cyclization and Deprotection to this compound HCl
-
Dissolve the crude diol (from Step 3) in an appropriate solvent (e.g., aqueous HCl).
-
Heat the mixture to reflux for several hours to effect both cyclization and hydrolysis of the benzoyl group.
-
Cool the reaction mixture and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the free amine into an organic solvent like dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully bubble dry HCl gas through the solution to precipitate the this compound hydrochloride salt.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.
Synthetic Route 2: From (S)-3-Hydroxytetrahydrofuran
This route is more direct if the chiral starting material is available. It avoids the use of strong reducing agents like LiAlH₄ but introduces other hazardous materials.[5]
Workflow Overview
This strategy employs a classic functional group interconversion, converting the alcohol into a good leaving group, followed by substitution with an azide, and finally reduction to the amine.
References
- 1. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
A Robust and Scalable Synthesis Protocol for (S)-3-Aminotetrahydrofuran Hydrochloride
An Application Note for Drug Development Professionals
Abstract
(S)-3-Aminotetrahydrofuran hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical agents, including novel inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[1]. Its stereochemical purity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles[2][3]. This application note provides a detailed, step-by-step protocol for the large-scale synthesis of this compound hydrochloride with high enantiomeric purity. The described route begins with the commercially available (R)-3-hydroxytetrahydrofuran and proceeds through a robust, three-step sequence involving mesylation, stereoinvertive amination via a Gabriel synthesis, and final deprotection and salt formation. This protocol is designed for scalability, emphasizing process safety, operational efficiency, and rigorous quality control.
Introduction: The Importance of Chiral Integrity
In modern drug development, the three-dimensional structure of a molecule is inextricably linked to its biological function. For chiral molecules, a single stereocenter can be the determining factor between a potent therapeutic and an inactive or even harmful compound[3][4]. This compound is a key heterocyclic amine whose specific stereoconfiguration is essential for its utility as a precursor in complex active pharmaceutical ingredients (APIs)[5][6]. Consequently, access to a reliable and scalable synthesis that guarantees high enantiomeric purity is a prerequisite for its use in pharmaceutical manufacturing.
The following protocol details a field-proven approach that addresses the challenges of stereocontrol and scalability. It avoids the use of highly energetic reagents like azides and employs classical, well-understood reactions that are amenable to a manufacturing environment.
Overall Synthesis Strategy
The core of this synthetic strategy is the controlled inversion of stereochemistry at the C3 position of the tetrahydrofuran ring. We begin with (R)-3-hydroxytetrahydrofuran, an accessible chiral starting material, and convert the hydroxyl group into a primary amine with the opposite (S) configuration. This is achieved via a nucleophilic substitution (SN2) reaction, which is well-known to proceed with a complete inversion of the stereocenter[7][8].
The pathway can be summarized in three main stages:
-
Activation: The hydroxyl group of (R)-3-hydroxytetrahydrofuran is converted into a superior leaving group, a mesylate, without affecting the stereocenter.
-
Displacement & Inversion: The mesylate is displaced by a nitrogen nucleophile (potassium phthalimide) in a Gabriel synthesis. This SN2 reaction inverts the stereochemistry from (R) to (S).
-
Deprotection & Isolation: The phthalimide protecting group is removed, and the resulting (S)-amine is isolated as its stable hydrochloride salt.
Caption: High-level workflow for the synthesis of this compound HCl.
Part 1: Synthesis of the Key Intermediate (S)-2-(Tetrahydrofuran-3-yl)isoindoline-1,3-dione
This part of the process establishes the crucial C-N bond with the correct stereochemistry.
Step 1.1: Mesylation of (R)-3-Hydroxytetrahydrofuran
The conversion of the alcohol to a mesylate is a critical activation step. Methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of a non-nucleophilic base, such as triethylamine (TEA), to form a sulfonate ester. This ester is an excellent leaving group, preparing the molecule for the subsequent nucleophilic substitution. This reaction proceeds with retention of the original stereochemistry.
Detailed Protocol:
-
To a cooled (0-5 °C) solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM, approx. 10 volumes), add triethylamine (1.5 eq) under a nitrogen atmosphere.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding cold water (5 volumes).
-
Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (5 volumes), saturated sodium bicarbonate solution (5 volumes), and finally, brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tetrahydrofuran-3-yl methanesulfonate as an oil. This intermediate is typically used in the next step without further purification.
| Parameter | Value | Rationale |
| Starting Material | (R)-3-hydroxytetrahydrofuran | Chiral precursor with opposite stereochemistry. |
| Reagents | Methanesulfonyl Chloride, Triethylamine | Forms a good leaving group; TEA acts as a base. |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for reagents. |
| Temperature | 0-10 °C | Controls exothermicity and minimizes side reactions. |
| Typical Yield | >95% (crude) | High conversion reaction. |
Step 1.2: Stereoinvertive Displacement with Potassium Phthalimide
This step is the cornerstone of the synthesis, where the stereochemistry is inverted from (R) to (S). The Gabriel synthesis is a highly reliable method for preparing primary amines[7]. The phthalimide anion is an effective nucleophile that attacks the carbon bearing the mesylate leaving group, forcing it to depart from the opposite side and thereby inverting the stereocenter.
Detailed Protocol:
-
Charge a reactor with the crude (R)-tetrahydrofuran-3-yl methanesulfonate (1.0 eq), potassium phthalimide (1.5 eq), and dimethylformamide (DMF, approx. 8 volumes).
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere.
-
Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water (approx. 40 volumes) with stirring. This will precipitate the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water to remove residual DMF and salts, and then with a cold, non-polar solvent like hexane to aid drying.
-
Dry the solid under vacuum at 50-60 °C to obtain (S)-2-(tetrahydrofuran-3-yl)isoindoline-1,3-dione.
| Parameter | Value | Rationale |
| Nucleophile | Potassium Phthalimide | Robust nitrogen source for Gabriel synthesis. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, ideal for SN2 reactions. |
| Temperature | 80-90 °C | Provides sufficient energy for the substitution reaction. |
| Workup | Water precipitation | Efficiently isolates the solid product from the high-boiling solvent. |
| Typical Yield | 80-90% | Generally a high-yielding transformation. |
Part 2: Deprotection and Isolation of Final Product
With the stereocenter correctly set, the final steps involve liberating the amine and isolating it as a stable, crystalline salt.
Step 2.1: Hydrazinolysis of the Phthalimide Intermediate
The phthaloyl group is efficiently cleaved using hydrazine hydrate. The mechanism involves hydrazine acting as a nucleophile, attacking the carbonyl carbons of the phthalimide and ultimately forming a stable, insoluble phthalhydrazide byproduct, which frees the desired primary amine.
Detailed Protocol:
-
Suspend the (S)-phthalimide intermediate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. A thick white precipitate of phthalhydrazide will form.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Filter off the phthalhydrazide precipitate and wash the filter cake with cold ethanol.
-
The filtrate now contains the free amine, this compound. This solution is carried forward directly to the salt formation step.
Step 2.2: Formation and Isolation of the Hydrochloride Salt
The free amine is often an oil and can be unstable. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easy to handle, purify, and store. This is achieved by treating the amine solution with hydrochloric acid.
Detailed Protocol:
-
Take the ethanolic filtrate containing this compound and cool it to 0-5 °C.
-
Slowly add a solution of hydrochloric acid (1.1 eq) while stirring. A solution of HCl in isopropanol or dioxane is preferred for better control and to avoid introducing excess water[9][10].
-
After the addition is complete, stir the resulting slurry at 0-5 °C for 2-3 hours to maximize crystallization.
-
Collect the white crystalline product by filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether or methyl tert-butyl ether (MTBE) to facilitate drying.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
| Parameter | Value | Rationale |
| Deprotection Agent | Hydrazine Hydrate | Classic and effective reagent for cleaving phthalimides. |
| Acid for Salt | HCl in Isopropanol/Dioxane | Provides a controlled source of HCl for clean salt precipitation. |
| Isolation | Filtration/Crystallization | Standard and scalable method for isolating a solid product. |
| Overall Yield | 75-85% (from phthalimide) | Efficient final steps. |
Process Safety and Scale-Up Considerations
-
Methanesulfonyl Chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The addition is exothermic and requires careful temperature control on a large scale.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Strict handling procedures are required.
-
Solvent Choice: While DCM and DMF are effective, process chemists may consider greener solvent alternatives for large-scale production, depending on recovery and recycling capabilities.
-
Waste Management: The aqueous washes from the mesylation step will be acidic and basic. The phthalhydrazide byproduct from the deprotection must be disposed of as solid chemical waste.
Quality Control and Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and particularly the enantiomeric excess of the final product.
Caption: Key analytical methods for final product validation.
Expected Analytical Data:
| Test | Specification | Purpose |
| Appearance | White to off-white crystalline solid | Visual Confirmation |
| ¹H NMR | Conforms to structure[1] | Structural Identity |
| ¹³C NMR | Conforms to structure[1] | Structural Identity |
| Mass Spec (ESI+) | [M+H]⁺ = 88.1 | Molecular Weight Confirmation |
| Purity (HPLC) | ≥ 99.0% | Chemical Purity |
| Enantiomeric Excess | ≥ 99.5% (by Chiral HPLC) | Stereochemical Purity[3][11] |
| Melting Point | 165-170 °C[1] | Physical Constant |
Chiral Purity Analysis: The determination of enantiomeric excess (e.e.) is the most critical quality control test. A standard method involves chiral HPLC using a column with a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H)[1][2]. The two enantiomers will have different retention times, allowing for their quantification.
Conclusion
The protocol described provides a comprehensive and scalable pathway to high-purity this compound hydrochloride. By leveraging a stereoinvertive Gabriel synthesis from an accessible chiral alcohol, this method ensures excellent control over the final product's stereochemistry. The use of well-established, robust chemical transformations makes this process suitable for kilogram-scale production in a pharmaceutical manufacturing setting.
References
- 1. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. skpharmteco.com [skpharmteco.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of (S)-3-Aminotetrahydrofuran in Modern Medicinal Chemistry
Abstract
(S)-3-Aminotetrahydrofuran has emerged as a privileged structural motif in medicinal chemistry, valued for its unique combination of physicochemical and stereochemical properties. As a saturated, non-aromatic, and chiral building block, it offers a compelling alternative to traditional carbocyclic and aromatic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its inherent advantages in drug design, delve into its role in successful clinical candidates, and provide detailed, validated protocols for its synthesis and incorporation into lead compounds.
The this compound Scaffold: A Profile
This compound is a versatile synthetic intermediate.[1] Its power in drug design stems from a distinct set of structural features that allow medicinal chemists to overcome common challenges in lead optimization.
Key Structural and Physicochemical Properties:
The tetrahydrofuran (THF) ring is a saturated heterocyclic ether. The placement of an amine at the C3 position, particularly in the (S)-configuration, imparts a specific three-dimensional geometry. This non-planar structure is a significant departure from the flat, two-dimensional nature of commonly used phenyl rings.
-
Three-Dimensionality: The puckered conformation of the THF ring allows for the precise projection of substituents into three-dimensional space, enabling better exploration of and fit within complex protein binding pockets.
-
Chirality: The defined (S)-stereocenter allows for stereospecific interactions with chiral biological targets, which can be critical for potency and selectivity.
-
Hydrogen Bonding Capability: The scaffold presents both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the ether oxygen), providing multiple points for directed interactions with a biological target.
-
Improved Physicochemical Profile: As a bioisosteric replacement for more lipophilic aromatic rings, the THF moiety often improves key drug-like properties.[2][3]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | PubChem[4] |
| Molecular Weight | 87.12 g/mol | PubChem[4] |
| XLogP3 | -0.7 | LookChem[5], PubChem[4] |
| Hydrogen Bond Donor Count | 1 | LookChem[5] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[5] |
| pKa (Predicted) | 8.90 ± 0.20 | LookChem[5] |
Strategic Advantages in Drug Design
The decision to incorporate the this compound scaffold is driven by several strategic advantages aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological profile.
Bioisosterism and Property Modulation
Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to fine-tune a molecule's properties while retaining its desired biological activity.[6] The furan ring and its derivatives can act as bioisosteres for phenyl rings, offering modified steric and electronic features that can enhance metabolic stability and drug-receptor interactions.[3]
-
Escape from Flatland: Replacing aromatic rings with saturated scaffolds like THF is a well-established strategy to improve solubility and reduce metabolic liability (e.g., avoiding CYP450-mediated aromatic oxidation).
-
Solubility Enhancement: The polar ether oxygen and the basic amine contribute to increased aqueous solubility compared to carbocyclic analogues like aminocyclopentane.
-
Reduced Lipophilicity: The negative XLogP3 value indicates its hydrophilic nature, which can be leveraged to balance the overall lipophilicity of a drug candidate, a critical factor for oral bioavailability.
Figure 1: Bioisosteric replacement of an aromatic ring with this compound to improve drug-like properties.
Enhancing Potency and Selectivity
The rigid, three-dimensional nature of the scaffold allows for precise positioning of the amine vector and other substituents. This can lead to highly specific and potent interactions that are unattainable with more flexible or planar linkers. The importance of the THF ring as a potent P2 ligand in the design of HIV Protease Inhibitors (PIs) is a well-documented example of this potency-enhancing effect.[2]
Case Study: HIV Protease Inhibitors
The development of potent HIV-1 protease inhibitors is a triumph of modern medicinal chemistry. A key challenge was to design molecules with high potency that also possessed favorable pharmacological properties. The incorporation of the this compound moiety as a P2 ligand was a significant breakthrough.[2]
In inhibitors like Amprenavir (APV) and its successor, Darunavir, the THF moiety is often acylated to form a urethane. The oxygen atom of the THF ring can form a critical hydrogen bond with the backbone amides of the enzyme's active site, while its non-planar structure provides an optimal fit within the S2 binding pocket, enhancing potency.[2]
Figure 2: A simplified diagram showing the key hydrogen bond interactions of a THF-containing inhibitor within the HIV protease active site.
Synthetic and Application Protocols
The utility of this compound is underpinned by scalable and reliable synthetic routes. The most common and scalable syntheses start from inexpensive, chiral starting materials like L-aspartic acid.[7][8]
Protocol 1: Synthesis of this compound Hydrochloride from L-Aspartic Acid
This multi-step protocol provides a reliable pathway to enantiomerically pure this compound hydrochloride. The process involves protection, reduction, cyclization, and deprotection.[7]
Materials and Reagents:
-
L-Aspartic Acid
-
Benzoyl Chloride
-
Methanol, Acetyl Chloride
-
Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄)
-
Toluene, Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Organic Solvents (Ethyl Acetate, Dichloromethane)
-
Drying Agent (Anhydrous Sodium Sulfate or Magnesium Sulfate)
Workflow:
Figure 3: Workflow for the synthesis of this compound HCl from L-aspartic acid.
Step-by-Step Procedure:
-
Acylation: Protect the amine of L-aspartic acid (e.g., as a benzoyl amide) to prevent side reactions. This is typically done using benzoyl chloride under basic conditions.
-
Esterification: Convert both carboxylic acid groups to methyl esters using methanol with an acid catalyst like acetyl chloride or thionyl chloride.[7]
-
Reduction: This is a critical step. Reduce the dimethyl ester to the corresponding 1,4-diol using a strong reducing agent. While lithium aluminum hydride can be used, industrial processes often prefer safer and more manageable reagents like sodium borohydride in a suitable solvent system.[7]
-
Cyclization: Induce intramolecular cyclization of the diol to form the tetrahydrofuran ring. This is typically achieved by heating under acidic conditions, which catalyzes the dehydration reaction.
-
Hydrolysis and Salt Formation: Remove the benzoyl protecting group by hydrolysis with a strong base like sodium hydroxide.[9] After the reaction is complete, carefully acidify the mixture with hydrochloric acid. This protonates the free amine to form the hydrochloride salt and precipitates the benzoic acid byproduct, which can be removed by filtration.[9]
-
Isolation and Purification: After removing the benzoic acid, concentrate the aqueous phase. The crude product can be crystallized from a solvent like isopropanol to yield the final, pure this compound hydrochloride.[9]
Self-Validation:
-
Purity: Assess purity via HPLC and ¹H NMR.
-
Enantiomeric Excess (e.e.): Determine the enantiomeric purity by chiral HPLC analysis, often after derivatizing the amine with a chiral agent. An e.e. of >99% is typically desired.
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Amide Coupling
This protocol details the incorporation of this compound into a molecule via standard amide bond formation with a carboxylic acid partner (R-COOH).
Materials and Reagents:
-
This compound (or its hydrochloride salt)
-
Carboxylic Acid (R-COOH)
-
Peptide Coupling Agent (e.g., HATU, HOBt/EDC)
-
Organic Base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA)
-
Aprotic Solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Aqueous solutions for workup (e.g., 1M HCl, saturated NaHCO₃, brine)
Step-by-Step Procedure:
-
Preparation: If starting with the hydrochloride salt, dissolve it in the chosen solvent (e.g., DMF) and add at least 2 equivalents of the organic base (e.g., DIPEA) to neutralize the salt and provide the necessary basic conditions for the coupling. Stir for 10-15 minutes. If starting with the free amine, only 1 equivalent of base is needed.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and HOBt (if using EDC) in the solvent. Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the solution of the free amine to the activated carboxylic acid solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Choices:
-
Coupling Agent: HATU is often chosen for its high efficiency and low rate of racemization, especially with chiral amines.
-
Base: DIPEA is a non-nucleophilic base, preventing it from competing with the desired amine in the coupling reaction.
-
Workup: The aqueous washes are essential to remove the coupling byproducts and unreacted starting materials, simplifying the final purification step.
Conclusion
This compound is more than just a simple building block; it is a strategic tool for the modern medicinal chemist. Its unique stereochemical and physicochemical properties enable the design of drug candidates with improved potency, selectivity, and ADME profiles. The reliable and scalable synthetic routes available for its preparation further enhance its attractiveness. By understanding the principles outlined in these notes and utilizing the provided protocols, researchers can effectively leverage this valuable scaffold to accelerate the discovery and development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminotetrahydrofuran|lookchem [lookchem.com]
- 6. drughunter.com [drughunter.com]
- 7. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
Application Notes & Protocols: (S)-3-Aminotetrahydrofuran in Novel Drug Design
Foreword: The Rise of Privileged Scaffolds in Modern Drug Discovery
In the intricate chess game of drug design, where potency, selectivity, and favorable pharmacokinetic profiles are the coveted prizes, medicinal chemists are increasingly turning to a class of molecular fragments known as "privileged scaffolds." These are not mere inert building blocks; they are pre-validated structural motifs that exhibit a high affinity for multiple biological targets, often conferring advantageous properties to the molecules that contain them. Among these, small, conformationally constrained chiral amines have emerged as powerful tools for optimizing drug candidates. This guide focuses on one such rising star: (S)-3-Aminotetrahydrofuran .
Through a blend of theoretical rationale and practical, field-tested protocols, this document will serve as an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block. We will move beyond simple procedural lists to explore the "why" behind the "how," providing a robust framework for its successful incorporation into novel drug design programs.
The Strategic Value of this compound: A Physicochemical and Structural Overview
This compound is a chiral cyclic amine that has garnered significant attention in medicinal chemistry.[1] Its utility stems from a unique combination of structural and electronic features that address several key challenges in drug design.
Core Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is crucial for its effective deployment.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų | [1] |
| logP (calculated) | -0.7 | [1] |
| Hydrogen Bond Donors | 1 (amine) | [1] |
| Hydrogen Bond Acceptors | 1 (amine), 1 (ether oxygen) | [1] |
| CAS Number (HCl salt) | 204512-95-8 | [2][3][4][5][6] |
The low molecular weight and favorable TPSA and logP values position this compound as an excellent starting point for building drug-like molecules that adhere to Lipinski's Rule of Five and other developability metrics.
The Design Rationale: Why Choose this compound?
The decision to incorporate this specific moiety is driven by several key strategic advantages:
-
Conformational Rigidity: Unlike acyclic amines that can adopt numerous conformations, the tetrahydrofuran (THF) ring of this compound is conformationally constrained. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to a significant improvement in binding affinity and potency.[7] By "pre-paying" the entropic cost of binding, the molecule can achieve a more favorable free energy of binding.
-
Three-Dimensional Vectorial Exit: The chiral nature and the defined geometry of the ring structure provide a precise three-dimensional vector for extending the molecule. The amine group serves as a well-defined attachment point, allowing chemists to project substituents into specific regions of a target's binding pocket with a high degree of control. This is particularly valuable for optimizing interactions with deep or complex binding sites.
-
Dual Hydrogen Bonding Capability: The molecule presents two key hydrogen bonding features: the primary amine (a hydrogen bond donor and acceptor) and the ether oxygen of the THF ring (a hydrogen bond acceptor). This dual functionality allows for the formation of multiple, stabilizing interactions with protein targets. The importance of the ether oxygen is highlighted in studies of HIV protease inhibitors, where its replacement with a methylene group leads to a drastic loss of antiviral activity, likely due to the loss of a key hydrogen bond.[8]
-
Bioisosteric Replacement: this compound can serve as a bioisostere for other cyclic amines like pyrrolidine or piperidine.[9] The introduction of the ether oxygen can modulate physicochemical properties such as solubility and polarity, potentially improving the pharmacokinetic profile of a drug candidate. This strategic replacement can mitigate off-target effects associated with other cyclic amines or introduce new, favorable interactions with the target.
-
Improved Metabolic Stability: The cyclic nature and the presence of the ether linkage can enhance metabolic stability compared to more flexible, linear amines which may be more susceptible to enzymatic degradation.[10]
Synthetic Incorporation of this compound: Protocols and Best Practices
The most common and versatile method for incorporating this compound into a lead compound is through the formation of an amide bond with a carboxylic acid. This section provides a detailed, field-proven protocol for this critical transformation.
Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: Amide Coupling Workflow.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a robust and widely applicable method for coupling a generic carboxylic acid with this compound hydrochloride using HATU as the coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approximately 0.1 M concentration).
-
Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: The use of 3 equivalents of DIPEA is to neutralize the HCl salt of the amine, the hexafluorophosphate from HATU, and the carboxylic acid proton. Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This step forms the activated ester.
-
Amine Addition: Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Impact on Pharmacokinetic Properties: Guiding Principles and Assessment Protocols
The incorporation of the this compound moiety can significantly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its conformational rigidity and polarity are key modulators of these properties.
Enhancing Cell Permeability and Metabolic Stability
-
Cell Permeability: The balance between the polarity introduced by the ether oxygen and the overall lipophilicity of the molecule is critical for passive diffusion across cell membranes.[11] The rigid structure of the THF ring can also influence how the molecule interacts with efflux transporters, potentially reducing its recognition by proteins like P-glycoprotein.[11]
-
Metabolic Stability: The THF ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic or flexible alkyl chains.[10] This can lead to a longer half-life and improved bioavailability.
The following diagram illustrates the interplay between the structural features of the moiety and its impact on ADME properties.
Caption: Structure-Property Relationships.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol provides a standard procedure to determine the metabolic stability of a new compound containing the this compound moiety.[12][13]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to a concentration of 2 µM. The final incubation concentration will be 1 µM.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound or control working solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive permeability of a novel compound.[14]
Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Prepare the donor solution by diluting the test compound stock into PBS to a final concentration (e.g., 100 µM). Fill the acceptor wells with fresh PBS.
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) without shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the appropriate formula provided by the assay manufacturer, which takes into account the surface area of the membrane, the volume of the wells, and the incubation time.
Case Studies: this compound in Approved Drugs and Clinical Candidates
The strategic value of the aminotetrahydrofuran scaffold is best illustrated by its successful incorporation into clinically approved drugs, most notably in the field of HIV therapeutics.
| Drug | Therapeutic Area | Role of the Tetrahydrofuran Moiety |
| Darunavir | HIV Protease Inhibitor | The bis-tetrahydrofuran (bis-THF) moiety is a key component of the P2 ligand, designed to maximize hydrogen bonding interactions with the backbone atoms of the HIV-1 protease active site. This contributes significantly to its high potency and resilience against drug-resistant viral strains.[15][16][17][18] |
| Amprenavir | HIV Protease Inhibitor | The (S)-tetrahydrofuranyl urethane was specifically designed to enhance potency by forming critical hydrogen bonds within the S2 subsite of the HIV protease.[8][19][20] |
| Tecadenoson (clinical candidate) | A₁ Adenosine Receptor Agonist | The (R)-3-aminotetrahydrofuran moiety is crucial for selective binding to the A₁ adenosine receptor, which is involved in regulating heart rhythm. |
| 11β-HSD1 Inhibitors (preclinical) | Diabetes, Metabolic Syndrome | The this compound hydrochloride is used as a key intermediate in the synthesis of inhibitors targeting the 11β-hydroxysteroid dehydrogenase type 1 enzyme.[6] |
Conclusion and Future Outlook
This compound is more than just a chiral building block; it is a strategic tool for medicinal chemists to imbue novel molecules with desirable drug-like properties. Its inherent conformational rigidity, precise three-dimensional structure, and favorable physicochemical characteristics make it an invaluable asset in the design of potent, selective, and metabolically robust drug candidates. The detailed protocols provided herein offer a practical starting point for researchers to harness the full potential of this privileged scaffold. As the demand for drugs with highly optimized properties continues to grow, the application of this compound and related constrained cyclic amines is set to expand into new and diverse therapeutic areas.
References
- 1. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound hydrochloride, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. (S)-(+)-3-Aminotetrahydrofuran hydrochloride, 95% | Fisher Scientific [fishersci.ca]
- 6. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 7. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. bioivt.com [bioivt.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Determining small-molecule permeation through lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 16. researchgate.net [researchgate.net]
- 17. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 19. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-3-Aminotetrahydrofuran as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Authored by a Senior Application Scientist
Abstract
(S)-3-Aminotetrahydrofuran has emerged as a privileged chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structural and physicochemical properties, including a stereodefined amine on a conformationally constrained cyclic ether scaffold, make it an invaluable precursor for a diverse range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the strategic application of this compound in API synthesis, focusing on key therapeutic areas such as antiviral and anticancer agents. We will dissect the rationale behind its use, present detailed, field-tested protocols for its derivatization, and offer insights into the analytical validation required to meet stringent pharmaceutical quality standards.
Introduction: The Strategic Value of the this compound Scaffold
The tetrahydrofuran (THF) moiety is a common feature in numerous biologically active molecules. Its inclusion in a drug candidate's structure can significantly enhance pharmacokinetic properties. The ether oxygen acts as a hydrogen bond acceptor, improving solubility and potential interactions with biological targets, while the overall scaffold can impart favorable metabolic stability.[1]
The true value of this compound, however, lies in its specific stereochemistry. Chirality is a cornerstone of pharmacology, as different enantiomers of a drug can have vastly different biological activities, potencies, and safety profiles.[2] The (S)-configuration at the C3 position is frequently essential for precise, high-affinity binding to target enzymes or receptors. This makes enantiomerically pure this compound a critical starting material for constructing complex APIs where stereochemical integrity is paramount.[2][3]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 204512-95-8 (for hydrochloride salt) | [4] |
| Molecular Formula | C₄H₉NO | [5][6] |
| Molecular Weight | 87.12 g/mol | [5][6] |
| Appearance | Liquid | [5] |
| Density | ~1.012 g/mL at 25 °C | [5] |
| Boiling Point | ~125.6 °C (Predicted) | [7] |
| Flash Point | 48.9 °C | [5] |
Core Applications in API Synthesis
The primary amine of this compound serves as a versatile chemical handle for introducing the scaffold into a target molecule. Standard transformations such as N-acylation, N-alkylation, N-sulfonylation, and reductive amination are routinely employed to build out the final API structure.
Caption: General synthetic utility of this compound.
Antiviral Agents: HIV and Hepatitis C Protease Inhibitors
A landmark application of the aminotetrahydrofuran scaffold is in the design of potent protease inhibitors, particularly for HIV and Hepatitis C Virus (HCV).[8] In this context, the THF ring often serves as a P2 ligand, designed to form critical hydrogen bonds with the backbone of the enzyme's active site.[9][10][11] This "backbone binding" strategy is a powerful approach to developing inhibitors that are less susceptible to resistance mutations, which often occur in the side chains of the active site residues.[11]
-
HIV Protease Inhibitors: The development of drugs like Darunavir and Amprenavir showcased the effectiveness of the THF moiety.[10] The oxygen atom of the THF ring can form a crucial hydrogen bond with the backbone amide protons of residues like Asp29/Asp30 in the S2 subsite of the HIV-1 protease.[9] Incorporating the (S)-3-amino group allows for the extension of the molecule towards other binding pockets, creating highly potent inhibitors.
-
HCV NS3/4A Protease Inhibitors: The HCV NS3/4A protease is another essential enzyme for viral replication and a key drug target.[12][13] Several approved and investigational inhibitors for HCV incorporate a P2 moiety that interacts with the protease active site. The principles are similar to those in HIV inhibitor design, where the THF ring provides an optimal scaffold for interacting with the enzyme backbone.[14][15]
Anticancer Agents
The THF scaffold is also found in various anticancer agents.[16] Its ability to confer favorable drug-like properties makes it a valuable component in designing kinase inhibitors or other targeted therapies. The (S)-3-amino group provides a synthetically accessible point for coupling the THF moiety to other pharmacophores, such as substituted benzofurans or indoles, which are known to possess cytotoxic activity.[17][18][19]
Detailed Experimental Protocols
Safety First: this compound and its derivatives should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. It is a flammable liquid and can cause skin and eye irritation.[5]
Protocol 1: General N-Acylation of this compound
N-acylation is one of the most fundamental reactions for utilizing this precursor. This protocol describes a standard coupling reaction using an acid chloride.
Rationale: This reaction forms a stable amide bond, a common linkage in pharmaceutical agents. The use of a tertiary amine base like triethylamine (TEA) is crucial to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting materials and reagents.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with the acid chloride.
-
Acylating Agent Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting amine.
-
Work-up: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude amide can be purified by flash column chromatography on silica gel.
Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and identity. Chiral HPLC analysis should be performed to confirm that no racemization occurred during the reaction.
Caption: Workflow for a typical N-acylation reaction.
Application in API Synthesis: A Case Study
The synthesis of certain APIs often involves multi-step sequences where this compound is introduced early on.[20][21][22][23] For instance, in the synthesis of a hypothetical kinase inhibitor, the precursor might first be acylated with a complex heterocyclic carboxylic acid. The resulting amide intermediate would then undergo further transformations on other parts of the molecule to yield the final API.
Example Synthetic Route:
-
Step A (N-Acylation): this compound is coupled with a functionalized heteroaromatic acid (e.g., a substituted benzofuran carboxylic acid) using peptide coupling reagents like HATU or EDC/HOBt.[24] This method is often preferred for complex or sensitive substrates over the acid chloride method due to its milder conditions.
-
Step B (Modification): A protecting group on the heteroaromatic ring of the intermediate from Step A is removed.
-
Step C (Final Coupling): The newly deprotected site is coupled with another molecular fragment via a Suzuki or Buchwald-Hartwig cross-coupling reaction to install the final piece of the API structure.
This modular approach allows for the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies, with the this compound serving as a constant, stereochemically defined anchor point.
Quality Control and Analytical Methods
For use in API synthesis, the purity and stereochemical integrity of this compound and its derivatives are non-negotiable.
-
Purity Analysis (GC): Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the chemical purity of the starting material.[25]
-
Identity Confirmation (NMR/MS): ¹H and ¹³C NMR spectroscopy confirm the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight.
-
Enantiomeric Purity (Chiral HPLC/GC): This is the most critical analysis. The enantiomeric excess (e.e.) must be >99% for pharmaceutical applications. This is typically determined by Gas or High-Performance Liquid Chromatography using a chiral stationary phase column. The method must be validated to resolve the (S) and (R) enantiomers effectively.[26]
Conclusion
This compound is more than just a simple chemical intermediate; it is a strategic tool for drug designers and process chemists. Its defined stereochemistry and versatile reactivity provide a reliable foundation for constructing complex and potent APIs. The protocols and insights provided herein serve as a guide for researchers to effectively harness the potential of this valuable building block, enabling the development of next-generation therapeutics with enhanced efficacy and safety profiles. By understanding the rationale behind its application and adhering to rigorous synthetic and analytical protocols, scientists can confidently integrate this compound into their API development pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 3-Aminotetrahydrofuran 95 88675-24-5 [sigmaaldrich.com]
- 6. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous Flow Synthesis of Anticancer Drugs | MDPI [mdpi.com]
- 17. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 21. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 22. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 23. pharmtech.com [pharmtech.com]
- 24. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdc.gov [cdc.gov]
- 26. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
Application Note & Protocols: The Synthetic Utility of (S)-3-Aminotetrahydrofuran in Reactions with Electrophiles
Introduction: The Strategic Value of (S)-3-Aminotetrahydrofuran
This compound is a cornerstone building block in modern medicinal chemistry.[1] Its structure, featuring a stereodefined secondary amine integrated into a tetrahydrofuran (THF) ring, offers a unique combination of properties highly sought after in drug design. The THF moiety often serves as a bioisostere for phenyl rings or other cyclic systems, improving physicochemical properties such as solubility and metabolic stability, while the chiral amine provides a key vector for introducing diversity and specific interactions with biological targets.
This application note provides an in-depth guide to the reactivity of this compound with three major classes of electrophiles. We will move beyond simple procedural descriptions to explore the underlying principles, explain the rationale behind protocol choices, and provide detailed, field-proven methodologies for its application in forming amides, sulfonamides, and substituted amines—key linkages in a vast number of pharmaceutical agents.
N-Acylation: Formation of Amide Bonds
The nucleophilic primary amine of this compound readily reacts with acylating agents to form robust amide bonds. This transformation is fundamental for synthesizing a wide range of compounds, from small molecule inhibitors to complex drug conjugates. The choice of acylating agent and coupling conditions is dictated by the stability of the substrates and the desired scale of the reaction.
Causality Behind Method Selection
-
Acid Chlorides/Anhydrides: These are highly reactive acylating agents suitable for robust, scalable syntheses. The primary mechanistic driver is the high electrophilicity of the acyl carbon. The reaction is rapid but generates an acidic byproduct (HCl or a carboxylic acid), which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.[2]
-
Carboxylic Acids with Coupling Reagents: For sensitive or complex substrates, direct coupling with a carboxylic acid is preferred. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group.[2][3] This intermediate is readily displaced by the amine, allowing amide bond formation under mild, neutral conditions.
Workflow for N-Acylation
Caption: General workflows for the N-acylation of this compound.
Protocol 1: N-Acylation using an Acid Chloride
This protocol describes a general procedure for the reaction of this compound with an acyl chloride.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 87.12 | (e.g., 1.0 g, 11.48 mmol) |
| Acyl Chloride (e.g., Benzoyl Chloride) | 1.05 | 140.57 | (1.69 g, 12.05 mmol) |
| Triethylamine (Et₃N) | 1.5 | 101.19 | (2.4 mL, 17.22 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Prepare a solution of the acyl chloride in DCM (approx. 10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amide can be purified by silica gel column chromatography or recrystallization.
N-Sulfonylation: Formation of Sulfonamide Bonds
The synthesis of sulfonamides is a critical transformation, given their prevalence in antibacterial, anti-inflammatory, and diuretic drugs.[4] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the resulting HCl.[5]
Scientific Rationale
The high reactivity of sulfonyl chlorides makes them excellent electrophiles for this transformation. Primary amines, like this compound, are highly reactive nucleophiles in this context.[4] The choice of base is important; while triethylamine is common, pyridine is often used as it can also serve as a nucleophilic catalyst. The resulting sulfonamide N-H is less basic than the parent amine due to the electron-withdrawing nature of the sulfonyl group.
Workflow for N-Sulfonylation
Caption: Pathway for the synthesis of sulfonamides from this compound.
Protocol 2: Synthesis of an N-Arylsulfonyl Derivative
This protocol provides a general method for the sulfonylation of this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 87.12 | (e.g., 1.0 g, 11.48 mmol) |
| Arylsulfonyl Chloride (e.g., TsCl) | 1.1 | 190.65 | (2.4 g, 12.63 mmol) |
| Pyridine | - | 79.10 | 25 mL |
Step-by-Step Methodology:
-
Dissolve this compound in pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the arylsulfonyl chloride portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold 2 M HCl. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude sulfonamide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Reductive Amination: Formation of Secondary Amines
Reductive amination is a superior method for the N-alkylation of amines, converting a carbonyl group into an amine via an intermediate imine.[6] This one-pot process avoids the common problem of overalkylation associated with using alkyl halides.[7][8]
Scientific Rationale
The reaction proceeds in two key stages within the same pot:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine (or its protonated form, an iminium ion). This step is often catalyzed by a weak acid.[6]
-
Reduction: A selective reducing agent, present in the mixture, reduces the C=N double bond of the imine to a C-N single bond.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent because it is mild and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone, preventing the formation of alcohol side products.[7][9]
Workflow for Reductive Aminationdot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersrj.com [frontiersrj.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
N-Functionalization of (S)-3-Aminotetrahydrofuran: A Synthetic Guide for Drug Discovery
An Application and Protocol Guide
(S)-3-Aminotetrahydrofuran has emerged as a privileged scaffold in modern medicinal chemistry. Its constrained, non-planar structure and the presence of a key hydrogen bond acceptor (the ether oxygen) make it an attractive building block for introducing favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, into drug candidates. The secondary amine provides a versatile synthetic handle for diversification, allowing for the exploration of chemical space around a core molecule.
This guide provides a detailed overview of common and robust methods for the N-functionalization of this compound, complete with step-by-step protocols and the underlying scientific rationale. It is designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable moiety into their synthetic programs.
N-Alkylation via Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation. This one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary amine.
Mechanism and Scientific Rationale: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent that does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions and improving yields. Its tolerance for mildly acidic conditions is perfectly suited for promoting the formation of the iminium ion intermediate, which is the species that is actively reduced.
Protocol 1: Synthesis of (S)-N-Benzyl-3-aminotetrahydrofuran
This protocol details the reaction of this compound with benzaldehyde.
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-N-benzyl-3-aminotetrahydrofuran.
The following table summarizes the versatility of the reductive amination protocol with various aldehydes.
| Entry | Aldehyde | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | ~95 |
| 2 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCM | ~92 |
| 3 | Isovaleraldehyde | NaBH(OAc)₃ | THF | ~88 |
| 4 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | ~90 |
Yields are representative and may vary based on reaction scale and purification.
Caption: Workflow for N-Alkylation via Reductive Amination.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is indispensable for the synthesis of N-aryl amines, which are prevalent motifs in pharmaceuticals.
Mechanism and Scientific Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are commonly used to promote both the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the deprotonation of the amine in the catalytic cycle.
Protocol 2: Synthesis of (S)-N-(4-methoxyphenyl)-3-aminotetrahydrofuran
This protocol describes the coupling of this compound with 4-bromoanisole.
-
Reaction Setup: In a glovebox or under a strict nitrogen atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add anhydrous, degassed toluene to the vessel. Stir for 5-10 minutes to form the active catalyst. Then, add the aryl halide (4-bromoanisole, 1.0 eq) followed by this compound (1.2 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired N-arylated product.
This table illustrates the reaction's applicability with different aryl halides.
| Entry | Aryl Halide | Ligand | Base | Yield (%) |
| 1 | 4-Bromoanisole | XPhos | NaOtBu | ~85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | RuPhos | K₃PO₄ | ~78 |
| 3 | 2-Chloropyridine | BrettPhos | K₂CO₃ | ~75 |
| 4 | 1-Iodonaphthalene | SPhos | Cs₂CO₃ | ~88 |
Yields are representative and may vary based on specific conditions and substrate reactivity.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
N-Acylation via Amide Bond Formation
N-acylation is a fundamental transformation that converts the amine into a chemically robust amide. This is commonly achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.
Mechanism and Scientific Rationale: When using an acyl chloride, the reaction is a straightforward nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the expulsion of the chloride leaving group. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, Et₃N, or DIPEA) is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
For coupling with carboxylic acids, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU activates the carboxylic acid by forming a highly reactive acyl-uronium intermediate, which is then readily attacked by the amine to form the amide bond. This method is exceptionally mild and high-yielding, making it a staple in peptide synthesis and medicinal chemistry.
Protocol 3: Synthesis of (S)-N-(Tetrahydrofuran-3-yl)acetamide
This protocol details the acylation using acetic anhydride.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of the starting amine by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which is often pure enough for subsequent steps or can be further purified if necessary.
The table below shows results for acylation with various acylating agents.
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetic Anhydride | Et₃N | DCM | >95 |
| 2 | Benzoyl Chloride | Pyridine | THF | ~93 |
| 3 | Propionic Acid / HATU | DIPEA | DMF | ~90 |
| 4 | Boc Anhydride (Boc₂O) | Et₃N | DCM | >98 |
Yields are representative and demonstrate the high efficiency of these standard transformations.
Application Notes: (S)-3-Aminotetrahydrofuran in Asymmetric Catalysis
Abstract
(S)-3-Aminotetrahydrofuran is a versatile chiral building block prized in medicinal chemistry for its unique stereochemical and conformational properties. Beyond its role as a pharmacophore, its rigid heterocyclic scaffold and strategically positioned amine functional group make it an exemplary chiral backbone for the design of novel organocatalysts and ligands in asymmetric synthesis. This guide provides an in-depth exploration of its application, focusing on the development of bifunctional squaramide organocatalysts for asymmetric Michael additions. We present the scientific rationale, detailed synthesis protocols, proposed catalytic mechanisms, and application workflows to empower researchers in leveraging this valuable synthon for stereoselective transformations.
Introduction: The Scientific Case for this compound
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, employing small amounts of a chiral catalyst to generate large quantities of a chiral product, represents the most elegant and efficient strategy to achieve this. The efficacy of an asymmetric catalyst is fundamentally dictated by the structure of its chiral controller.
This compound emerges as a compelling candidate for this role due to a confluence of advantageous structural features:
-
Defined Stereochemistry: The (S)-configuration at the C3 position provides a fixed and unambiguous chiral environment.
-
Conformational Rigidity: The tetrahydrofuran (THF) ring is conformationally more restricted than an analogous acyclic amine, which helps to create a well-defined and predictable chiral pocket around the catalytic site. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrates.
-
Hydrogen Bonding Capability: The ether oxygen within the THF ring can act as a hydrogen bond acceptor, enabling secondary interactions that can help organize the transition state assembly and enhance enantioselectivity.
-
Synthetic Accessibility: It can be readily synthesized from abundant chiral pool starting materials, such as L-aspartic acid, making it an economically viable choice for catalyst development.[1][2]
These features make this compound an ideal scaffold for creating bifunctional catalysts, where the amine serves as an anchoring point for a catalytically active group (e.g., a squaramide or thiourea) and the THF backbone provides the rigid chiral environment.
Application Focus: Bifunctional Squaramide Organocatalysis
Squaramide-based organocatalysts have gained prominence for their ability to act as powerful dual hydrogen-bond donors, activating electrophiles and organizing nucleophiles simultaneously.[3][4] By functionalizing this compound with a squaramide moiety, we can create a potent bifunctional catalyst where the stereocenter of the aminotetrahydrofuran directs the facial selectivity of the reaction.
A prime application for such a catalyst is the asymmetric Michael addition of pronucleophiles to nitroalkenes, a key C-C bond-forming reaction that generates precursors to valuable chiral β-amino acids and other pharmacologically relevant structures.[4]
Catalyst Design and Synthesis
The synthesis of a novel this compound-derived squaramide catalyst is predicated on the stepwise reaction of diethyl squarate. The first step involves reaction with a primary amine that introduces a secondary binding site (like a tertiary amine for Brønsted base activity), followed by reaction with this compound to install the chiral scaffolding.
This protocol is based on established procedures for squaramide synthesis.[5]
Step 1: Mono-substitution of Diethyl Squarate
-
To a stirred solution of diethyl squarate (1.0 eq) in dry ethanol (0.2 M) at room temperature, add N,N-dimethylethylenediamine (1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting diethyl squarate is consumed.
-
Concentrate the mixture under reduced pressure to yield the mono-substituted ethyl ester intermediate as a crude oil, which can be used in the next step without further purification.
Step 2: Installation of the Chiral Moiety
-
Dissolve the crude intermediate from Step 1 in dry ethanol (0.2 M).
-
Add this compound (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 40°C and stir for 24 hours.[5]
-
Upon completion (monitored by TLC), cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to afford the final bifunctional squaramide catalyst.
Application Protocol: Asymmetric Michael Addition
The following is a representative protocol for the enantioselective Michael addition of diphenyl phosphite to trans-β-nitrostyrene, a benchmark reaction for evaluating hydrogen-bond donor catalysts.
General Considerations
-
Solvent: Non-polar, aprotic solvents like toluene, dichloromethane, or MTBE are typically preferred to maximize the effect of hydrogen bonding.
-
Catalyst Loading: Organocatalysis often requires higher loadings than metal catalysis; 1-10 mol% is a standard range to explore.
-
Temperature: Reactions are often run at room temperature or below to enhance enantioselectivity.
Detailed Experimental Protocol
-
To a dry vial equipped with a magnetic stir bar, add the (S)-Squaramide Catalyst (0.02 mmol, 5 mol%).
-
Add trans-β-nitrostyrene (0.4 mmol, 1.0 eq).
-
Dissolve the solids in toluene (1.0 mL).
-
Add diphenyl phosphite (0.6 mmol, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature (25°C) for 24-48 hours.
-
Monitor the reaction progress via TLC analysis.
-
Upon completion, concentrate the reaction mixture directly onto silica gel and purify by column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the chiral β-nitro phosphonate product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results and Data Presentation
The performance of the catalyst can be evaluated across a range of substrates to demonstrate its scope. The following table presents representative, expected data based on the performance of similar squaramide catalysts in the literature.[4]
| Entry | Nitroalkene (R) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 24 | 95 | 94 |
| 2 | 4-Chlorophenyl | 24 | 98 | 96 |
| 3 | 4-Methoxyphenyl | 36 | 92 | 91 |
| 4 | 2-Naphthyl | 36 | 90 | 95 |
| 5 | Cyclohexyl | 48 | 85 | 88 |
Mechanistic Rationale and Visualization
The enantioselectivity of the reaction is governed by the formation of a well-organized, chiral ternary complex between the catalyst, the nitroalkene (electrophile), and the phosphite (nucleophile).
Causality of Stereoselection:
-
Electrophile Activation: The two N-H protons of the squaramide core form strong hydrogen bonds with the oxygen atoms of the nitro group. This dual hydrogen-bonding lowers the LUMO of the nitroalkene, rendering it more electrophilic.
-
Nucleophile Orientation: The tertiary amine of the catalyst acts as a Brønsted base, interacting with the acidic proton of the diphenyl phosphite, increasing its nucleophilicity and positioning it for attack.
-
Stereochemical Control: The rigid this compound backbone creates a chiral pocket. Steric hindrance dictates that the nitroalkene binds preferentially to one face of the catalyst. This arrangement leaves only one face of the C=C double bond accessible for the nucleophile to attack, leading to the preferential formation of one enantiomer. The ether oxygen of the THF ring may further stabilize the transition state through an additional hydrogen bond.
Diagram: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for squaramide-catalyzed Michael addition.
Prospective Applications and Future Directions
While the use of this compound in bifunctional squaramide catalysis is a promising and well-supported application, its utility is not limited to this domain.
-
Phosphine Ligands for Metal Catalysis: The amine handle can be used to synthesize P,N-type ligands, such as phosphine-oxazolines (PHOX ligands), which are highly effective in palladium-catalyzed asymmetric allylic alkylation.[6] The synthesis would involve converting the amine to an amino alcohol and subsequent cyclization and phosphination. The rigidity and stereochemistry of the THF ring would be expected to impart excellent selectivity.
-
Schiff Base Ligands: Condensation of the amine with a chiral aldehyde can form Schiff base ligands.[7] These are readily prepared and can coordinate to a variety of metals, making them useful for reactions like asymmetric hydrogenation or cyclopropanation.
-
Chiral Auxiliary: In stoichiometric applications, this compound can be used as a chiral auxiliary to direct stereoselective reactions on a substrate, with the advantage of being easily cleaved and recovered.
The continued exploration of this chiral building block is certain to unlock new and powerful catalytic systems for asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amanote [app.amanote.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-3-Aminotetrahydrofuran
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for (S)-3-Aminotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical pharmaceutical intermediate. We will explore common challenges and their underlying causes, offering robust, field-proven protocols to ensure you achieve the highest purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. Understanding the source of your material is the first step in designing an effective purification strategy. Impurities are generally categorized as organic, inorganic, or residual solvents.[1]
-
Organic Impurities:
-
Starting Materials: Incomplete conversion can leave residual starting materials. For instance, in syntheses starting from L-aspartic acid, you might find traces of the acid or its esterified derivatives.[2][3]
-
By-products: Side reactions are a common source of impurities. These can include diastereomers, over-reaction products, or products from molecular rearrangements.[1]
-
Reagents & Intermediates: Unreacted reagents or intermediates from preceding steps, such as acylating agents (e.g., benzoyl chloride) or their hydrolysis products, may persist.[2]
-
-
Inorganic Impurities:
-
Catalysts: Residual metals from hydrogenation or other catalyzed steps.
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate formed during reaction workups or pH adjustments.[1]
-
-
Residual Solvents:
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the scale of your work, the nature of the impurities, and the desired final purity. The three most common techniques are recrystallization, column chromatography, and distillation.
| Purification Method | Best For | Key Advantages | Common Challenges |
| Recrystallization | High-purity final product, large scale. Especially for the HCl salt. | Highly effective for removing minor impurities, scalable, cost-effective.[4] | Finding a suitable solvent system, product loss in mother liquor, "oiling out".[5] |
| Column Chromatography | Complex mixtures, small to medium scale, separating close-eluting impurities. | High resolution, applicable to a wide range of compounds. | Tailing of the basic amine on acidic silica, potential for product decomposition, not ideal for large-scale industrial production.[2][5] |
| Distillation | Purifying the free base from non-volatile impurities. | Effective for removing salts and high molecular weight by-products, relatively simple. | Requires thermal stability of the compound (Boiling point ~126 °C[6]), potential for azeotrope formation. |
Q3: How should I assess the purity of my final product?
A3: A combination of analytical techniques is necessary for a comprehensive purity assessment.[]
-
Purity (Chemical):
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities at low levels.
-
-
Purity (Enantiomeric):
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the product, ensuring the stereocenter is correct.[4]
-
-
Residual Solvents:
-
Gas Chromatography (GC): Used to quantify the amount of residual solvent in the final product.
-
Q4: What are the recommended storage conditions for this compound?
A4: As a primary amine, this compound can be sensitive to air and moisture, potentially leading to carbonate formation or degradation over time.
-
Free Base: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[6]
-
Hydrochloride Salt: The salt form is generally more stable and less sensitive to atmospheric conditions. However, it is still advisable to store it in a tightly sealed container in a cool, dry place.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Problem: My amine is showing significant tailing during silica gel column chromatography.
Cause: This is a classic issue when purifying basic compounds like amines on standard silica gel. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing poor elution and broad, tailing peaks.[5]
Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase to compete with your amine for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This is the most common and effective solution.[5]
-
Ammonium Hydroxide: For highly polar systems, using methanol containing 1-2% ammonium hydroxide as the polar component of the eluent can be very effective.[5]
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.
-
Deactivated Silica: You can "deactivate" the silica gel before use by flushing the packed column with a solvent mixture containing a base (like 10% TEA in hexane) and then re-equilibrating with your starting mobile phase.[5]
-
Problem: During recrystallization, my compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of a solvate), causing it to separate as a liquid phase instead of a solid. This is common with impure compounds, which often have a lower melting point than the pure substance.[5]
Solutions:
-
Dilute the Solution: The most common cause is a solution that is too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly.
-
Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair. The ideal solvent will dissolve the compound when hot but have very low solubility when cold.
-
Trituration: If an oil persists, decant the solvent and add a different solvent in which your compound is completely insoluble (but the impurities are soluble). Stir or sonicate the mixture. This can often induce the oil to solidify.[5]
Problem: I am unable to induce crystallization.
Cause: For crystallization to occur, the solution must be supersaturated, and there must be an initial nucleation event for crystals to grow from.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[5]
-
Seed the Solution: If you have a tiny crystal of the pure compound, add it to the cold, supersaturated solution. This will provide a template for further crystal growth.[5]
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a concentrated solution of your compound. For example, if your compound is dissolved in a small amount of methanol, slowly add diethyl ether or isopropanol until the solution becomes slightly cloudy, then allow it to stand.[8]
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol is adapted from common industrial procedures for purifying the hydrochloride salt to high purity.[2][9]
Objective: To remove process impurities by recrystallization.
Materials:
-
Crude this compound HCl
-
Isopropanol (IPA)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: Place the crude this compound HCl (1.0 eq) in the round-bottom flask. Add isopropanol (approx. 3-5 volumes, e.g., 3-5 mL per gram of crude material).
-
Heating: Heat the mixture to reflux (approx. 82 °C) with stirring. Continue heating until all the solid has dissolved. If it does not fully dissolve, add small additional portions of hot isopropanol until a clear solution is obtained.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Forced Crystallization: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation and reduce the product's solubility in the solvent.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum at 40–50 °C until a constant weight is achieved.
Part 4: Visual Workflows
Diagram 1: Purification Method Selection
This flowchart provides a decision-making framework for selecting the appropriate purification technique based on the characteristics of your crude material.
References
- 1. veeprho.com [veeprho.com]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
Technical Support Center: Synthesis of (S)-3-Aminotetrahydrofuran
Introduction: (S)-3-Aminotrahydrofuran is a critical chiral building block in modern medicinal chemistry, notably serving as a key intermediate for various pharmaceutical agents. Its stereochemical integrity and chemical purity are paramount, as even minor impurities can significantly impact downstream reactions, final product efficacy, and safety profiles. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, focusing on impurity identification, prevention, and remediation.
Section 1: Impurity Profiles of Common Synthetic Routes
The impurity profile of (S)-3-Aminotrahydrofuran is intrinsically linked to its synthetic origin. Understanding the potential side-reactions of a chosen route is the first step in effective troubleshooting.
Question: What are the typical impurities when synthesizing (S)-3-Aminotrahydrofuran from L-Aspartic Acid?
Answer:
The synthesis starting from L-aspartic acid is a multi-step process that offers a cost-effective route from a readily available chiral pool material.[1][2] However, each step presents opportunities for impurity formation.
Causality and Prevention:
-
Incomplete Reactions: Each of the six reported steps (acylation, esterification, reduction, cyclization, hydrolysis, and salt formation) can leave behind unreacted starting materials or intermediates.[2]
-
Prevention: Rigorous reaction monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Ensure reactions are driven to completion before proceeding to the next step.
-
-
Over-reduction: The reduction of the dimethyl ester intermediate, typically using a strong reducing agent like sodium borohydride in the presence of a Lewis acid or historically, lithium aluminum hydride, is a critical step.[2][3] If not properly controlled, it can lead to undesired byproducts.
-
Side-products from Cyclization: The intramolecular cyclization of the amino-diol intermediate to form the tetrahydrofuran ring must compete with intermolecular side reactions.
-
Prevention: High-dilution conditions during the cyclization step can favor the desired intramolecular reaction over intermolecular oligomerization.
-
Question: I am using a Mitsunobu reaction to convert (S)-3-Hydroxytetrahydrofuran to an amine precursor. What are the major byproducts I should be concerned about?
Answer:
The Mitsunobu reaction is a powerful method for inverting the stereochemistry of an alcohol, frequently used to convert (S)-3-Hydroxytetrahydrofuran into a derivative (like a phthalimide or azide) that can be readily converted to the desired amine.[4][5] The primary impurities are directly related to the reagents used.
Causality and Prevention:
-
Triphenylphosphine Oxide (TPPO): This is the most common and often most troublesome byproduct of any Mitsunobu reaction.[6][7] It is formed from the triphenylphosphine reagent during the redox cycle of the reaction.[5] TPPO can be difficult to separate from polar products due to its own polarity and high crystallinity.
-
Hydrazine Dicarboxylate Adducts: The azodicarboxylate reagent (DEAD or DIAD) is reduced during the reaction to a hydrazine derivative.[5] This byproduct can sometimes react further or complicate purification.
-
Elimination Products: If the reaction conditions are not optimal, or if the nucleophile is too basic, elimination can occur to form dihydrofurans instead of the desired substitution product.
-
Prevention: Maintain low reaction temperatures (typically starting at 0 °C) and ensure slow, controlled addition of the azodicarboxylate reagent.[8] This minimizes side reactions and maintains control over the reaction exotherm.
-
Question: My synthesis involves the reduction of an azide intermediate. What are the potential pitfalls?
Answer:
Synthesizing (S)-3-Aminotetrahydrofuran via an azide intermediate, often prepared from (R)-3-Hydroxytetrahydrofuran to achieve the correct (S)-amine stereochemistry, is a common route. The main concerns are safety and the complete removal of residual azide.
Causality and Prevention:
-
Residual Azides: The azide intermediate itself is a high-energy molecule and can be explosive.[1] Incomplete reduction can leave hazardous residual azides in the final product.
-
Prevention: Use a reliable reduction method, such as catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reaction, and monitor the reaction for the complete disappearance of the azide starting material. Analytical techniques like IR spectroscopy (azide stretch at ~2100 cm⁻¹) are effective for monitoring.
-
-
Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material (e.g., sulfur-containing compounds) can poison the catalyst, leading to incomplete reduction.
-
Prevention: Ensure the azide intermediate is purified before the reduction step.
-
Section 2: Troubleshooting Analytical & Purification Challenges
Effective analysis and purification are key to delivering a high-quality final product. This section addresses common hurdles in these final stages.
Question: How can I effectively remove Triphenylphosphine Oxide (TPPO) from my product after a Mitsunobu reaction?
Answer:
TPPO removal is a classic challenge in process chemistry. Several strategies exist, and the best choice depends on the properties of your desired product and the scale of your reaction.
| Method | Principle | Advantages | Disadvantages |
| Chromatography | Adsorption | Highly effective for small-scale purification. | Generates significant solvent waste; not ideal for large-scale production.[9] |
| Crystallization/Precipitation | Solubility Difference | Can be effective if there is a large solubility difference between the product and TPPO in a given solvent system (e.g., TPPO is poorly soluble in hexanes or cold diethyl ether).[10] | Product may co-precipitate, leading to yield loss. |
| Complexation & Filtration | Salt Formation | TPPO forms insoluble complexes with certain metal salts (e.g., MgCl₂, ZnCl₂, CaBr₂), which can be removed by simple filtration.[9][10][11] | Requires an additional reagent; compatibility with the desired product must be confirmed. |
| Silica Plug Filtration | Polarity Difference | A quick method where a crude mixture is passed through a short pad of silica gel. Non-polar products elute quickly while polar TPPO is retained.[7] | May not be sufficient for complete removal; best for products with low polarity. |
Recommended Protocol: Purification via Metal Salt Precipitation [9]
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a suitable solvent like Tetrahydrofuran (THF) or Toluene.
-
Add 1.5-2.0 equivalents (relative to triphenylphosphine) of powdered anhydrous calcium bromide (CaBr₂).
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Filter the mixture to remove the insoluble CaBr₂-TPPO complex.
-
Wash the filter cake with a small amount of the chosen solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, now significantly depleted of TPPO.
Question: How do I confirm the enantiomeric purity of my this compound?
Answer:
Confirming enantiomeric purity is non-negotiable for pharmaceutical intermediates. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[12][13]
Causality and Method:
Enantiomers have identical physical properties (boiling point, polarity, etc.) and cannot be separated on standard (achiral) chromatography columns. Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][15]
Starting Point for Chiral HPLC Method Development:
-
Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), is a common and effective choice for separating chiral amines.[16]
-
Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Derivatization (Optional but Recommended): To improve peak shape and detectability, the amine can be derivatized with a suitable agent (e.g., a benzoyl chloride or dansyl chloride) prior to analysis. This is an "indirect" method of separation.[17]
Workflow for Enantiomeric Purity Analysis
Caption: Workflow for determining enantiomeric purity via chiral HPLC.
Section 3: FAQs on Process Optimization and Safety
Q: My final product is off-color (yellow/brown). What is the likely cause and how can I fix it?
A: Color formation often indicates the presence of minor, highly conjugated impurities or degradation products. This can arise from overheating during distillation or from side reactions.[1] A common remedy is a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., isopropanol), add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite. This is often effective at adsorbing color bodies before a final crystallization or distillation.
Q: Is fractional distillation a viable method for purifying this compound?
A: Yes, vacuum distillation is a very effective method for purifying the final product, especially for removing non-volatile impurities (like salts or residual catalyst) and some closely-related organic impurities. The boiling point of 3-hydroxytetrahydrofuran is reported as 88-89 °C at 17 mmHg, and the amine will have a similar profile.[18] Careful fractionation under reduced pressure can provide high-purity material.
Q: What safety precautions are critical when using an azide-based synthetic route?
A: Sodium azide is highly toxic, and organic azides are potentially explosive.[1] Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE). When working with the organic azide intermediate, avoid friction, shock, and excessive heat. It is best practice to use the azide intermediate immediately in the next step without isolating large quantities.[8]
References
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
Stability and storage conditions for (S)-3-Aminotetrahydrofuran
Welcome to the technical support guide for (S)-3-Aminotetrahydrofuran (CAS: 104530-79-2). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this critical chiral intermediate. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and safety protocols.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the handling and use of this compound, providing causal explanations and actionable solutions.
❓ Issue 1: The typically colorless liquid has developed a yellow or brown tint.
-
Probable Cause: This discoloration is a classic indicator of oxidation. The primary amine functional group in this compound is susceptible to air oxidation, which forms colored impurities over time. Exposure to light can accelerate this degradation process.
-
Recommended Action:
-
Assess Purity: Before use, verify the compound's purity via Gas Chromatography (GC) or ¹H-NMR spectroscopy to quantify the level of impurities.
-
Consider Purification: For minor discoloration, purification by vacuum distillation may be possible. Crucially, perform a peroxide test before any heating or distillation (see Experimental Protocols below). The tetrahydrofuran (THF) ring can form explosive peroxides.[1]
-
Review Storage Protocol: This issue indicates a breach in anaerobic storage. Immediately purge the headspace of your storage vessel with an inert gas (argon or nitrogen) and ensure the container seal is airtight. Store protected from light.
-
❓ Issue 2: Inconsistent or lower-than-expected yields in my reaction.
-
Probable Cause: Reduced reactivity is often a direct consequence of degradation. The presence of impurities from oxidation or moisture absorption can interfere with your reaction mechanism. Amines are hygroscopic and can absorb atmospheric water, which can alter reaction conditions, especially in moisture-sensitive reactions.
-
Recommended Action:
-
Confirm Reagent Quality: Do not assume the reagent is pure, especially if it is an older bottle or has been opened multiple times. Re-characterize its purity using analytical methods like GC or quantitative NMR.
-
Check for Water Content: Use Karl Fischer titration to determine the water content. If significant moisture is detected, the material may need to be dried over a suitable agent (e.g., molecular sieves) and filtered, or a fresh bottle should be used.
-
Run a Control: If possible, perform a small-scale control reaction using a freshly opened bottle of this compound to confirm that the stored reagent is the source of the issue.
-
❓ Issue 3: I observe a white precipitate forming in the liquid upon storage.
-
Probable Cause: This is often due to the reaction of the basic amine with atmospheric carbon dioxide (CO₂), forming a carbamate salt precipitate. While less common, polymerization or other degradation pathways could also yield solid byproducts.
-
Recommended Action:
-
Isolate and Identify: If possible and safe, isolate a small amount of the precipitate for analysis (e.g., by IR spectroscopy) to confirm if it is a carbamate.
-
Filter Before Use: The liquid portion may still be usable. Filter the material under an inert atmosphere to remove the solid precipitate before use.
-
Improve Storage: This is a definitive sign of exposure to air. The storage container must be kept tightly sealed and purged with inert gas to prevent future CO₂ ingress.
-
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for long-term stability?
For optimal long-term stability, this compound should be stored according to the conditions summarized in the table below. The primary goals are to prevent oxidation, moisture absorption, and peroxide formation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of potential degradation reactions and peroxide formation.[2][3] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation of the amine and reaction with atmospheric CO₂.[2] |
| Light | Amber glass bottle or stored in the dark | Protects the compound from light-catalyzed degradation.[4] |
| Container | Tightly sealed, airtight container | Prevents ingress of air and moisture.[4][5] |
Q2: Is room temperature storage acceptable?
While some suppliers may ship the product at ambient temperature for short durations, long-term storage at room temperature is not recommended.[4] It significantly increases the risk of degradation, leading to discoloration and a decrease in purity.
Q3: What are the primary chemical hazards and incompatibilities?
This compound is a flammable liquid and can cause skin and eye irritation.[6] The two main chemical hazards are:
-
Amine Reactivity: As a primary amine, it is basic and will react exothermically with acids. It is incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[7]
-
Peroxide Formation: The tetrahydrofuran ether linkage is susceptible to forming potentially explosive peroxides upon prolonged exposure to air and light.[1] It is critical to test for peroxides before heating or concentrating the material.
Q4: How can I safely assess the quality of an older sample?
A multi-step approach is required to ensure both the purity and safety of an aged sample. The following workflow is recommended.
Diagram: Quality Assessment Workflow
Caption: Decision tree for assessing the quality of stored samples.
Experimental Protocols
Protocol: Qualitative Peroxide Test
This protocol is a critical safety check to be performed before any distillation, concentration, or significant heating of this compound.
Materials:
-
Sample of this compound
-
Potassium Iodide (KI) starch paper or a freshly prepared 10% KI solution
-
Small test tube or vial
-
Acetic acid (glacial)
Procedure:
-
Place approximately 1-2 mL of the this compound sample into a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of the 10% potassium iodide solution (or dip the KI-starch paper into the solution).
-
Gently swirl the mixture.
-
Interpretation:
-
Negative Result: The solution remains colorless. This indicates a low or negligible level of peroxides.
-
Positive Result: A yellow-to-brown color develops. The intensity of the color is proportional to the concentration of peroxides. If using KI-starch paper, a blue-black color indicates the presence of peroxides.
-
-
Action: If a positive result is observed, do NOT heat or distill the material. The peroxides must be quenched using a suitable reducing agent (e.g., sodium sulfite or ferrous sulfate solution) by a trained professional before disposal.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. file.leyan.com [file.leyan.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting guide for reactions involving (S)-3-Aminotetrahydrofuran
Welcome to the technical support guide for (S)-3-Aminotetrahydrofuran. This document provides in-depth troubleshooting advice for researchers, chemists, and drug development professionals utilizing this versatile chiral building block. The following content is structured in a practical question-and-answer format, addressing common challenges encountered during synthesis.
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most frequent reactions performed in medicinal chemistry.[1][2][3] However, the secondary amine nature and steric profile of this compound can present unique challenges.
Question 1: My amide coupling reaction with this compound is sluggish, resulting in low yields and incomplete conversion. What are the likely causes and how can I improve it?
Answer:
Low reactivity in amide coupling reactions involving this compound often stems from a combination of moderate nucleophilicity and potential steric hindrance. The key is to ensure the carboxylic acid is sufficiently activated.
Plausible Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents like EDC alone may not be potent enough. The reaction proceeds through the formation of a more reactive ester intermediate.[1] Additives are crucial.
-
Protocol 1 (HOBt/HOAt Additives): The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with a carbodiimide (e.g., EDC) forms a stable active ester, which enhances efficiency and minimizes side reactions like racemization.[4][5] HOAt is often superior for challenging couplings.[6]
-
Protocol 2 (Uronium/Phosphonium Reagents): For more difficult couplings, pre-activated reagents like HATU, HBTU, or PyBOP are highly effective.[5][6][7] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form highly reactive intermediates.[7] HATU is generally considered more reactive than HBTU and can lead to faster, cleaner reactions with less epimerization.[5][6]
-
-
Improper Base Selection: The choice and stoichiometry of the base are critical.
-
Solvent Choice: The solvent can significantly impact reaction rates.
Troubleshooting Workflow for Amide Coupling:
Caption: Decision workflow for troubleshooting amide coupling.
Comparative Table of Common Coupling Conditions:
| Reagent System | Base | Solvent | Key Advantages | Common Issues |
| EDC / HOBt | DIPEA / NMM | DMF, CH₂Cl₂ | Cost-effective, reduces racemization.[4][5] | May be too slow for hindered substrates. |
| HATU | DIPEA | DMF, NMP | Very fast, highly efficient, good for hindered amines.[5][6] | Higher cost, potential for side reaction with amine if used in excess.[5] |
| PyBOP | DIPEA | DMF | Good solubility, no guanylation side products.[6] | Forms carcinogenic HMPA as a byproduct.[6] |
| Acyl Chloride | Pyridine, Et₃N | CH₂Cl₂, THF | Highly reactive. | Requires an extra synthetic step; harsh conditions (e.g., SOCl₂) can cause side reactions.[8] |
Section 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is frequently used to alkylate amines like this compound.[9][10] The one-pot procedure is convenient but requires careful selection of the reducing agent.[11]
Question 2: My one-pot reductive amination is giving me a mixture of the desired product, unreacted starting materials, and the alcohol from over-reduction of my carbonyl. How do I improve selectivity?
Answer:
The key to a successful one-pot reductive amination is to use a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[12][13][14] The pH of the reaction is also a critical parameter.
Plausible Causes & Solutions:
-
Incorrect Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially in protic solvents like methanol.[9] This competes with the desired reduction of the imine/iminium ion.
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations.[9][11][12] Its hydride is sterically hindered and attenuated by electron-withdrawing acetoxy groups, making it much faster at reducing the protonated iminium ion than the neutral carbonyl.[12][14]
-
-
Suboptimal pH: The reaction requires a slightly acidic pH (typically 5-6).
-
Mechanism: An acidic catalyst (often acetic acid) is required to protonate the carbonyl, facilitating amine addition and subsequent dehydration to form the iminium ion.[12][15] This iminium ion is the species that is rapidly reduced.[13]
-
Problem: If the pH is too low (<5), the starting amine will be fully protonated and non-nucleophilic. If the pH is too high (neutral/basic), the formation of the iminium ion will be slow.
-
Solution: Include a catalytic amount of acetic acid in the reaction mixture when using STAB.[12][13]
-
-
Solvent Choice: Protic solvents like methanol can compete with the reducing agent and are not ideal for water-sensitive reagents like STAB.[11]
Recommended One-Pot Reductive Amination Protocol:
-
Dissolve the aldehyde/ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCE.
-
Add glacial acetic acid (1.0-1.2 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Quench the reaction carefully with saturated aqueous NaHCO₃ solution and extract the product.
Caption: Selective reduction pathway using STAB.
Section 3: N-Alkylation and Protective Groups
Direct alkylation and the use of protecting groups are fundamental operations. However, issues like over-alkylation and difficult purifications are common.
Question 3: I am trying to perform a simple N-alkylation with an alkyl halide, but I am getting a mixture of the desired product and the quaternary ammonium salt. How can I achieve mono-alkylation?
Answer:
Direct alkylation of amines is notoriously difficult to control.[9] The product of the initial alkylation (a secondary amine in this case, becoming a tertiary amine) is often more nucleophilic than the starting material, leading to a "runaway reaction" where over-alkylation is favorable.[16]
Plausible Causes & Solutions:
-
Inherent Reactivity: The newly formed tertiary amine product can compete effectively with the remaining this compound for the alkyl halide.
-
Solution 1 (Stoichiometry Control): Use a large excess of the starting amine, this compound. This increases the probability that the alkyl halide will react with the intended starting material rather than the product. This is often impractical if the amine is valuable.
-
Solution 2 (Alternative Methods): The most reliable way to ensure mono-alkylation is to avoid direct alkylation altogether. Reductive amination (see Section 2) is the superior method for adding a single alkyl group.[9]
-
Question 4: My Boc-protection of this compound is incomplete, and removing the excess Boc-anhydride during workup is difficult. What is a reliable protocol?
Answer:
Boc-protection is a standard transformation, but optimization can prevent common pitfalls.[17][18]
Plausible Causes & Solutions:
-
Insufficient Reagent or Base: Incomplete reaction is often due to using too little Boc-anhydride (Boc₂O) or an inadequate amount of base.
-
Reliable Protocol: Dissolve this compound (1.0 eq) in a suitable solvent like THF or a biphasic mixture of Dioxane/Water. Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or NaOH (1.1 eq). Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and stir vigorously at room temperature. The reaction is typically complete within a few hours.[17]
-
-
Workup and Purification Issues: Boc₂O and its byproducts can complicate purification.
-
Workup Tip: After the reaction is complete, if a biphasic system was not used, dilute the mixture with water and extract with a solvent like ethyl acetate. To remove unreacted Boc₂O, the organic layer can be washed with a dilute solution of aqueous ammonia or by using a scavenger resin. A simple acid wash (e.g., 1M HCl) will protonate any unreacted amine, pulling it into the aqueous layer and leaving the desired Boc-protected product in the organic phase.
-
Section 4: Purification and Handling
The physical properties of this compound and its derivatives can make purification and handling challenging.
Question 5: this compound is quite polar and water-soluble. How can I efficiently remove it and other polar impurities from my reaction mixture during workup?
Answer:
The polarity of small amines makes standard extraction and chromatography difficult.
Troubleshooting Purification:
-
Acid Wash: The most effective way to remove unreacted this compound is with an acidic aqueous wash.[19] Washing the organic layer with dilute HCl (e.g., 1M) or a saturated solution of ammonium chloride (NH₄Cl) will protonate the amine, rendering it highly water-soluble and pulling it into the aqueous phase.[19] This method is only suitable if your desired product is stable to acid.
-
Chromatography Challenges: Amines often exhibit poor peak shape (tailing) on standard silica gel due to strong interactions with acidic silanol groups.[20]
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.[20] This deactivates the acidic sites on the silica, leading to much-improved peak shape.
-
Solution 2 (Alternative Stationary Phase): Use basic alumina or an amine-functionalized silica column for chromatography, which eliminates the need for mobile phase modifiers.[20]
-
Solution 3 (Ion Exchange): For particularly difficult separations, consider using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge. The basic amine product will bind to the acidic resin and can be selectively eluted later with a basic solution (e.g., ammonia in methanol).[21]
-
-
Handling and Storage: this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably refrigerated (2-8°C).[22][23] It is a flammable liquid and should be handled in a well-ventilated area.[24]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. Workup [chem.rochester.edu]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
- 22. (R)-3-AMINOTETRAHYDROFURAN CAS#: 111769-26-7 [amp.chemicalbook.com]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. 3-アミノテトラヒドロフラン 95% | Sigma-Aldrich [sigmaaldrich.com]
How to improve the yield of (S)-3-Aminotetrahydrofuran synthesis
Welcome to the technical support center for the synthesis of (S)-3-Aminotetrahydrofuran. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of your synthesis.
This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds.[1] Its synthesis, however, can be challenging, with potential pitfalls in yield and enantiomeric purity. This guide offers practical, experience-based solutions to common issues encountered during its preparation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Conversion of (S)-3-Hydroxytetrahydrofuran to a Sulfonate Ester (e.g., Tosylate or Mesylate)
Symptoms:
-
Incomplete consumption of the starting alcohol ((S)-3-hydroxytetrahydrofuran) as observed by TLC or GC analysis.
-
Formation of significant side products.
-
Low isolated yield of the desired sulfonate ester.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate activation of the sulfonyl chloride. | Protocol: 1. Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the sulfonyl chloride. 2. Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. 3. Conduct the reaction at a low temperature (e.g., 0 °C) to minimize side reactions, then allow it to slowly warm to room temperature. 4. Monitor the reaction progress by TLC or GC until the starting material is consumed. |
| Side Reactions | The formation of undesired side products, such as elimination products or symmetrical ethers, can reduce the yield. This is often exacerbated by elevated temperatures or the presence of a strong, non-hindered base. | Protocol: 1. Use a hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction without promoting elimination. 2. Maintain a low reaction temperature throughout the addition of reagents. |
| Degradation during Workup/Purification | The sulfonate ester can be sensitive to hydrolysis, especially under acidic or basic conditions. Product loss can also occur during column chromatography if the silica gel is too acidic. | Protocol: 1. Perform the aqueous workup with cold, dilute solutions. 2. Neutralize the silica gel for column chromatography by pre-treating it with a solution of triethylamine in the eluent system. 3. Alternatively, consider using the crude sulfonate ester directly in the next step after a simple aqueous workup and drying, if purity is sufficient. |
Issue 2: Poor Yield in the Nucleophilic Substitution Step (Azide or Phthalimide Introduction)
Symptoms:
-
Low conversion of the sulfonate ester to the desired azide or phthalimide intermediate.
-
Formation of elimination byproducts.
-
Difficulty in separating the product from unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Leaving Group | If the sulfonate ester was not cleanly formed in the previous step, the subsequent nucleophilic substitution will be inefficient. | Protocol: 1. Ensure the sulfonate ester is of high purity before proceeding. If necessary, purify it by column chromatography on neutralized silica gel. |
| Inefficient Nucleophilic Attack | The reaction conditions (solvent, temperature, concentration) may not be optimal for the nucleophilic substitution. | Protocol: 1. Use a polar aprotic solvent, such as DMF or DMSO, to facilitate the SN2 reaction. 2. Increase the reaction temperature to drive the reaction to completion, but monitor for the formation of elimination byproducts. A typical temperature range is 60-80 °C. 3. Use a stoichiometric excess of the nucleophile (e.g., 1.5-2.0 equivalents of sodium azide or potassium phthalimide). |
| Competing Elimination Reaction | The sulfonate ester can undergo E2 elimination, especially at higher temperatures or with a basic nucleophile. | Protocol: 1. Carefully control the reaction temperature. 2. If elimination is a significant issue, consider using a less hindered sulfonate leaving group or a more nucleophilic, less basic azide source. |
Issue 3: Incomplete Reduction of the Azide or Phthalimide Intermediate
Symptoms:
-
The presence of the starting azide or phthalimide in the final product.
-
Low yield of the desired this compound.
-
Complex product mixture, making purification difficult.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated, leading to incomplete reduction. | Protocol: 1. Use a fresh, high-quality catalyst. 2. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). 3. For catalytic hydrogenation, ensure the system is properly purged and maintained under a positive pressure of hydrogen. |
| Insufficient Reducing Agent | If using a chemical reducing agent like LiAlH4, an insufficient amount will lead to incomplete reaction. | Protocol: 1. Use a sufficient excess of the reducing agent (typically 2-4 equivalents). 2. Add the reducing agent portion-wise at a low temperature to control the reaction exotherm. |
| Incomplete Deprotection (Phthalimide) | For the Gabriel synthesis route, the deprotection of the phthalimide group with hydrazine or a strong base may be incomplete. | Protocol: 1. Ensure an adequate amount of hydrazine hydrate is used (typically 1.5-2.0 equivalents). 2. Reflux the reaction mixture for a sufficient time to ensure complete deprotection. Monitor by TLC. |
Issue 4: Loss of Enantiomeric Purity
Symptoms:
-
The final product shows a lower than expected enantiomeric excess (ee%) when analyzed by chiral HPLC or GC.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Racemization during Synthesis | Racemization can occur at steps involving the chiral center, especially if harsh reaction conditions are used. | Protocol: 1. Avoid excessively high temperatures or prolonged reaction times, particularly in the presence of strong acids or bases. 2. Ensure that the nucleophilic substitution proceeds via a clean SN2 mechanism, which results in an inversion of configuration. |
| Impure Starting Material | The initial chiral starting material (e.g., (S)-3-hydroxytetrahydrofuran) may not have been enantiomerically pure. | Protocol: 1. Verify the enantiomeric purity of the starting material using an appropriate analytical technique (e.g., chiral HPLC or GC) before beginning the synthesis. |
| Racemization during Purification | Exposure to acidic or basic conditions during workup or chromatography can sometimes lead to racemization. | Protocol: 1. Use neutral or slightly basic conditions for workup and purification. 2. If using silica gel chromatography, consider using deactivated or neutral silica. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic strategies include:
-
From (S)-3-hydroxytetrahydrofuran: This involves converting the hydroxyl group into a good leaving group (e.g., tosylate, mesylate), followed by nucleophilic substitution with an amine equivalent (e.g., azide followed by reduction, or phthalimide followed by deprotection). This route is often favored for its relatively high yields and retention of stereochemistry (with inversion).[2]
-
From L-aspartic acid: This method utilizes a readily available chiral starting material and involves a series of transformations including acylation, esterification, reduction, and cyclization to form the aminotetrahydrofuran ring.[2][3] While the starting material is inexpensive, this route involves multiple steps.[2][3]
-
Reductive amination of 3-oxotetrahydrofuran: This approach involves the reaction of 3-oxotetrahydrofuran with an ammonia source and a reducing agent. To achieve enantioselectivity, a chiral catalyst or resolving agent is required.
Q2: How can I accurately determine the enantiomeric purity of my this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most reliable methods for determining the enantiomeric excess (ee%) of this compound.[4][5][6] This typically involves:
-
Derivatization: The primary amine is often derivatized with a chiral or achiral reagent to improve its chromatographic properties and facilitate separation on a chiral stationary phase.
-
Chiral Stationary Phase: A column with a chiral stationary phase is used to separate the two enantiomers.
-
Detection: The separated enantiomers are detected, and the ratio of their peak areas is used to calculate the ee%.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Several reagents used in the synthesis of this compound require careful handling:
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
-
Lithium Aluminum Hydride (LiAlH4): A highly reactive and flammable reducing agent. It reacts violently with water and other protic solvents. All reactions involving LiAlH4 must be conducted under strictly anhydrous conditions.
-
Sulfonyl Chlorides (e.g., TsCl, MsCl): Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment.
-
Solvents: Many organic solvents used (e.g., THF, DMF, toluene) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Q4: Can I improve the overall yield by using a one-pot synthesis approach?
A4: While a one-pot synthesis can be more efficient in terms of time and resources, it may not always lead to a higher yield for this particular target. The compatibility of reagents and reaction conditions for sequential steps is crucial. For instance, the conditions for forming the sulfonate ester are significantly different from those required for the subsequent nucleophilic substitution. A telescopic synthesis, where the intermediate is not isolated but the solvent and reagents for the next step are added directly, might be a viable compromise. However, this requires careful optimization to avoid the accumulation of impurities.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Azidotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran
This two-step protocol involves the tosylation of the alcohol followed by nucleophilic substitution with sodium azide.
Step 1: Tosylation of (S)-3-Hydroxytetrahydrofuran
-
To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylate.
Step 2: Azide Substitution
-
Dissolve the crude (S)-3-tosyloxytetrahydrofuran in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude (S)-3-azidotetrahydrofuran.
Diagrams
Caption: Common synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CAS 111769-26-7: (R)-3-Aminotetrahydrofuran | CymitQuimica [cymitquimica.com]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
Side reactions to consider when using (S)-3-Aminotetrahydrofuran
Introduction
(S)-3-Aminotetrahydrofuran is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its unique structure, combining a secondary cyclic amine with a tetrahydrofuran (THF) moiety, offers specific advantages in creating molecules with defined three-dimensional architectures. However, this same combination of functional groups presents a unique set of challenges. The nucleophilicity of the amine is juxtaposed with the potential for the THF ring to participate in unintended reactions, particularly under acidic conditions.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to address the nuanced side reactions and experimental challenges that can arise when working with this reagent. Our goal is to provide you with the foresight to anticipate potential issues, the knowledge to diagnose them, and the validated strategies to overcome them, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and general reactivity of this compound.
Q1: How should I properly store and handle this compound?
This compound is a primary amine that can be sensitive to air and moisture.[1] Over time, it can absorb atmospheric carbon dioxide to form a carbamate salt and may also be susceptible to oxidation.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Handling: Use inert atmosphere techniques (e.g., Schlenk line or glovebox) when handling the neat material to minimize exposure to air and moisture. It is classified as a flammable liquid and can cause severe skin and eye irritation. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: I am planning a multi-step synthesis. What are some suitable protecting groups for the amine?
The secondary amine of this compound can be protected to prevent its reaction in subsequent steps. The choice of protecting group depends on the stability required and the conditions for deprotection.[2][3]
-
Boc (tert-Butoxycarbonyl): Introduced using Boc-anhydride ((Boc)₂O), it is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[4] This is a very common and reliable choice.
-
Cbz (Carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This provides an orthogonal deprotection strategy to the acid-labile Boc group.[4]
-
Fmoc (9-Fluorenylmethoxycarbonyl): This group is stable to acidic and hydrogenolysis conditions but is cleaved by bases, typically a solution of piperidine in an aprotic solvent. This offers another layer of orthogonal protection.[3][4]
| Protecting Group | Common Reagent for Introduction | Key Stability | Deprotection Conditions | Orthogonality |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base, Hydrogenolysis | Strong Acid (TFA, HCl) | Orthogonal to Cbz, Fmoc |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Acid, Mild Base | Catalytic Hydrogenation | Orthogonal to Boc, Fmoc |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Acid, Hydrogenolysis | Base (e.g., Piperidine) | Orthogonal to Boc, Cbz |
Q3: What type of base should I use for reactions involving this compound, such as acylations?
For reactions that generate an acidic byproduct (e.g., HCl from an acyl chloride), a base is required as an acid scavenger.[5] The choice is critical to avoid side reactions.
-
Recommended: Use a non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases will effectively neutralize the generated acid without competing with the this compound as a nucleophile.
-
Use with Caution: Pyridine can be used but is more nucleophilic than TEA or DIPEA and can sometimes lead to the formation of acylpyridinium intermediates.
-
Avoid: Do not use nucleophilic bases like sodium hydroxide or other metal hydroxides in a homogenous solution if your electrophile is sensitive to them (e.g., susceptible to hydrolysis).
Troubleshooting Guide: Side Reactions & Solutions
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Yield in Acylation/Amidation Reactions
You are performing an N-acylation with an acyl chloride or a peptide coupling with a carboxylic acid, but the yield of your desired amide is significantly lower than expected.
This is the most critical and often overlooked side reaction when using this compound. The reaction of the amine with an acyl chloride generates one equivalent of HCl. In the absence of a suitable base, or if a strong Lewis acid is present, the THF ring can be protonated or coordinated, initiating a ring-opening cascade.[6][7][8] This leads to the formation of a halo-alcohol derivative, which consumes your starting material and complicates purification.
Mechanism of Side Reaction:
-
Protonation/Lewis Acid Coordination: The ether oxygen of the THF ring is protonated by the generated acid (H+) or coordinates to a Lewis acid (LA).
-
Nucleophilic Attack: A nucleophile present in the reaction (e.g., the chloride counter-ion) attacks one of the carbons adjacent to the ether oxygen.
-
Ring Opening: The C-O bond is cleaved, resulting in a linear halo-alkoxy species.
Solutions:
-
Stoichiometric Base: Always use at least 1.1 equivalents of a non-nucleophilic base like DIPEA or triethylamine when using acyl halides. The base acts as an essential proton sponge, neutralizing the generated HCl before it can catalyze ring-opening.
-
Reverse Addition: Add the acyl chloride slowly to a solution of the this compound and the base. This ensures that a base is always present in excess to immediately quench the forming HCl.
-
Peptide Coupling Reagents: When coupling with a carboxylic acid, use standard coupling reagents like HATU, HBTU, or EDC with an additive like HOBt.[9] These methods do not generate strong acids.
The desired amide product, while less basic than the starting amine, may still have significant water solubility, especially if the "R" group on the acyl chain is small and polar. Furthermore, if the aqueous layer is acidic during extraction, the product may become protonated and partition into the aqueous phase.
Solutions:
-
pH Adjustment: Before extraction, carefully basify the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 8-9. This ensures your product is in its neutral, more organic-soluble form.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase and can improve recovery.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or even a mixture of dichloromethane/isopropanol if your product is highly polar.
Problem 2: Multiple Spots on TLC and Unexpected Masses in MS Analysis
Your reaction appears to have proceeded, but TLC analysis shows multiple products, and mass spectrometry reveals ions that do not correspond to your desired product or starting materials.
While this compound is a secondary amine, it can still be susceptible to a second alkylation, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt, especially if a reactive alkylating agent (like methyl iodide or benzyl bromide) is used in excess.[5][10]
Solutions:
-
Control Stoichiometry: Use a 1:1 or slightly substoichiometric amount of the alkylating agent relative to the amine.
-
Slow Addition: Add the alkylating agent dropwise at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the chance of the desired product reacting further.
-
Use Excess Amine: If the alkyl halide is the more valuable reagent, using an excess of this compound (e.g., 2 equivalents) can favor mono-alkylation.[11][12] The unreacted starting material can be removed later.
Validated Experimental Protocol: N-Acylation with Acyl Chloride
This protocol for the synthesis of (S)-N-(tetrahydrofuran-3-yl)benzamide incorporates best practices to avoid the common side reactions discussed above.
Objective: To perform a clean and high-yield N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath. Causality: Cooling minimizes exothermic reactions and adding the base before the electrophile ensures an acid scavenger is immediately available.
-
Electrophile Addition: Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes using a syringe pump or dropping funnel. Causality: Slow addition prevents localized high concentrations of the electrophile and generated HCl, suppressing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Quenching: Once the reaction is complete, quench by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x). Causality: This removes any excess benzoyl chloride and neutralizes any remaining HCl or triethylamine hydrochloride salt.
-
Wash the organic layer with brine (1x). Causality: This helps to remove residual water from the organic layer.
-
Separate the organic layer.
-
-
Workup - Back-Extraction (Optional but Recommended): Back-extract the combined aqueous layers with DCM (1x) to recover any dissolved product.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure (S)-N-(tetrahydrofuran-3-yl)benzamide.
References
- 1. This compound | 104530-79-2 [amp.chemicalbook.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
Chiral HPLC Methods for Determining Enantiomeric Excess of (S)-3-Aminotetrahydrofuran: A Technical Support Guide
Welcome to the technical support center for the chiral separation of 3-Aminotetrahydrofuran enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods to determine the enantiomeric excess (e.e.) of (S)-3-Aminotetrahydrofuran. As the therapeutic effects and toxicological profiles of enantiomers can vary significantly, robust and reliable analytical methods for their separation are paramount in pharmaceutical development.[1][2] This resource combines established chromatographic principles with field-proven insights to help you navigate the complexities of chiral separations.
Frequently Asked Questions (FAQs)
Q1: Why is direct chiral HPLC the preferred method for enantiomeric excess determination?
A1: Direct chiral HPLC using a Chiral Stationary Phase (CSP) is often the most efficient and widely used method for resolving enantiomers.[3] This approach avoids the need for derivatization, which can introduce additional reaction and purification steps, potentially leading to errors. The enantiomers interact transiently with the chiral selector immobilized on the stationary phase, forming diastereomeric complexes with different stabilities, which results in different retention times and, thus, separation.[1]
Q2: What type of chiral stationary phase (CSP) is most suitable for separating 3-Aminotetrahydrofuran enantiomers?
A2: For chiral primary amines like 3-Aminotetrahydrofuran, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended and have demonstrated broad applicability.[1][4] Columns like those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings or immobilizations are excellent starting points. These CSPs offer a good balance of enantioselectivity and robustness for a wide array of chiral compounds.[4]
Q3: Is derivatization necessary for the chiral analysis of 3-Aminotetrahydrofuran?
A3: While not always necessary, derivatization can be a valuable tool in certain situations. If the analyte lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.[5] Furthermore, converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard achiral column.[6][7] However, this indirect approach requires a pure chiral derivatizing agent and reaction conditions that do not cause racemization.
Q4: How do I choose the appropriate mobile phase for my separation?
A4: The choice of mobile phase is critical for achieving good resolution. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol or hexane/ethanol) or polar organic (e.g., acetonitrile/methanol) modes are commonly used.[8] For basic analytes like 3-Aminotetrahydrofuran, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during the development and execution of chiral HPLC methods for 3-Aminotetrahydrofuran.
Problem 1: Poor or No Enantiomeric Resolution
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns are a good starting point, but consider other types like Pirkle-type or cyclodextrin-based columns if initial results are unsatisfactory.[1]
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the ratio of the organic modifiers (e.g., isopropanol in hexane). Small changes can have a significant impact on selectivity. Also, try different alcohol modifiers (e.g., ethanol vs. isopropanol) as this can alter the chiral recognition mechanism.[8]
-
-
Possible Cause: The column temperature is too high.
-
Solution: In many cases, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution. Try running the separation at a controlled room temperature or sub-ambient temperatures.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Strong interaction of the amine with acidic sites on the silica support.
-
Possible Cause: Column overload.
-
Solution: Reduce the amount of sample injected onto the column. Chiral stationary phases have a limited sample capacity, and overloading can lead to peak distortion.
-
-
Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent to avoid peak distortion due to solvent effects.
-
Problem 3: High Column Backpressure
-
Possible Cause: Blockage of the column inlet frit.
-
Solution: This can be caused by particulate matter in the sample or mobile phase. Filter all samples and mobile phases before use. If a blockage occurs, you can try back-flushing the column (if permitted by the manufacturer's instructions) or replacing the inlet frit.
-
-
Possible Cause: Precipitation of the sample on the column.
-
Solution: Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. If the sample precipitates upon contact with the mobile phase, a different injection solvent may be needed.
-
Problem 4: Inconsistent Retention Times
-
Possible Cause: Insufficient column equilibration.
-
Solution: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase composition.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature. Even small temperature changes can affect retention times in HPLC.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method for this compound
This protocol provides a starting point for the direct enantiomeric separation of 3-Aminotetrahydrofuran. Optimization will likely be required to achieve baseline separation.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
This compound standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a ratio of 90:10 (v/v). Add Diethylamine to a final concentration of 0.1%. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the sample to be analyzed.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Where Area(S) and Area(R) are the peak areas of the (S) and (R) enantiomers, respectively.
-
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 210 nm |
Protocol 2: Indirect Chiral HPLC Method via Derivatization
This protocol outlines a general procedure for an indirect method, which may be useful if direct separation is challenging or if enhanced detection is required.
Materials and Instrumentation:
-
HPLC system with a UV or Fluorescence detector
-
Standard C18 reversed-phase column
-
Chiral Derivatizing Agent (e.g., Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), Menthyl chloroformate)[5][11]
-
Acetonitrile, water, and appropriate buffers
-
This compound standard and sample
Procedure:
-
Derivatization: React the this compound sample with the chiral derivatizing agent according to a validated procedure to form diastereomers. Ensure the reaction goes to completion and does not cause racemization.
-
Sample Preparation: After the reaction, dilute the sample in the mobile phase and filter it.
-
HPLC Conditions (Example for a C18 column):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV or Fluorescence, depending on the derivatizing agent.
-
-
Analysis and Calculation: Analyze the derivatized sample and calculate the diastereomeric excess, which corresponds to the enantiomeric excess of the original sample.
Visualizing the Workflow
Chiral HPLC Method Development Workflow
Caption: A typical workflow for developing a chiral HPLC method.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common chiral HPLC issues.
References
- 1. eijppr.com [eijppr.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
Technical Support Center: Preserving the Stereochemical Integrity of (S)-3-Aminotetrahydrofuran
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the critical challenge of preventing racemization in (S)-3-Aminotetrahydrofuran during chemical reactions. Maintaining the enantiomeric purity of this valuable chiral building block is paramount for ensuring the desired biological activity and safety profile of pharmaceutical intermediates and final drug products.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing both enantiomers (S and R forms), ideally resulting in a 1:1 mixture known as a racemate.[1] The chiral center in this compound is the carbon atom to which the amino group is attached. Loss of stereochemical integrity at this center can lead to a significant or total loss of the desired biological activity, as stereoisomers can have vastly different pharmacological and toxicological profiles.
Q2: What is the primary chemical mechanism that causes racemization in 3-Aminotetrahydrofuran?
A2: The primary mechanism for racemization of chiral amines like 3-Aminotetrahydrofuran involves the deprotonation of the α-carbon (the chiral center). This typically occurs under basic conditions. The abstraction of the proton from the α-carbon forms a planar, achiral carbanion or enamine-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the (S) and (R) enantiomers, thus causing racemization.[1][2] The presence of an adjacent activating group, which can stabilize the carbanion, significantly increases the susceptibility to racemization.
Q3: In which common reactions is racemization of this compound a significant risk?
A3: Racemization is a major concern in any reaction where the α-proton is rendered acidic and a base is present. Key examples include:
-
N-Acylation and N-Sulfonylation: These are among the most common reactions where racemization is observed, especially when using highly reactive acylating agents (like acid chlorides) in the presence of strong bases or at elevated temperatures.[3][4]
-
Peptide Coupling Reactions: When this compound is part of a more complex molecule, such as an amino acid derivative, the activation of a neighboring carboxyl group can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[1][5][6]
-
Reactions involving strong bases or high heat: Prolonged exposure to strong bases (like NaOH, KOH, or even some organic bases) or elevated temperatures can provide the energy needed to overcome the activation barrier for proton abstraction, leading to racemization.[2][7]
Q4: How can I accurately detect and quantify the extent of racemization in my sample?
A4: Quantifying the enantiomeric excess (e.e.) is crucial. Standard techniques like TLC or ¹H-NMR will not distinguish between enantiomers.[8] You must use chiral analytical methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the two enantiomers, allowing for precise quantification of their ratio.[8][9]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives. The amine may need to be derivatized first (e.g., acylated) to be suitable for GC analysis.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce diastereomeric differentiation in the NMR spectra of the enantiomers, allowing for integration and quantification.[8]
Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter in the lab and provides actionable solutions.
Problem 1: I'm observing significant racemization after N-acylation with an acid chloride.
Your reaction likely involves the formation of an activated intermediate that is susceptible to base-catalyzed proton abstraction.
Workflow for Troubleshooting N-Acylation
Caption: Troubleshooting workflow for N-acylation racemization.
Detailed Causality & Solutions:
-
Base Selection: Strong, sterically unhindered bases like triethylamine can readily abstract the α-proton.
-
Solution: Switch to a bulkier, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[10] The steric hindrance makes it more difficult for the base to access the α-proton.
-
-
Temperature Control: The rate of racemization is highly temperature-dependent.
-
Solution: Perform the acylation at low temperatures (e.g., 0 °C or below). This reduces the kinetic energy of the system, making proton abstraction less favorable.
-
-
Acylating Agent: Acid chlorides are extremely reactive and can lead to aggressive reaction conditions.
-
Solution: Consider using peptide coupling reagents (e.g., HATU, HBTU, EDC) in combination with the corresponding carboxylic acid. These reagents form active esters in situ that are often more stable and less prone to inducing racemization, especially when additives like HOBt or HOAt are included.[5][11]
-
Problem 2: My this compound is racemizing even before the main reaction.
This suggests an issue with a preliminary step, such as protection or salt-freeing.
-
Possible Cause 1: pH during Workup: Exposing the free amine to strongly basic or acidic conditions for prolonged periods during an aqueous workup can cause racemization.
-
Solution: Minimize the time the compound spends in harsh pH conditions. Use milder acids/bases for pH adjustment (e.g., saturated NaHCO₃ instead of 1M NaOH) and perform extractions quickly at low temperatures.
-
-
Possible Cause 2: Unstable Protecting Group: If you are using a protected form of the amine, the deprotection step itself might be causing racemization.
Preventative Strategies & Protocols
Proactive measures are the most effective way to maintain enantiopurity.
Strategy 1: Amine Protection
Protecting the amine functionality as a carbamate is a highly effective strategy to prevent racemization. The carbamate group reduces the nucleophilicity of the nitrogen and, more importantly, decreases the acidity of the α-proton, making it much less susceptible to abstraction by a base.[8][12]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantage |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA in DCM)[14] | Stable to bases and hydrogenation. |
| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Orthogonal to acid/base labile groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[13] | Useful when acid-sensitive groups are present. |
Protocol: Boc-Protection of this compound
This protocol provides a standard method for protecting the amine, which is often the first step in a synthetic sequence to ensure stereochemical integrity in subsequent reactions.
Diagram of Boc-Protection Workflow
Caption: Step-by-step workflow for Boc-protection.
Detailed Steps:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exotherm of the reaction.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) to the solution. If the amine is in its hydrochloride salt form, a base like triethylamine or DIPEA (2.2 eq.) will be required. For the free amine, a base is still recommended to scavenge the acid byproduct.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography if necessary.
By converting the amine to the Boc-carbamate, the α-proton becomes significantly less acidic, effectively preventing racemization in subsequent reaction steps that may involve bases or elevated temperatures.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US4950772A - Method of racemization of optically active tetrahydrofuran-2-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. Protective Groups [organic-chemistry.org]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Asymmetric Synthesis of (S)-3-Aminotetrahydrofuran
Welcome to the technical support center for the asymmetric synthesis of (S)-3-Aminotetrahydrofuran. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and process optimization for this critical chiral building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the asymmetric synthesis of this compound?
The most prevalent and industrially scalable strategy is the asymmetric hydrogenation of a prochiral enamide precursor, typically an N-protected 3-amino-2,5-dihydrofuran. This method offers high atom economy and can generate the desired (S)-enantiomer with excellent stereocontrol through the use of a chiral catalyst. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or Acyl) is crucial as it influences the substrate's coordination to the metal center and, consequently, the reaction's efficiency and enantioselectivity.
Q2: Which class of catalysts is most effective for this transformation?
Transition metal catalysts, particularly those based on Rhodium(I) and Iridium(I) complexed with chiral diphosphine ligands, are the gold standard for the asymmetric hydrogenation of enamides.[1] These catalysts have demonstrated high activity and enantioselectivity for a wide range of substrates. Ruthenium(II) catalysts are also used but sometimes yield the opposite enantiomer compared to rhodium with the same ligand, a critical consideration in catalyst selection.
Q3: How does the choice of chiral ligand impact the synthesis?
The chiral ligand is the primary source of stereochemical induction and is therefore the most critical component of the catalytic system. Ligands from the DuPhOS and BPE families are particularly effective for Rhodium-catalyzed hydrogenations of cyclic enamides. The electronic and steric properties of the ligand create a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.
Catalyst & Ligand Selection Guide
Choosing the optimal catalyst-ligand combination is paramount for achieving high yield and enantioselectivity. The following table summarizes the performance of common catalyst systems for transformations analogous to the hydrogenation of N-protected 3-amino-2,5-dihydrofuran.
| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | Pressure (H₂) | Temp. (°C) | Yield (%) | ee (%) | Reference Insight |
| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhOS | N-Boc-enamide | MeOH | 1-10 atm | 25-50 | >95 | >99 | The DuPhOS family is renowned for creating a highly effective chiral pocket for enamide hydrogenation. |
| [Rh(COD)₂]OTf | (R,R)-Me-BPE | N-Ac-enamide | Toluene | 10 atm | 50 | ~98 | >97 | BPE ligands are structurally similar to DuPhOS and offer excellent selectivities. |
| [Rh(COD)₂]OTf | TangPhos | N-Aryl β-enamino ester | Toluene | 10-20 atm | 25 | >95 | >96 | TangPhos is a P-chiral ligand effective for a broad range of enamides.[2] |
| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | N-Alkyl imine | Toluene | 50 atm | 60 | >90 | >90 | Iridium catalysts are often used for more challenging or sterically hindered substrates.[3] |
This data is compiled from representative literature on analogous cyclic enamide hydrogenations. Researchers should perform their own screening for the specific N-protected 3-amino-2,5-dihydrofuran substrate.
Visualizing the Catalytic Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Rhodium-DuPhOS catalyzed asymmetric hydrogenation of an N-Boc protected enamide, the key transformation for producing this compound.
Caption: Rh-DuPhOS Catalytic Cycle for Enamide Hydrogenation.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Q: My reaction yields the correct product, but the enantiomeric excess (ee) is below the desired >95%. What are the likely causes and how can I fix it?
A: Low enantioselectivity is the most common challenge in asymmetric catalysis. It indicates that the energy difference between the two diastereomeric transition states leading to the (S) and (R) products is insufficient. Here is a systematic approach to troubleshoot this issue:
Root Causes & Solutions:
-
Suboptimal Ligand Choice: The steric and electronic properties of the ligand may not be a perfect match for your substrate.
-
Solution: Screen a panel of chiral diphosphine ligands. If using (S,S)-Et-DuPhOS, consider trying Me-DuPhOS or a ligand from a different family like BPE or TangPhos. Even minor structural changes to the ligand can have a profound impact on selectivity.
-
-
Incorrect Solvent Polarity: The solvent can influence the stability of the catalyst-substrate complex and the transition state.
-
Solution: Screen different solvents. Methanol (MeOH) is a common starting point, but less polar solvents like Toluene or Dichloromethane (DCM), or more coordinating solvents like Tetrahydrofuran (THF), can alter the outcome. A less coordinating solvent may enhance the interaction between the substrate and the chiral catalyst.
-
-
Hydrogen Pressure & Temperature: These parameters affect reaction rates and can influence selectivity. Higher pressures or temperatures can sometimes lead to faster, but less selective, reactions.
-
Solution: Systematically vary the hydrogen pressure and temperature. Start with milder conditions (e.g., 1-5 atm H₂, 25°C) and incrementally increase them. Sometimes, lowering the temperature can significantly enhance enantioselectivity, albeit at the cost of a longer reaction time.
-
-
Protecting Group Influence: The size and coordinating ability of the N-protecting group (e.g., Boc vs. Acetyl) is critical. The carbonyl oxygen of the protecting group acts as a coordinating anchor to the rhodium center.
-
Solution: If feasible, synthesize the enamide precursor with a different protecting group. A bulkier group might enforce a more rigid and selective coordination geometry.
-
Caption: Decision workflow for troubleshooting low enantioselectivity.
Issue 2: Incomplete Conversion or Stalled Reaction
Q: My reaction has stalled, leaving a significant amount of starting material even after an extended period. What should I investigate?
A: A stalled reaction typically points to catalyst deactivation or inhibition.
Root Causes & Solutions:
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for rhodium catalysts include sulfur compounds, oxygen, and water.
-
Solution: Ensure the substrate is highly pure (>99%). Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before introducing hydrogen. Use high-purity hydrogen gas.
-
-
Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction will be limited by mass transfer.
-
Solution: Choose a solvent in which the substrate has good solubility at the reaction temperature. A solvent screen might be necessary.
-
-
Catalyst Deactivation/Decomposition: The catalyst may not be stable under the reaction conditions, especially at elevated temperatures.
-
Solution: Lower the reaction temperature. Consider if any functional groups on your substrate could be reacting with the catalyst. In some cases, adding a co-catalyst or an additive can stabilize the active species.[4]
-
-
Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Increase the hydrogen pressure. Ensure the reactor is well-sealed and that the agitation is sufficient to ensure good gas-liquid mixing.
-
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for the asymmetric hydrogenation of N-Boc-3-amino-2,5-dihydrofuran based on established methods for analogous substrates. Note: This protocol should be adapted and optimized for your specific setup and substrate.
Materials:
-
N-Boc-3-amino-2,5-dihydrofuran (Substrate)
-
[(S,S)-Et-DuPhOS-Rh(COD)]BF₄ (Catalyst)
-
Methanol (Anhydrous, degassed)
-
High-purity Hydrogen gas
-
Autoclave or high-pressure reactor equipped with a magnetic stir bar and pressure gauge
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Add the substrate (e.g., 1.0 mmol, 1.0 equiv) and the catalyst (e.g., 0.01 mmol, 0.01 equiv, S/C ratio = 100) to the reactor inside a glovebox or under a stream of inert gas.
-
Solvent Addition: Add anhydrous, degassed methanol (e.g., 10 mL) to the reactor via cannula.
-
System Purge: Seal the reactor. Purge the system by pressurizing with inert gas (Argon or Nitrogen) to ~10 atm and then venting. Repeat this cycle 3-5 times to remove all traces of oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 atm).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40°C). Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel chromatography to yield (S)-N-Boc-3-aminotetrahydrofuran.
-
Analysis: Determine the yield and confirm the product structure (NMR, MS). Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)- and (R)-3-Aminotetrahydrofuran for Pharmaceutical Applications
Abstract
(S)- and (R)-3-Aminotetrahydrofuran are pivotal chiral building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is critical to biological activity, necessitating enantiomerically pure synthetic routes. This guide provides an in-depth comparison of prevalent and emerging synthetic strategies for both enantiomers. We will delve into the mechanistic underpinnings, process efficiencies, and scalability of various approaches, including classical resolutions, chiral pool-based syntheses, and modern biocatalytic methods. Experimental data is presented to offer a clear, objective comparison, empowering researchers and process chemists to select the optimal route for their specific needs.
Introduction: The Significance of Chiral 3-Aminotetrahydrofurans
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, and the introduction of a chiral amine at the 3-position creates a versatile building block for a wide range of therapeutic agents.[1] The specific stereoisomer, whether (S) or (R), often dictates the pharmacological efficacy and safety profile of the final drug molecule. For instance, (R)-3-aminotetrahydrofuran is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[2] Consequently, the development of efficient, scalable, and enantioselective syntheses for these chiral amines is of paramount importance in drug development and manufacturing.
This guide will explore and compare various synthetic pathways, evaluating them based on criteria such as chemical yield, enantiomeric excess (e.e.), operational simplicity, cost-effectiveness, and environmental impact.
Synthesis of (S)-3-Aminotetrahydrofuran
Chiral Pool Synthesis from L-Aspartic Acid
A common and well-established strategy for synthesizing this compound is to utilize L-aspartic acid, a readily available and inexpensive chiral starting material.[3][4] This approach leverages the inherent stereochemistry of the natural amino acid to construct the target molecule.
A representative multi-step synthesis starting from L-aspartic acid involves acylation, esterification, reduction, cyclization, hydrolysis, and salt formation.[2][3] While this route reliably produces the desired (S)-enantiomer with high enantiopurity, it is often characterized by a lengthy sequence of six steps.[2] A critical step in this pathway is the reduction of a diester to a diol, which frequently employs powerful reducing agents like lithium aluminum hydride (LiAlH4) or red aluminum.[2] The industrial-scale use of these reagents presents significant safety and handling challenges.[2]
Workflow for this compound synthesis from L-Aspartic Acid:
Caption: Synthesis of this compound from L-Aspartic Acid.
Biocatalytic Approaches
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[5][6] Amine transaminases (ATAs) are particularly attractive enzymes for this purpose, as they can directly convert a ketone to the corresponding amine with high enantioselectivity.[7]
One potential biocatalytic route to this compound involves the asymmetric amination of tetrahydrofuran-3-one using an (S)-selective amine transaminase. This approach is highly convergent and can significantly shorten the synthetic sequence compared to chiral pool methods.
Workflow for Biocatalytic Synthesis of this compound:
Caption: Biocatalytic synthesis of this compound.
Synthesis of (R)-3-Aminotetrahydrofuran
Synthesis from (S)-3-Hydroxytetrahydrofuran
A common route to (R)-3-aminotetrahydrofuran starts from the commercially available (S)-3-hydroxytetrahydrofuran.[2][8] This synthesis proceeds via a stereoinvertive pathway, typically involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.
The hydroxyl group is often activated by conversion to a good leaving group, such as a tosylate or mesylate.[2] Subsequent reaction with sodium azide proceeds via an SN2 mechanism, leading to inversion of stereochemistry and the formation of (R)-3-azidotetrahydrofuran. The azide is then reduced to the desired (R)-amine, commonly through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.[3] While this route is generally high-yielding, it involves the use of highly toxic and potentially explosive sodium azide, which poses significant safety concerns, especially on a large scale.[2]
Workflow for (R)-3-Aminotetrahydrofuran synthesis from (S)-3-Hydroxytetrahydrofuran:
Caption: Synthesis of (R)-3-Aminotetrahydrofuran via stereoinversion.
Synthesis from (R)-Tetrahydrofuran-3-carboxylic Acid
An alternative approach that avoids the use of azides involves starting from (R)-tetrahydrofuran-3-carboxylic acid.[2] This method utilizes a Hofmann degradation of an intermediate amide. The synthesis begins with the amidation of the carboxylic acid, followed by the Hofmann rearrangement to yield the target (R)-3-aminotetrahydrofuran.[2] This route is advantageous as it avoids hazardous reagents and is suitable for industrial production.[2]
Workflow for (R)-3-Aminotetrahydrofuran synthesis via Hofmann Degradation:
Caption: Synthesis of (R)-3-Aminotetrahydrofuran via Hofmann Degradation.
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (e.e.) |
| (S)-Amine from L-Aspartic Acid | L-Aspartic Acid | Acylation, Esterification, Reduction, Cyclization, Deprotection | Readily available chiral pool starting material, high e.e. | Long synthetic sequence (6 steps), use of hazardous reducing agents.[2] | Moderate | >99% |
| (S)-Amine via Biocatalysis | Tetrahydrofuran-3-one | Asymmetric Amination | Short and convergent, environmentally friendly, high e.e. | Requires specific enzyme and optimization of reaction conditions. | High | >99% |
| (R)-Amine from (S)-3-Hydroxytetrahydrofuran | (S)-3-Hydroxytetrahydrofuran | Activation, Azidation, Reduction | High yield, reliable stereoinversion. | Use of toxic and explosive sodium azide.[2] | High | >99% |
| (R)-Amine from (R)-Tetrahydrofuran-3-carboxylic Acid | (R)-Tetrahydrofuran-3-carboxylic Acid | Amidation, Hofmann Degradation | Avoids hazardous reagents, suitable for industrial scale.[2] | May require synthesis of the starting carboxylic acid. | Good (e.g., 58.1% for Hofmann step)[2] | High (>98%)[2] |
Detailed Experimental Protocols
Protocol for the Synthesis of (R)-3-Aminotetrahydrofuran via Hofmann Degradation
This protocol is adapted from a patented procedure and is provided for illustrative purposes.[2]
Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic Acid
(This step is assumed to have been carried out to provide the starting material for the Hofmann degradation).
Step 2: Hofmann Degradation of (R)-3-Formamidotetrahydrofuran
-
A solution of sodium hydroxide (12.0 g, 0.3 mol) in 12% sodium hypochlorite solution (124.5 g, 0.2 mol) is prepared and cooled to 0 °C.
-
(R)-3-Formamidotetrahydrofuran (23.0 g, 0.2 mol) is added to the cooled solution.
-
The mixture is stirred for 30 minutes at 0 °C, then warmed to 65 °C and stirred for an additional hour.
-
After cooling to room temperature, the reaction mixture is extracted with dichloromethane.
-
The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The crude product is dried under vacuum to yield a yellow solid.
-
Recrystallization from isopropanol affords (R)-3-aminotetrahydrofuran as a pale yellow solid.
Expected Outcome: 10.1 g (58.1% yield) with a purity of 98.9%.[2]
Conclusion
The choice of synthetic route for (S)- and (R)-3-aminotetrahydrofuran is a critical decision in the drug development process, with significant implications for cost, safety, and sustainability.
For the (S)-enantiomer , while the traditional chiral pool synthesis from L-aspartic acid is well-established, modern biocatalytic approaches using amine transaminases offer a more elegant and efficient alternative, provided a suitable enzyme can be identified and implemented.
For the (R)-enantiomer , the synthesis from (R)-tetrahydrofuran-3-carboxylic acid via a Hofmann degradation presents a safer and more scalable option compared to the route involving sodium azide, making it more amenable to industrial production.[2]
Ultimately, the optimal synthetic strategy will depend on a variety of factors including the scale of production, available resources, and regulatory considerations. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed decision.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. jocpr.com [jocpr.com]
- 7. 3-Aminotetrahydrofuran|lookchem [lookchem.com]
- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of (S)- and (R)-3-Aminotetrahydrofuran Enantiomers
Introduction: The Critical Role of Chirality in Biological Systems
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Many organic molecules, including the building block 3-aminotetrahydrofuran, are chiral. This means they exist in two non-superimposable mirror-image forms, known as enantiomers. These are designated as (S) (from the Latin sinister, for left) and (R) (from the Latin rectus, for right). While they share the same chemical formula and connectivity, their spatial arrangement is distinct.
Biological systems, such as enzymes and receptors, are themselves composed of chiral molecules (L-amino acids and D-sugars), creating a chiral environment. Consequently, these systems often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. This interaction can be visualized using the "three-point attachment" model, where one enantiomer can achieve a perfect binding fit with its biological target, while its mirror image cannot. This difference in binding affinity is often the basis for significant variations in biological activity, potency, and even toxicity between enantiomers. This guide will explore these principles through the lens of (S)- and (R)-3-aminotetrahydrofuran, two key intermediates in pharmaceutical synthesis.[1]
Figure 1: Conceptual diagram of Chiral Recognition. The (S)-enantiomer achieves a three-point fit with the target, leading to high-affinity binding, while the (R)-enantiomer cannot, resulting in a mismatch and low affinity.
(S)- and (R)-3-Aminotetrahydrofuran: Chiral Scaffolds in Drug Design
Both (S)-3-aminotetrahydrofuran and its (R)-enantiomer are valuable heterocyclic building blocks used by medicinal chemists.[2][3] Their utility stems from the tetrahydrofuran (THF) ring, which is a common motif in bioactive molecules, and the versatile primary amine group, which serves as a handle for further chemical modification. These enantiomers are frequently incorporated into larger molecules to impart specific conformational constraints and to interact with biological targets. The stereochemistry at the C3 position of the THF ring is often a critical determinant of the final compound's pharmacological profile.
Case Study: Stereoselective Inhibition of HIV-1 Protease
A compelling example of the differential activity of these enantiomers is found in the development of HIV-1 Protease Inhibitors (PIs). HIV-1 protease is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Potent inhibitors are designed to fit snugly into the enzyme's active site.
Studies on novel PIs have shown that the stereochemistry of the tetrahydrofuran moiety can dramatically influence inhibitory potency. In one series of inhibitors, a derivative containing an (R)-configured polyether ring demonstrated a sixfold increase in antiviral activity compared to its (S)-isomer.[4] Similarly, another study highlighted a potent inhibitor incorporating an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide ligand, which displayed an exceptionally strong HIV-1 protease inhibitory constant (Ki) of 0.51 nM.[5]
Comparative Biological Data
The following table summarizes the differential activity observed in derivatives containing the (S)- and (R)-3-aminotetrahydrofuran moieties against specific biological targets.
| Target Enzyme / Disease Model | (S)-Enantiomer Derivative Activity | (R)-Enantiomer Derivative Activity | Fold Difference | Reference |
| HIV-1 Protease | Less Potent Antiviral Activity | 6x More Potent Antiviral Activity | 6 | [4] |
| Factor Xa (Thrombosis) | IC50 ~15x Lower (More Potent) | IC50 ~15x Higher (Less Potent) | 15 | [6] |
Note: The data represents the activity of larger drug candidates incorporating the respective aminotetrahydrofuran enantiomers, not the building blocks themselves.
This data clearly illustrates that a change in a single stereocenter can switch a compound from being highly potent to significantly less active, or vice-versa, depending on the specific target. For HIV protease, the (R)-enantiomer is preferred for optimal binding, whereas for the Factor Xa inhibitor mentioned in the patent, the (S)-enantiomer leads to a more active compound.[4][6]
Experimental Protocol: HIV-1 Protease Inhibition Assay
To quantify the inhibitory potency (Ki or IC50) of compounds derived from (S)- and (R)-3-aminotetrahydrofuran, a well-established enzymatic assay is employed. The protocol described below is a representative example of a Förster Resonance Energy Transfer (FRET) based assay, a common method for measuring protease activity.
Objective: To determine the concentration of an inhibitor that reduces the activity of recombinant HIV-1 protease by 50% (IC50).
Principle: A synthetic peptide substrate contains a fluorescent donor and a quencher molecule. When the peptide is intact, the quencher suppresses the donor's fluorescence. Upon cleavage by HIV-1 protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol). Causality: This specific buffer composition is optimized to ensure the stability and maximal activity of the HIV-1 protease enzyme.
-
Enzyme Stock: Reconstitute lyophilized recombinant HIV-1 protease in the assay buffer to a known concentration (e.g., 1 µM). Store in aliquots at -80°C.
-
Substrate Stock: Prepare a stock solution of a FRET peptide substrate (e.g., (EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-(DABCYL)) in DMSO (e.g., 1 mM).
-
Inhibitor Stock: Prepare stock solutions of the test compounds (both (S)- and (R)-derived inhibitors) in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure:
-
Plate Setup: Use a black, 96-well microplate to minimize background fluorescence.
-
Inhibitor Addition: Add 1 µL of each inhibitor dilution from the series to the appropriate wells. Include "no inhibitor" (positive control, 1 µL DMSO) and "no enzyme" (negative control, 1 µL DMSO) wells.
-
Enzyme Addition: Prepare a working solution of HIV-1 protease in assay buffer (e.g., 20 nM). Add 50 µL of this solution to all wells except the "no enzyme" controls. Add 50 µL of assay buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
Reaction Initiation: Prepare a working solution of the FRET substrate in assay buffer (e.g., 10 µM). Add 50 µL of this solution to all wells to start the reaction. The final volume in each well is 101 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm). Read the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Experimental workflow for the HIV-1 Protease FRET-based inhibition assay.
Conclusion and Outlook
The case of (S)- and (R)-3-aminotetrahydrofuran serves as a powerful reminder of the importance of stereochemistry in drug design. While these molecules are simple chiral building blocks, their incorporation into complex drug candidates can have profound and often opposing effects on biological activity. The data from HIV-1 protease and Factor Xa inhibitors demonstrates that neither enantiomer is universally "better"; the optimal configuration is strictly dependent on the topology of the target's binding site.
For researchers and drug development professionals, this underscores the necessity of synthesizing and evaluating enantiomerically pure compounds early in the discovery process. Such rigorous analysis avoids misleading structure-activity relationship (SAR) data and is essential for developing safer, more potent, and more selective therapeutics. The continued use of versatile chiral intermediates like the enantiomers of 3-aminotetrahydrofuran will undoubtedly contribute to the advancement of stereochemically-defined medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: From Mechanism to Practical Application
In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Chiral amines have emerged as a powerful and versatile class of organocatalysts, enabling the construction of complex chiral molecules with high efficiency and enantioselectivity.[1][2] This guide provides a comparative analysis of the primary classes of chiral amines used in asymmetric synthesis, delving into their mechanistic underpinnings, comparative performance in key transformations, and practical experimental considerations. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection and reaction optimization.
The Foundation of Chiral Amine Catalysis: Mechanistic Principles
The efficacy of chiral amines in asymmetric synthesis stems from their ability to transiently and reversibly form chiral intermediates with carbonyl compounds.[2][3] This interaction activates the substrate towards a stereoselective reaction pathway. Two predominant activation modes govern the majority of chiral amine-catalyzed transformations: enamine and iminium ion catalysis.
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (aldehydes and ketones) to form nucleophilic chiral enamines. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating its reaction with electrophiles. The chiral environment of the enamine directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.
Iminium Ion Catalysis: In reactions involving α,β-unsaturated carbonyls, chiral secondary amines form electrophilic chiral iminium ions.[4] This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its reactivity towards nucleophiles. The stereocenter(s) on the chiral amine effectively shield one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic attack.
Below is a diagram illustrating the general catalytic cycles for both enamine and iminium ion catalysis.
Caption: Generalized catalytic cycles for enamine and iminium ion catalysis mediated by chiral secondary amines.
A Comparative Overview of Chiral Amine Classes
Chiral amines can be broadly categorized into primary, secondary, tertiary, and quaternary ammonium salts. Each class exhibits distinct reactivity profiles and applications in asymmetric synthesis.
Chiral Primary Amines
Chiral primary amines have proven to be highly versatile catalysts, often demonstrating complementary or even superior performance compared to their secondary amine counterparts in a variety of reactions.[5] They are particularly effective in reactions where the formation of an enamine or iminium ion intermediate is key.[6]
Key Features:
-
Can participate in both enamine and iminium ion catalysis.
-
Often derived from readily available sources like natural amino acids and Cinchona alkaloids.[5]
-
The presence of two N-H protons can allow for additional hydrogen bonding interactions, influencing stereoselectivity.
Chiral Secondary Amines
Chiral secondary amines are arguably the most extensively studied and widely employed class of chiral amine organocatalysts.[4][7] Proline and its derivatives, such as the MacMillan and Jørgensen catalysts, are iconic examples that have revolutionized the field of asymmetric organocatalysis.[4]
Key Features:
-
The catalysts of choice for a vast array of asymmetric transformations, including aldol, Mannich, Michael, and Diels-Alder reactions.[6][8]
-
Their rigid cyclic structures, as seen in proline and its derivatives, provide a well-defined chiral environment, leading to high levels of stereocontrol.[8]
-
The performance of these catalysts can be finely tuned through structural modifications.[1][8]
Chiral Tertiary Amines
Chiral tertiary amines primarily function as chiral Lewis bases or Brønsted bases.[3] They do not form enamine or iminium ion intermediates in the same manner as primary and secondary amines. Instead, they can activate substrates through deprotonation or by coordinating to electrophiles. The historical significance of Cinchona alkaloids, a class of chiral tertiary amines, in early asymmetric catalysis cannot be overstated.[3]
Key Features:
-
Effective in promoting reactions such as acylations, cycloadditions, and conjugate additions.[3][9][10]
-
Cinchona alkaloids and their derivatives are particularly prominent and have been used in a wide range of asymmetric transformations.[3]
Chiral Quaternary Ammonium Salts
Chiral quaternary ammonium salts are the workhorses of asymmetric phase-transfer catalysis (PTC).[11][12] In PTC, a reactant is transferred from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[13] The chiral cation of the quaternary ammonium salt forms a tight ion pair with the anionic reactant, and the chirality of the cation dictates the stereochemical outcome of the subsequent reaction.[11]
Key Features:
-
Enable reactions between reagents in immiscible phases, often offering environmental benefits by using water as a solvent.[12]
-
Widely used for asymmetric alkylations, epoxidations, and Michael additions.[11][12]
-
Cinchona alkaloid-derived quaternary ammonium salts are among the most successful and widely used phase-transfer catalysts.[12][14]
Performance Comparison in a Benchmark Reaction: The Asymmetric Michael Addition
To provide a tangible comparison of the performance of different chiral amine classes, we will examine the asymmetric Michael addition of aldehydes to nitroalkenes, a fundamental carbon-carbon bond-forming reaction. The data presented in the table below is a synthesis of representative results from the literature and is intended for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
| Catalyst Type | Chiral Amine Example | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Secondary Amine (Amino Acid) | L-Proline | 10-20 | 24 | ~10-30 | - | ~20-75 |
| Secondary Amine (Prolinol Derivative) | (S)-Diphenylprolinol | 10-20 | 24 | ~30 | - | ~95 |
| Secondary Amine (Prolinol Silyl Ether) | (S)-Diphenylprolinol TMS Ether | 1 | 1 | 82 | 94:6 | 99 |
| Primary Amine (Cinchona Alkaloid Derivative) | 9-Amino(9-deoxy)epiquinine | 10 | 48 | 95 | 95:5 | 99 |
| Quaternary Ammonium Salt (PTC) | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 10 | 12 | 94 | >99:1 | 99 |
Key Observations:
-
L-Proline , a foundational organocatalyst, provides modest to good enantioselectivity but often requires higher catalyst loadings and longer reaction times.[1]
-
Prolinol derivatives , such as (S)-Diphenylprolinol, offer improved performance. The silylation of the hydroxyl group in the TMS ether derivative dramatically enhances reactivity and stereoselectivity.[1]
-
Chiral primary amines derived from Cinchona alkaloids can achieve excellent yields and stereoselectivities.
-
Chiral quaternary ammonium salts under phase-transfer conditions are highly effective, affording the product with exceptional levels of diastereo- and enantioselectivity in a relatively short reaction time.
Experimental Protocols: A Practical Guide
Reproducibility is a cornerstone of scientific integrity. To that end, detailed experimental protocols for two representative asymmetric reactions are provided below.
Asymmetric Michael Addition using a Chiral Secondary Amine (Prolinol Silyl Ether)
This protocol is adapted from established procedures for the Michael addition of propanal to nitrostyrene.[1]
Materials:
-
(S)-Diphenylprolinol TMS Ether (10 mol%)
-
Nitrostyrene (1.0 mmol)
-
Propanal (10.0 mmol)
-
Hexane (1.0 mL)
-
1N HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) and (S)-diphenylprolinol TMS ether (0.1 mmol) in hexane (1.0 mL) at 0 °C, add propanal (10.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding 1N HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Caption: Experimental workflow for the asymmetric Michael addition.
Asymmetric Alkylation of a Glycine Imine using a Chiral Quaternary Ammonium Salt (Phase-Transfer Catalysis)
This protocol is based on the work of O'Donnell and Lygo for the asymmetric synthesis of α-amino acids.[11][14]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol)
-
Benzyl bromide (1.2 mmol)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)
-
50% Aqueous potassium hydroxide (5.0 mL)
-
Toluene (5.0 mL)
-
Dichloromethane
Procedure:
-
To a vigorously stirred biphasic mixture of 50% aqueous potassium hydroxide (5.0 mL) and toluene (5.0 mL), add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), benzyl bromide (1.2 mmol), and the chiral phase-transfer catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Experimental workflow for asymmetric phase-transfer catalyzed alkylation.
Conclusion and Future Outlook
The field of asymmetric synthesis has been profoundly impacted by the development and application of chiral amine catalysts. From the foundational work with Cinchona alkaloids to the modern era of proline derivatives and sophisticated phase-transfer catalysts, these organic molecules have provided chemists with powerful tools for the stereoselective construction of complex molecular architectures.[1][3]
The choice of a chiral amine catalyst is a critical decision in the design of an asymmetric synthesis.[1] While this guide has provided a comparative overview, it is essential to recognize that the optimal catalyst is highly dependent on the specific reaction, substrates, and desired outcome.[1] The continuous development of novel chiral amine scaffolds and a deeper mechanistic understanding will undoubtedly lead to even more efficient and selective catalysts in the future, further expanding the capabilities of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. alfachemic.com [alfachemic.com]
- 7. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric sequential Au(i)/chiral tertiary amine catalysis: an enone-formation/cyanosilylation sequence to synthesize optically active 3-alkenyloxindoles from diazooxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Phase Transfer Catalysts (PTCs) - Buchler GmbH [buchler-gmbh.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. scilit.com [scilit.com]
A Comparative Guide to the Validation of Analytical Methods for (S)-3-Aminotetrahydrofuran Quantification
In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. (S)-3-Aminotetrahydrofuran is an important chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on the validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale behind experimental choices, present illustrative data, and provide a detailed, field-proven protocol that aligns with international regulatory standards.
The Imperative of Chiral Purity in Drug Synthesis
Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. The use of a single enantiomer as an active pharmaceutical ingredient (API) can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetics. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and their intermediates.[1][2] This necessitates the development and validation of precise and reliable analytical methods to quantify the desired enantiomer and its undesired counterpart.
A Comparative Overview of Analytical Techniques
The quantification of a small, polar, and chiral molecule like this compound presents unique analytical challenges. The primary techniques employed for such separations are chromatographic, leveraging a chiral environment to resolve the enantiomers.
| Technique | Principle | Advantages | Limitations | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1][3] | High versatility with a wide range of CSPs, established and well-understood technology, suitable for non-volatile compounds. | Can require derivatization for sensitive detection, longer analysis times compared to SFC. | The method of choice for routine quality control due to its robustness and the commercial availability of suitable chiral columns. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase, often with a co-solvent, and a chiral stationary phase. | Faster separations, lower organic solvent consumption ("greener" chemistry), often provides better resolution and peak shape than HPLC.[1] | Requires specialized instrumentation, less suitable for highly polar compounds without derivatization. | A powerful alternative to HPLC, especially for high-throughput screening and preparative separations. |
| Gas Chromatography (GC) | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase.[1] | High resolution and sensitivity, especially with mass spectrometry (MS) detection. | Requires the analyte to be volatile and thermally stable, or to be derivatized to impart these properties. | Suitable if a validated derivatization method to increase volatility is available. |
| Capillary Electrophoresis (CE) | Separation of charged enantiomers in a capillary based on their differential mobility in the presence of a chiral selector in the background electrolyte.[4] | High separation efficiency, minimal sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC, less suitable for neutral compounds. | A viable option, particularly with the use of chiral additives like cyclodextrins in the running buffer.[4][5] |
For the routine quality control of this compound, chiral HPLC stands out as the most practical and widely implemented technique due to its robustness, versatility, and the extensive availability of chiral stationary phases.
The Role of Derivatization
This compound, being a primary amine, lacks a strong chromophore, making its detection by UV-Vis spectrophotometry at low concentrations challenging. Derivatization can significantly enhance detectability and, in some cases, improve chromatographic separation.[6][7]
Common derivatization strategies for primary amines include:
-
Introduction of a Fluorophore: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with the amine to yield highly fluorescent derivatives, enabling sensitive detection.[6][8]
-
Introduction of a Chromophore: Reagents such as 1-fluoro-2,4-dinitrobenzene (DNFB) can be used for pre-column derivatization to allow for UV detection.[9]
The choice of derivatization reagent depends on the desired sensitivity, the compatibility of the reaction conditions with the analyte's stability, and the chromatographic system being used.[10]
Validation of a Chiral HPLC Method for this compound Quantification
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[11] The following protocol is a comprehensive guide to validating a chiral HPLC method for the quantification of the undesired (R)-enantiomer in a bulk sample of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14][15]
Illustrative Chromatographic System
-
HPLC System: A quaternary HPLC system with a UV or fluorescence detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating chiral amines.[16]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to improve peak shape and reduce tailing.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, e.g., 25 °C.
-
Detection: UV at a suitable wavelength (if derivatized) or fluorescence detection (if a fluorescent derivative is prepared).
-
Injection Volume: 10 µL.
Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A streamlined workflow for analytical method validation.
Step-by-Step Validation Protocol
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[14]
Procedure:
-
Inject a solution of the (S)-enantiomer (the bulk substance).
-
Inject a solution of the (R)-enantiomer.
-
Inject a solution containing a mixture of both enantiomers (racemic mixture).
-
Inject a placebo or blank solution (dissolving the same reagents without the analyte).
Acceptance Criteria:
-
The peak for the (R)-enantiomer should be well-resolved from the peak for the (S)-enantiomer, with a resolution factor (Rs) of ≥ 1.5.
-
The blank solution should show no interfering peaks at the retention times of the enantiomers.
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[11][14]
Procedure:
-
Prepare a series of at least five standard solutions of the (R)-enantiomer at different concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. For example, if the specification for the (R)-enantiomer is 0.1%, the range could be from LOQ to 0.15%.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the line of best fit.
Objective: To determine the closeness of the test results obtained by the method to the true value.[14] This is often assessed by recovery studies.
Procedure:
-
Prepare a sample of the (S)-enantiomer of a known concentration.
-
Spike this sample with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the (R)-enantiomer.
Acceptance Criteria:
-
The mean percentage recovery should be within a pre-defined range, typically 80-120% for impurity analysis.[17]
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) for the repeatability and intermediate precision studies should be ≤ 10% for impurity analysis at the specification limit.
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Inject solutions of the (R)-enantiomer with decreasing concentrations.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity. The precision at the LOQ should be demonstrated.
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Procedure:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% of the minor component).
-
-
Analyze a system suitability solution and a spiked sample under each condition.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should remain within the defined limits.
-
The analytical results of the spiked sample should not be significantly affected by the changes.
Summary of Illustrative Validation Data
The following table summarizes typical acceptance criteria and illustrative results for the validation of a chiral HPLC method for an impurity.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Resolution (Rs) ≥ 1.5 | Rs = 2.1 |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range | LOQ to 150% of specification | 0.01% to 0.15% |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 10% | 2.5% |
| - Intermediate Precision | ≤ 10% | 3.1% |
| LOD | Reportable | 0.003% |
| LOQ | ≤ Specification Limit | 0.01% |
| Robustness | No significant impact on results | Method is robust |
Conclusion
The selection and validation of an appropriate analytical method are critical for ensuring the quality and safety of pharmaceutical products. For the quantification of this compound, chiral HPLC is a robust and reliable technique. This guide has provided a comparative overview of available technologies and a detailed, actionable protocol for the validation of a chiral HPLC method based on ICH guidelines. By following a systematic and scientifically sound validation process, researchers and drug development professionals can be confident in the accuracy and reliability of their analytical data, thereby ensuring that the enantiomeric purity of this critical intermediate meets the stringent requirements of the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
The Clinical Efficacy of (S)-3-Aminotetrahydrofuran-Based Compounds: A Comparative Guide for Drug Development Professionals
The (S)-3-aminotetrahydrofuran scaffold has emerged as a privileged structural motif in modern medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. This guide provides an in-depth, comparative analysis of the clinical efficacy of key drug candidates incorporating this versatile heterocyclic core. We will delve into the clinical trial data of pioneering anti-retroviral agents and explore the emerging potential of this scaffold in the realm of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the clinical landscape and future opportunities presented by this compound-based compounds.
The Significance of the this compound Moiety
The this compound ring system is a five-membered cyclic ether containing a chiral amine group. Its incorporation into drug molecules is often driven by its ability to form key hydrogen bond interactions with biological targets, enhance aqueous solubility, and improve metabolic stability. The stereochemistry of the amine at the C3 position is frequently crucial for optimal target engagement. This guide will explore how these molecular attributes translate into clinical efficacy in two distinct therapeutic areas: HIV-1 infection and Parkinson's disease.
Antiviral Powerhouses: HIV-1 Protease Inhibitors
The most prominent clinical success of the this compound scaffold lies in the development of potent HIV-1 protease inhibitors. These drugs are a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication and disease progression.
Darunavir: A Gold Standard in HIV Treatment
Darunavir, marketed as Prezista®, is a second-generation HIV-1 protease inhibitor that showcases the potency-enhancing features of the bis-tetrahydrofuran (bis-THF) ligand, a derivative of the this compound core.
Mechanism of Action: Darunavir potently inhibits the HIV-1 protease enzyme, an aspartic protease essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, darunavir prevents the formation of mature, infectious virions. A key aspect of its design is the "backbone binding concept," where the bis-THF moiety forms strong hydrogen bonds with the backbone amide nitrogens of aspartic acid residues (Asp29 and Asp30) in the S2 subsite of the protease active site. This interaction contributes to its high potency and robust resistance profile.
Clinical Efficacy: Numerous clinical trials have established the superior efficacy of darunavir, particularly when boosted with ritonavir (darunavir/r), in both treatment-naive and treatment-experienced patients.
-
POWER 1 and 2 Trials: These Phase IIb trials demonstrated the significant efficacy of darunavir/r in treatment-experienced patients with PI resistance. At 48 weeks, 45% of patients receiving darunavir/r achieved a viral load of less than 50 copies/mL, compared to only 10% in the comparator protease inhibitor group.[1] A pooled analysis at 48 weeks showed that 61% of patients on darunavir/r had a viral load reduction of at least 1 log10 copies/mL from baseline, compared to 15% in the control group.[2]
-
TITAN Trial: This Phase III trial compared darunavir/r to lopinavir/r in treatment-experienced, lopinavir-naive patients. Darunavir/r was found to be non-inferior and statistically superior to lopinavir/r at 48 weeks, with 71% of patients in the darunavir/r arm achieving a viral load of less than 50 copies/mL compared to 60% in the lopinavir/r arm.[1]
-
PROTEA Trial: This study investigated darunavir/r monotherapy versus triple therapy in virologically suppressed patients. While monotherapy showed slightly lower efficacy at 96 weeks (75% vs. 85% with viral load <50 copies/mL), it highlighted the potent activity of darunavir.[3]
Comparative Performance:
| Clinical Trial | Comparator | Key Efficacy Endpoint (Viral Load < 50 copies/mL) | Reference |
| POWER 1 & 2 | Investigator-selected PI | 45% (Darunavir/r) vs. 10% (Comparator PI) at 48 weeks | [1] |
| TITAN | Lopinavir/r | 71% (Darunavir/r) vs. 60% (Lopinavir/r) at 48 weeks | [1] |
| PROTEA | Darunavir/r + 2 NRTIs | 75% (Monotherapy) vs. 85% (Triple Therapy) at 96 weeks | [3] |
Amprenavir: A First-Generation Innovator
Amprenavir (Agenerase®) was one of the earlier HIV-1 protease inhibitors to incorporate the 3-(S)-tetrahydrofuranyl urethane moiety, which was shown to enhance its potency.[4] Although largely succeeded by its prodrug, fosamprenavir, and other more potent inhibitors, its clinical development laid the groundwork for future this compound-based antivirals.
Mechanism of Action: Similar to darunavir, amprenavir is a competitive inhibitor of HIV-1 protease. The (S)-tetrahydrofuranyl urethane group contributes to its binding affinity within the enzyme's active site.
Clinical Efficacy: Clinical trials demonstrated the efficacy of amprenavir in combination with other antiretroviral agents.
-
A Phase III trial showed that amprenavir in combination with lamivudine and zidovudine was potent and generally well-tolerated as a front-line therapy.[5]
-
Studies in treatment-naive patients showed that amprenavir combined with two nucleoside reverse transcriptase inhibitors (NRTIs) was more effective than NRTIs alone.[6]
-
In treatment-experienced patients, ritonavir-boosted amprenavir (APV/r) demonstrated non-inferior antiviral response compared to the standard of care protease inhibitors at 16 weeks.[7]
Comparative Performance:
| Clinical Trial Setting | Comparator | Key Efficacy Finding | Reference |
| Treatment-Naive | Dual NRTIs | Amprenavir + 2 NRTIs showed superior efficacy | [6] |
| Treatment-Experienced | Standard of Care PI | Ritonavir-boosted Amprenavir was non-inferior | [7] |
A New Frontier: Neurological Disorders
The therapeutic potential of the this compound scaffold extends beyond virology. Recent clinical investigations have explored its application in neurodegenerative diseases, specifically Parkinson's disease.
CVN424: A Novel Approach for Parkinson's Disease
CVN424 is a first-in-class, orally administered inverse agonist of the G protein-coupled receptor 6 (GPR6) that incorporates a tetrahydrofuran-amine moiety.[2][8][9]
Mechanism of Action: GPR6 is highly expressed in the D2 receptor-expressing medium spiny neurons of the striatum's indirect pathway, which becomes hyperactive in Parkinson's disease. By acting as an inverse agonist, CVN424 reduces the constitutive activity of GPR6, thereby normalizing the function of this key motor control circuit without directly targeting the dopaminergic system.[7][9] This novel, non-dopaminergic mechanism offers the potential for symptomatic improvement with a reduced risk of the motor complications associated with long-term levodopa use.
Clinical Efficacy: A Phase 2 clinical trial (NCT04191577) has provided promising initial evidence for the efficacy and safety of CVN424 in patients with Parkinson's disease experiencing motor fluctuations.[5][10]
-
Primary Endpoint: The study met its primary safety and tolerability endpoints.[5]
-
Key Secondary Endpoint (Efficacy): The trial demonstrated a statistically significant and clinically meaningful reduction in "OFF" time (periods of poor symptom control).[6][11]
-
Other Efficacy Measures: The reduction in OFF time was accompanied by an increase in "ON" time without troublesome dyskinesia.[1][6]
Phase 2 Clinical Trial Data for CVN424:
| Treatment Group | Mean Change in Daily "OFF" Time from Baseline (hours) | Placebo-Adjusted Improvement (hours) | p-value | Reference |
| CVN424 (150 mg) | -1.6 | 1.3 | 0.02 | [5][10] |
| CVN424 (50 mg) | -1.3 | 0.8 | Not significant | [5][10] |
| Placebo | -0.5 | N/A | N/A | [5][10] |
The this compound Scaffold in Oncology: An Area for Future Exploration
While heterocyclic scaffolds, including furan derivatives, are actively being investigated in oncology for their potential as anticancer agents, a specific, clinically advanced compound featuring the this compound moiety with published efficacy data from human trials was not identified in the current literature search. The development of targeted therapies is a rapidly evolving field, and the unique properties of this scaffold may yet be leveraged in the design of novel cancer therapeutics.
Experimental Protocols
Assessment of Antiviral Efficacy in HIV Clinical Trials
Objective: To determine the efficacy of an this compound-based protease inhibitor in reducing HIV-1 viral load and restoring immune function.
Methodology:
-
Patient Population: Recruit HIV-1 infected individuals (treatment-naive or treatment-experienced, as per trial design).
-
Randomization: Randomly assign participants to receive the investigational drug regimen or a standard-of-care comparator regimen.
-
Treatment Administration: Administer the assigned treatment for a specified duration (e.g., 48 or 96 weeks).
-
Viral Load Measurement: Collect blood samples at baseline and regular intervals (e.g., weeks 4, 8, 12, 24, 48). Quantify HIV-1 RNA levels (viral load) using a validated real-time polymerase chain reaction (RT-PCR) assay. The primary efficacy endpoint is typically the proportion of patients with a viral load below the limit of detection (e.g., <50 copies/mL).
-
Immunological Assessment: Measure CD4+ T-cell counts at baseline and regular intervals using flow cytometry to assess immune reconstitution.
-
Resistance Testing: For patients experiencing virologic failure, perform genotypic and/or phenotypic resistance testing on plasma HIV-1 to identify mutations associated with drug resistance.
Evaluation of Efficacy in Parkinson's Disease Clinical Trials
Objective: To assess the efficacy of an this compound-based compound in reducing motor symptoms of Parkinson's disease.
Methodology:
-
Patient Population: Recruit individuals with a diagnosis of Parkinson's disease who are experiencing motor fluctuations ("ON-OFF" phenomena).
-
Randomization: Randomly assign participants to receive the investigational drug or a placebo.
-
Treatment Administration: Administer the assigned treatment for a defined period (e.g., 4 weeks).
-
"OFF" Time Assessment: Participants maintain a daily diary to record their motor status (e.g., "ON," "OFF," "ON with troublesome dyskinesia"). The primary efficacy endpoint is the change from baseline in the average daily "OFF" time.
-
Motor Function Evaluation: Utilize standardized rating scales such as the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination), to assess changes in motor function.
-
Safety and Tolerability Monitoring: Record all adverse events throughout the study.
Visualizing the Pathways
HIV-1 Protease Inhibition
References
- 1. Cerevance [cerevance.com]
- 2. researchgate.net [researchgate.net]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. aacrmeetingnews.org [aacrmeetingnews.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Phase 2 trial shows promising results for oral Parkinson’s treatment [healio.com]
- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 8. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. healthunlocked.com [healthunlocked.com]
- 12. neurologylive.com [neurologylive.com]
A Senior Application Scientist's Guide to In Silico Modeling of (S)-3-Aminotetrahydrofuran Derivatives: From Docking to Dynamics
Abstract
The (S)-3-Aminotetrahydrofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding how derivatives of this scaffold interact with their biological targets is paramount for rational drug design and optimization. In silico modeling has emerged as an indispensable tool in this endeavor, offering a cost-effective and time-efficient means to predict and analyze these molecular interactions.[3] This guide provides a comparative overview of key in silico techniques—molecular docking and molecular dynamics simulations—for studying the binding of (S)-3-Aminotrahydrofuran derivatives to their protein targets. We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and present a framework for interpreting the resulting data to guide drug discovery efforts.
Introduction: The Significance of this compound in Drug Discovery
The tetrahydrofuran ring, a five-membered cyclic ether, is a common feature in a wide array of natural products and synthetic molecules with significant biological activities. The introduction of an amino group at the 3-position, particularly with (S)-stereochemistry, imparts a unique three-dimensional structure that can engage in specific hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[4] Derivatives of this compound have been explored for a variety of therapeutic applications, and their efficacy is intrinsically linked to their binding affinity and selectivity for their respective targets.[5][6]
Computational approaches, collectively known as in silico modeling, play a pivotal role in modern drug discovery by predicting how a small molecule, or "ligand," will interact with a biological macromolecule, typically a protein.[3][7] These methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug development pipeline.[3]
This guide will focus on two of the most powerful and widely used in silico techniques:
-
Molecular Docking: A computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9]
-
Molecular Dynamics (MD) Simulation: A technique that simulates the time-dependent behavior of a molecular system, providing insights into the dynamics and stability of the ligand-protein complex.[10][11]
By comparing and contrasting these approaches, researchers can make informed decisions about which method, or combination of methods, is best suited for their specific research questions.
A Comparative Overview of In Silico Modeling Techniques
The choice of in silico method depends on the specific goals of the study, the available computational resources, and the desired level of accuracy. Here, we compare molecular docking and molecular dynamics simulations in the context of studying this compound derivative binding.
| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |
| Primary Goal | Predict the binding pose and estimate the binding affinity of a ligand to a receptor.[8][9] | Study the dynamic behavior, stability, and conformational changes of a ligand-receptor complex over time.[10][11] |
| Computational Cost | Relatively low; can screen large libraries of compounds.[12] | High; computationally intensive, typically used for a smaller number of promising candidates.[13] |
| Treatment of Flexibility | Ligand is typically flexible, while the receptor is often treated as rigid or with limited flexibility.[12] | Both ligand and receptor are fully flexible, allowing for induced-fit effects.[10][11] |
| Inclusion of Solvent | Often uses implicit solvent models, which are less accurate representations of the aqueous environment. | Explicitly models solvent molecules (e.g., water), providing a more realistic simulation environment.[10] |
| Output | A ranked list of binding poses with corresponding docking scores (an estimate of binding affinity).[8] | A trajectory of atomic coordinates over time, from which various properties can be calculated (e.g., RMSD, RMSF, binding free energy).[13] |
Causality Behind Experimental Choices:
The decision to use molecular docking versus MD simulation is driven by the stage of the drug discovery process.
-
Early Stage (Hit Identification): Molecular docking is the method of choice for virtual screening of large compound libraries to identify potential "hits" that are predicted to bind to the target. Its speed allows for the rapid evaluation of thousands to millions of molecules.
-
Later Stage (Lead Optimization): Once promising hits are identified, MD simulations are employed to gain a more detailed and accurate understanding of the binding mechanism. The ability of MD to model flexibility and explicit solvent provides crucial insights into the stability of the complex and can help rationalize structure-activity relationships (SAR).[14][15][16][17]
Experimental Protocols: A Step-by-Step Guide
To illustrate the practical application of these techniques, we provide detailed protocols for performing molecular docking and molecular dynamics simulations of a hypothetical this compound derivative with a protein target.
Molecular Docking Workflow
This protocol outlines a typical molecular docking experiment using AutoDock Vina, a widely used and freely available docking program.[18]
Objective: To predict the binding mode and estimate the binding affinity of an this compound derivative to a target protein.
Mandatory Visualization:
Caption: A generalized workflow for performing a molecular docking experiment.
Step-by-Step Methodology:
-
Protein Preparation:
-
Action: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Causality: The crystal structure provides the atomic coordinates necessary for the docking simulation. It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand to help identify the binding site.
-
Tools: PDB (rcsb.org), AutoDockTools.[19]
-
Protocol:
-
Remove water molecules and any non-essential co-factors from the PDB file.
-
Add polar hydrogens to the protein, as these are often not resolved in crystal structures but are critical for hydrogen bonding.
-
Assign partial charges to each atom (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT file format.
-
-
-
Ligand Preparation:
-
Action: Generate a 3D structure of the this compound derivative.
-
Causality: The docking program requires a 3D representation of the ligand with appropriate stereochemistry and protonation state at physiological pH. Energy minimization is performed to obtain a low-energy starting conformation.
-
Tools: ChemDraw, Avogadro, Open Babel.
-
Protocol:
-
Draw the 2D structure of the derivative.
-
Convert the 2D structure to a 3D model.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94).
-
Save the ligand in a format compatible with the docking software (e.g., MOL2 or PDB), and then convert it to the PDBQT format, which includes information on rotatable bonds.
-
-
-
Grid Box Generation:
-
Action: Define a 3D grid that encompasses the binding site of the protein.
-
Causality: The docking algorithm will confine its search for binding poses within this grid box. The size and location of the grid are critical parameters that can significantly impact the results. If a co-crystallized ligand is present, the grid is typically centered on it.
-
Tools: AutoDockTools.
-
Protocol:
-
Load the prepared protein into AutoDockTools.
-
Identify the active site residues.
-
Define the center and dimensions of the grid box to cover the entire binding pocket.
-
-
-
Running the Docking Simulation:
-
Action: Execute the docking calculation using AutoDock Vina.
-
Causality: The software will systematically explore different conformations and orientations of the ligand within the grid box, using a scoring function to estimate the binding affinity for each pose.
-
Tools: AutoDock Vina.
-
Protocol:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.
-
Run the Vina executable from the command line.
-
-
-
Analysis of Results:
-
Action: Analyze the output from the docking simulation.
-
Causality: The primary output is a set of binding poses ranked by their docking scores. The top-ranked pose is the one predicted to be the most favorable. It is important to visually inspect the top poses to ensure they make sense from a chemical and biological perspective (e.g., forming expected hydrogen bonds).
-
Tools: PyMOL, UCSF Chimera, LigPlot+.[20]
-
Protocol:
-
Examine the docking scores. More negative values typically indicate stronger predicted binding affinity.
-
Visualize the top-ranked binding poses in the context of the protein's active site.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
-
Molecular Dynamics (MD) Simulation Workflow
This protocol provides a general outline for performing an MD simulation of a protein-ligand complex using GROMACS, a popular and powerful open-source MD engine.[21]
Objective: To assess the stability of the predicted binding pose of an this compound derivative and to characterize its dynamic behavior within the protein's binding site.
Mandatory Visualization:
Caption: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.
Step-by-Step Methodology:
-
System Preparation:
-
Action: Prepare the initial coordinates of the protein-ligand complex and generate the necessary topology files.
-
Causality: The MD engine requires a starting structure and a set of parameters (a "force field") that describe the potential energy of the system as a function of its atomic coordinates. Separate topologies are needed for the protein and the ligand.
-
Tools: GROMACS, AmberTools.
-
Protocol:
-
Start with the best-ranked pose from the molecular docking experiment.
-
Choose a suitable force field for the protein (e.g., AMBER, CHARMM).
-
Generate a topology and parameter file for the this compound derivative using a tool like Antechamber or a web server like SwissParam.
-
Combine the protein and ligand topologies.
-
-
-
Solvation and Ionization:
-
Action: Place the complex in a periodic box of solvent (typically water) and add ions to neutralize the system.
-
Causality: Explicitly modeling the solvent provides a more realistic environment for the simulation. Adding ions to neutralize the net charge of the system is necessary for accurate electrostatic calculations.
-
Tools: GROMACS.
-
Protocol:
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Replace some water molecules with counter-ions (e.g., Na+ or Cl-) to achieve a net charge of zero.
-
-
-
Energy Minimization:
-
Action: Minimize the potential energy of the system.
-
Causality: The initial system may have steric clashes or unfavorable geometries. Energy minimization relaxes the system to a local energy minimum, preparing it for the dynamics simulation.
-
Tools: GROMACS.
-
Protocol:
-
Run a steepest descent or conjugate gradient energy minimization algorithm until the maximum force on any atom is below a certain threshold.
-
-
-
Equilibration:
-
Action: Gradually heat the system to the desired temperature and adjust the pressure to the desired value.
-
Causality: This two-step process (NVT followed by NPT) allows the system to reach thermal and pressure equilibrium before the production simulation begins. Positional restraints are often applied to the protein and ligand heavy atoms and then gradually released.
-
Tools: GROMACS.
-
Protocol:
-
Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature.
-
Perform another short simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the target pressure.
-
-
-
Production MD Simulation:
-
Action: Run the main simulation for a desired length of time (typically nanoseconds to microseconds).
-
Causality: This is the data-gathering phase of the simulation. The trajectory of atomic positions and velocities is saved at regular intervals for later analysis.
-
Tools: GROMACS.
-
Protocol:
-
Run the MD simulation for the desired duration, saving the trajectory and energy files.
-
-
-
Trajectory Analysis:
-
Action: Analyze the saved trajectory to extract meaningful information.
-
Causality: Various analyses can be performed to assess the stability of the complex and characterize the interactions.
-
Tools: GROMACS analysis tools, VMD, PyMOL.
-
Protocol:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their structural stability over time. A stable RMSD suggests the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Binding Free Energy Calculations (Optional): Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
-
Data Interpretation and Validation: Bridging In Silico and Experimental Worlds
The output of in silico modeling is not a final answer but rather a set of predictions that must be carefully interpreted and, ideally, validated experimentally.[22][23][24]
Interpreting Docking Results:
-
Docking Scores: While useful for ranking compounds, docking scores are not absolute binding affinities. They should be used as a qualitative guide to prioritize compounds for experimental testing.
-
Binding Poses: The predicted binding pose can generate hypotheses about which residues are important for binding. These hypotheses can be tested experimentally through site-directed mutagenesis.
Interpreting MD Simulation Results:
-
Stability: A stable RMSD for the ligand within the binding pocket provides confidence in the predicted binding mode. Large fluctuations or the ligand dissociating from the binding site may indicate an unstable interaction.
-
Interactions: The persistence of specific interactions (e.g., hydrogen bonds) over the course of the simulation can highlight their importance for binding affinity.
Validation:
The ultimate validation of in silico predictions comes from experimental data.[7] Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or enzyme inhibition assays can be used to experimentally determine the binding affinity (e.g., Kd, Ki, IC50) of the this compound derivatives. A good correlation between predicted and experimental values lends credibility to the computational model.
Conclusion and Future Directions
In silico modeling, encompassing techniques from rapid molecular docking to rigorous molecular dynamics simulations, provides a powerful and versatile toolkit for investigating the binding of this compound derivatives to their biological targets. By offering detailed insights at the atomic level, these computational methods can guide the design of more potent and selective drug candidates, ultimately accelerating the drug discovery process.
Future advancements in this field are likely to come from the integration of artificial intelligence and machine learning.[7][25][26] These approaches can learn from vast datasets of known protein-ligand interactions to develop more accurate scoring functions for docking and to enhance the efficiency of MD simulations, further refining our ability to predict and understand molecular recognition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. (3S,4S)-4-Aminotetrahydrofuran-3-ol | 535936-61-9 | Benchchem [benchchem.com]
- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 6. This compound-3-carboxylic acid (1315052-80-2) for sale [vulcanchem.com]
- 7. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Molecular docking in organic, inorganic, and hybrid systems: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 11. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-activity relationships of analogs of 3,4,5-trimethylfuran-2(5H)-one with germination inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Python-Based Software for Computational Drug Design - Advanced Science News [advancedsciencenews.com]
- 21. researchgate.net [researchgate.net]
- 22. vph-institute.org [vph-institute.org]
- 23. news-medical.net [news-medical.net]
- 24. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
A Researcher's Guide to the NMR Spectral Analysis of Tetrahydrofuran and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure and dynamics. This guide provides an in-depth exploration of the NMR spectral analysis of tetrahydrofuran (THF), a ubiquitous solvent and a core structural motif in numerous pharmaceuticals and natural products, and its derivatives. We will delve into the characteristic spectral features, compare them with substituted analogs, and provide a practical, field-proven protocol for acquiring high-quality NMR data.
The Signature NMR Profile of Unsubstituted Tetrahydrofuran
Tetrahydrofuran (C₄H₈O) presents a deceptively simple structure that gives rise to a well-defined yet informative NMR spectrum. Due to the molecule's symmetry (C₂ᵥ point group in its averaged conformation), the four protons on the carbons adjacent to the oxygen (α-protons) are chemically equivalent, as are the four protons on the carbons further from the oxygen (β-protons). This results in two distinct signals in the ¹H NMR spectrum.
-
α-protons (C2-H and C5-H): These protons are deshielded by the electronegative oxygen atom and typically resonate at approximately 3.7 ppm.
-
β-protons (C3-H and C4-H): These protons are further from the oxygen and thus experience less of its deshielding effect, leading to a signal at around 1.8 ppm.
The ¹³C NMR spectrum of THF is similarly straightforward, displaying two signals corresponding to the two sets of equivalent carbon atoms.
-
α-carbons (C2 and C5): These carbons, being directly attached to the oxygen, appear at a downfield chemical shift of approximately 68 ppm.
-
β-carbons (C3 and C4): The more shielded β-carbons resonate at a higher field, around 26 ppm.
The high symmetry of the THF molecule can, however, lead to complex, higher-order coupling patterns in the ¹H NMR spectrum, which can be challenging to interpret fully. Isotopic labeling, such as with ¹³C, can break this symmetry, simplifying the spectrum and allowing for the determination of precise coupling constants.
Comparative Analysis: The Influence of Substituents on THF's NMR Spectrum
The introduction of substituents onto the THF ring dramatically alters its NMR spectrum, providing a wealth of structural information. The position and nature of the substituent break the inherent symmetry of the parent molecule, leading to more complex and informative spectra.
Case Study 1: 2-Methyltetrahydrofuran
The addition of a methyl group at the 2-position significantly complicates the NMR spectrum. The protons and carbons are no longer chemically equivalent, resulting in a greater number of distinct signals.
-
¹H NMR: The spectrum of 2-methyltetrahydrofuran will exhibit separate signals for the protons on each carbon of the ring, as well as for the methyl group protons. The proton at C2, now a methine proton, will be coupled to the adjacent protons at C3 and the methyl protons. The chemical shifts of the protons on the ring will be influenced by the electron-donating nature of the methyl group and its stereochemical orientation.
-
¹³C NMR: The ¹³C spectrum will show five distinct signals, one for each carbon in the molecule. The chemical shifts will be shifted relative to unsubstituted THF due to the inductive and steric effects of the methyl group.
Case Study 2: 3-Hydroxytetrahydrofuran
A hydroxyl group at the 3-position introduces both electronic and stereochemical complexity.
-
¹H NMR: The hydroxyl proton will appear as a distinct signal, the chemical shift of which can be concentration and solvent dependent. The proton at C3 will be significantly deshielded by the electronegative hydroxyl group. The coupling patterns will reveal the relative stereochemistry of the hydroxyl group and the adjacent protons. For instance, the magnitude of the vicinal coupling constants (³J) can provide information about the dihedral angles between the protons.
-
¹³C NMR: The carbon bearing the hydroxyl group (C3) will be significantly deshielded, appearing at a much lower field compared to the corresponding carbon in THF. The chemical shifts of the other ring carbons will also be affected, providing further structural clues.
Data Summary: A Comparative Overview
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for THF and some of its common derivatives. This data serves as a valuable reference for identifying these structural motifs in unknown compounds.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tetrahydrofuran | α-CH₂ | ~3.7 | ~68 |
| β-CH₂ | ~1.8 | ~26 | |
| 2-Methyltetrahydrofuran | C2-H | ~3.9 | ~75 |
| C5 |
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Aminotetrahydrofurans
Introduction: The Structural Challenge of Aminotetrahydrofurans
The aminotetrahydrofuran motif is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active molecules and approved pharmaceuticals. Its prevalence stems from the favorable physicochemical properties it imparts, including improved aqueous solubility and the ability to form critical hydrogen bond interactions with biological targets. For researchers in drug discovery and development, the unambiguous structural confirmation of novel aminotetrahydrofuran-containing compounds is a non-negotiable step.
Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. However, the utility of MS is entirely dependent on a deep understanding of how these molecules ionize and, more importantly, how they fragment. The fragmentation pattern is a molecular fingerprint, providing the definitive clues needed to piece together the structure of an unknown compound or confirm the identity of a synthesized one.
This guide provides an in-depth comparison of the fragmentation patterns of aminotetrahydrofurans under two fundamentally different ionization regimes: the high-energy, classical Electron Ionization (EI) and the softer, more contemporary Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the mechanistic rationale behind the observed cleavages, explain the causality behind experimental choices, and provide actionable protocols for laboratory application.
Chapter 1: A Tale of Two Ionization Techniques: EI vs. ESI
The choice of ionization method is the most critical decision in a mass spectrometry experiment, as it dictates the nature of the ion being analyzed and, consequently, its entire fragmentation cascade.
Electron Ionization (EI): The "Hard" Approach
Electron Ionization is a classic, high-energy technique primarily used in conjunction with Gas Chromatography (GC-MS).[1] The process involves bombarding gas-phase molecules with a beam of high-energy (~70 eV) electrons.[1][2] This forceful interaction ejects an electron from the molecule, creating a high-energy, odd-electron species known as the molecular radical cation (M+•).[3][4]
-
Expert Insight: The high internal energy transferred during EI means the molecular ion is often unstable and undergoes extensive, spontaneous fragmentation.[5] This is a double-edged sword. While it provides a rich, reproducible fragmentation pattern useful for library matching, it can also lead to the complete absence of a detectable molecular ion peak, making it difficult to determine the molecular weight of an unknown.[5][6] EI is best suited for volatile, thermally stable compounds where a detailed fragmentation fingerprint is desired for structural confirmation against known standards.
Electrospray Ionization (ESI): The "Soft" Landing
In stark contrast, Electrospray Ionization is a "soft" ionization technique, making it the workhorse for Liquid Chromatography (LC-MS) analysis of polar, thermally labile molecules like many drug candidates.[2] ESI generates ions by creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]+) are gently desorbed into the gas phase.[2][7]
-
Expert Insight: ESI imparts very little internal energy to the analyte, meaning the protonated molecule is generally stable and fragmentation in the ion source is negligible.[2] This makes it exceptionally reliable for determining molecular weight. To induce fragmentation, we employ tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen) in a collision cell. This process, known as Collision-Induced Dissociation (CID), controllably introduces internal energy to produce structurally informative fragment ions.[8][9][10] The fragmentation of these even-electron [M+H]+ ions follows different chemical rules than the radical-driven fragmentation of EI's M+• ions.[4]
Chapter 2: Deciphering the EI Fragmentation Puzzle
Under EI, the fragmentation of the aminotetrahydrofuran M+• is driven by the presence of two key functional groups: the cyclic ether and the amine. The initial ionization can occur at either the nitrogen or oxygen lone pairs, but the subsequent fragmentation is dominated by pathways that lead to the most stable products.
Key Fragmentation Pathways in EI-MS:
-
α-Cleavage: This is the most characteristic fragmentation for both amines and ethers and represents the primary cleavage event.[11][12] The bond adjacent to the heteroatom (C-C next to N, or C-C next to O) breaks, leading to the expulsion of a radical and the formation of a highly stable, resonance-stabilized iminium or oxonium cation. For an aminotetrahydrofuran, α-cleavage adjacent to the nitrogen is typically the most favored pathway due to the superior ability of nitrogen to stabilize a positive charge compared to oxygen.
-
Ring Cleavage: The tetrahydrofuran ring can open via several mechanisms. A common pathway involves the cleavage of a C-O bond (an inductive cleavage), followed by subsequent rearrangements and fragmentations that can lead to the loss of small, neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄).[11]
-
Transannular Cleavage: In some cases, multi-functional cyclic ethers can undergo cleavage across the ring in a single step, leading to characteristic fragment ions.[11]
Illustrative Fragmentation: 3-Aminotetrahydrofuran under EI
The diagram below illustrates the major fragmentation pathways for 3-aminotetrahydrofuran following electron impact. The dominant pathway is the α-cleavage of the C2-C3 bond, leading to the formation of the base peak at m/z 57.
Caption: Proposed EI fragmentation pathways for 3-aminotetrahydrofuran.
Table 1: Common EI Fragment Ions for Substituted Aminotetrahydrofurans
| Fragment Type | Mechanistic Origin | Typical m/z Values (Example: N-methyl-3-aminotetrahydrofuran) |
| [M]+• | Molecular Radical Cation | 101 (Often low abundance or absent) |
| [M-R]+ | α-Cleavage at Nitrogen | 86 (Loss of -CH₃) |
| [M-H]+ | α-Cleavage at C2 or C5 | 100 |
| [C₃H₇N]+ | α-Cleavage with Ring Scission | 57 |
| [CH₂=NHR]+ | α-Cleavage from N-substituent | 44 (R=CH₃) |
Chapter 3: Navigating ESI-MS/MS Fragmentation Pathways
Fragmentation of the even-electron [M+H]+ ion under CID conditions is a more controlled process, driven by the location of the charge and the relative basicity of the functional groups.
The Critical Role of the Protonation Site:
In an aminotetrahydrofuran, the amine is typically more basic than the ether oxygen. Therefore, in the gas phase, the proton will predominantly reside on the nitrogen atom.[13] This localization of charge directs the subsequent fragmentation pathways. Fragmentation is initiated by proton-driven rearrangements and the elimination of stable neutral molecules.[13]
Key Fragmentation Pathways in ESI-MS/MS:
-
Neutral Loss of Ammonia (NH₃): If the amino group is primary (-NH₂) or secondary (-NHR), a hallmark fragmentation is the loss of ammonia (17 Da) or an amine (R-NH₂). This is a common pathway for many protonated amino-containing compounds.[8]
-
Ring Opening: While protonation is favored on the nitrogen, a smaller population of ions protonated on the ether oxygen exists in equilibrium. These ions are highly susceptible to ring-opening reactions. The cleavage of a C-O bond can lead to a stable acyclic carbocation, which can then undergo further fragmentation, such as the loss of water or other small molecules.
-
Loss of Substituents: Substituents on the ring or the nitrogen atom can be lost as neutral molecules, often driven by rearrangements involving the proton.
Illustrative Fragmentation: Protonated 3-Aminotetrahydrofuran under CID
The diagram below outlines the primary fragmentation pathways for the [M+H]+ ion of 3-aminotetrahydrofuran. The major fragmentation is the neutral loss of ammonia, yielding a characteristic ion at m/z 71.
Caption: Proposed ESI-MS/MS fragmentation of protonated 3-aminotetrahydrofuran.
Table 2: Common Neutral Losses and Product Ions in ESI-MS/MS
| Precursor Ion | Neutral Loss | Product Ion m/z | Mechanistic Interpretation |
| [M+H]+ | NH₃ (17 Da) | [M+H - 17]+ | Loss of ammonia from a protonated primary amine. |
| [M+H]+ | H₂O (18 Da) | [M+H - 18]+ | Loss of water, often from a ring-opened, O-protonated species or a hydroxyl substituent. |
| [M+H]+ | R-NH₂ | [M+H - R-NH₂]+ | Loss of a primary amine from a secondary or tertiary amine precursor. |
| [M+H]+ | C₂H₄O (44 Da) | [M+H - 44]+ | Loss of acetaldehyde, indicative of a specific ring-opening mechanism. |
Chapter 4: Experimental Design and Protocols
Workflow for Aminotetrahydrofuran Analysis by LC-ESI-MS/MS
Caption: A standard workflow for structural analysis via LC-MS/MS.
Step-by-Step Experimental Protocol: ESI-MS/MS Analysis
This protocol outlines the essential steps for acquiring high-quality MS/MS data for a novel aminotetrahydrofuran derivative.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1-10 µg/mL.
-
Incorporate 0.1% formic acid into the final solution. Causality: The acid serves as a proton source, ensuring efficient formation of [M+H]+ ions in positive ion mode.[14]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the instrument.
-
-
Instrumentation & LC Method (if applicable):
-
If using LC-MS, select a reversed-phase column (e.g., C18) suitable for the analyte's polarity.
-
Develop a gradient elution method, typically starting with high aqueous mobile phase (e.g., 95% Water + 0.1% Formic Acid) and ramping to high organic mobile phase (e.g., 95% Acetonitrile + 0.1% Formic Acid).
-
-
Mass Spectrometer Tuning & MS1 Scan:
-
Infuse the sample directly or analyze via LC-MS in positive ion ESI mode.
-
Optimize key source parameters: capillary voltage (typically 3-4.5 kV), nebulizer gas flow, and drying gas temperature and flow to maximize the signal of the target ion.
-
Perform an MS1 scan (a full scan) over a relevant m/z range (e.g., m/z 50-500) to identify the [M+H]+ ion. Verify that the observed mass corresponds to the expected molecular weight.
-
-
Tandem MS (MS/MS) Acquisition:
-
Set up a product ion scan experiment. Enter the m/z value of the [M+H]+ ion identified in the MS1 scan as the precursor ion.
-
Apply collision energy. Causality: This is the most critical parameter for generating a useful fragmentation pattern. It is not a fixed value. You must perform a collision energy ramp or a series of discrete experiments (e.g., stepping from 10 eV to 40 eV in 5 eV increments) to find the optimal energy that produces a rich spectrum of fragment ions without completely obliterating the precursor.
-
Acquire the product ion spectrum. The resulting fragments will provide the data needed for structural confirmation.
-
Conclusion
The fragmentation patterns of aminotetrahydrofurans are a direct reflection of their inherent chemical properties, dictated by the interplay between the amino group and the cyclic ether framework. Electron Ionization provides a high-energy, radical-driven fragmentation useful for creating detailed fingerprints, dominated by α-cleavage reactions. In contrast, the soft ionization of ESI, coupled with CID, yields controlled, charge-directed fragmentation of the protonated molecule, characterized by the neutral loss of ammonia and specific ring-opening pathways.
For researchers in the pharmaceutical sciences, mastering the interpretation of these patterns is not merely an academic exercise. It is a fundamental skill that accelerates drug development, ensures the quality of synthesized compounds, and provides the ultimate confidence in molecular structure. By carefully selecting the ionization technique and methodically optimizing experimental parameters, the mass spectrometer becomes a powerful and indispensable tool for navigating the complexities of modern organic chemistry.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. azom.com [azom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 12. whitman.edu [whitman.edu]
- 13. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Aminotetrahydrofuran
As a cornerstone in the synthesis of novel therapeutics and complex organic molecules, (S)-3-Aminotetrahydrofuran is a valuable reagent in the modern laboratory. However, its utility is matched by its hazardous properties, which necessitate a rigorous and well-understood protocol for its disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and the environment. Our focus is on building a self-validating system of protocols, where the causality behind each step is clearly articulated to foster a deep-rooted culture of safety and compliance.
Hazard Identification and Risk Assessment: The Foundation of Safety
Understanding the intrinsic hazards of this compound is the first step in developing a robust disposal plan. The compound is classified under several hazard categories, each demanding specific handling considerations. Improper disposal is not only a breach of regulatory standards set by bodies like the Environmental Protection Agency (EPA) but also poses a significant risk of fire, chemical burns, and environmental contamination.[1][2]
Table 1: GHS Hazard Classifications for 3-Aminotetrahydrofuran
| Hazard Class | GHS Code | Description |
|---|---|---|
| Flammable Liquids | H226 | Flammable liquid and vapor. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] |
Source: Synthesized from multiple Safety Data Sheets (SDS).[3][4]
The primary risks stem from its flammability (flash point ~49°C) and its corrosive nature as an amine. Therefore, all disposal procedures must mitigate these risks by preventing contact with ignition sources and incompatible materials, such as strong acids and oxidizing agents.[5]
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper protective measures must be in place.
-
Engineering Controls : All handling and transfer of this compound waste must be conducted within a certified chemical fume hood.[6][7] This is the most critical engineering control, as it protects the user from inhaling harmful and irritating vapors.[3] An eyewash station and safety shower must be readily accessible and verified to be in working order.[3][8]
-
Personal Protective Equipment (PPE) : PPE is not a substitute for good engineering controls but is essential as the final barrier. The selection of appropriate PPE is dictated by the hazards identified in the risk assessment.
Table 2: Required PPE for Handling this compound Waste
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile or neoprene).[9] | Protects against skin irritation and absorption.[8] Always inspect gloves for tears or degradation before use. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious, irreversible eye damage.[7] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from contact and provides a barrier against small splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator may be required if work cannot be performed in a fume hood or if vapors are expected to be generated.[8][10] | Prevents inhalation of vapors that can cause respiratory tract irritation.[3] |
Waste Segregation and Container Management: Preventing Hazardous Reactions
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][11] this compound is an amine, which is alkaline. Mixing it with acidic waste can cause a violent exothermic reaction.
Protocol for Waste Container Setup:
-
Select a Compatible Container : Use a designated, chemically compatible container for liquid waste, typically made of high-density polyethylene (HDPE).[2][12] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[11]
-
Proper Labeling : This is a critical regulatory requirement. The container must be labeled with a hazardous waste tag before any waste is added.[2][12] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]
-
An accurate estimation of the concentration of each component if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., flammable, corrosive, toxic).[2]
-
The accumulation start date (the date the first drop of waste is added).
-
-
Storage Location : The waste container must be kept in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][12] The SAA must be in a secondary containment tray to mitigate spills.[1]
Step-by-Step Disposal Procedures
A. Disposal of Liquid this compound Waste:
-
Preparation : Don all required PPE and ensure you are working within a chemical fume hood.
-
Transfer : Carefully pour the waste from your experimental container into the designated hazardous waste container using a funnel to prevent spills.
-
Avoid Overfilling : Do not fill the waste container beyond 90% capacity to allow for vapor expansion.[13]
-
Secure Closure : Tightly seal the container cap immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[12]
-
Log Entry : If your laboratory maintains a waste log, record the amount of waste added.
B. Disposal of Contaminated Solid Waste:
-
Segregation : Items such as used gloves, weigh boats, absorbent pads, and contaminated pipette tips should be considered hazardous solid waste.
-
Collection : Place these items in a separate, clearly labeled solid hazardous waste container (e.g., a lined cardboard box or a designated plastic drum). The label must clearly state "Solid Waste Contaminated with this compound."
-
No Sharps : Do not dispose of needles or other sharps in this container. Use a dedicated sharps container for any contaminated sharps.
C. Decontamination of Laboratory Glassware:
-
Initial Rinse : Perform a "pre-rinse" of the contaminated glassware with a suitable organic solvent, such as ethanol or acetone. This first rinsate is considered hazardous waste and must be collected and added to your liquid this compound waste container.[14]
-
Subsequent Rinses : After the initial solvent rinse, the glassware can typically be washed with soap and water as usual.
-
Rationale : The initial solvent rinse ensures that the bulk of the hazardous chemical is captured in the waste stream rather than being discharged into the sanitary sewer system, which is prohibited by law and can harm the environment.[2]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and contamination.
-
Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Restrict Access : Secure the area to prevent others from entering.
-
Assess and Report : If the spill is large, involves other hazardous materials, or if you feel unsafe, contact your institution's Environmental Health and Safety (EHS) office and/or emergency services immediately.
-
Cleanup (for small, manageable spills only) :
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with absorbent materials from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.[6]
-
Decontaminate the spill area with a suitable cleaning agent, collecting all materials as hazardous waste.
-
Wash hands thoroughly with soap and water after the cleanup is complete.
-
Visual Workflow: Disposal Decision Process
The following diagram outlines the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment, maintaining regulatory compliance, and upholding environmental stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. file.leyan.com [file.leyan.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. uab.edu [uab.edu]
- 10. osha.gov [osha.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. ethz.ch [ethz.ch]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
